Technical Documentation Center

Lurasidone Metabolite 14326 D8 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Lurasidone Metabolite 14326 D8

Core Science & Biosynthesis

Foundational

Precision Bioanalysis of Atypical Antipsychotics: Molecular Characterization and LC-MS/MS Methodologies for Lurasidone Metabolite 14326-d8

Executive Summary Lurasidone is a prominent atypical antipsychotic utilized primarily for the management of schizophrenia and bipolar depression. Its in vivo pharmacological efficacy is driven not only by the parent comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lurasidone is a prominent atypical antipsychotic utilized primarily for the management of schizophrenia and bipolar depression. Its in vivo pharmacological efficacy is driven not only by the parent compound but also by its active metabolites. Clinical pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) require absolute precision when quantifying these circulating species. According to the European Medicines Agency (EMA), lurasidone undergoes extensive CYP3A4-mediated metabolism, yielding active metabolites such as ID-14283 and ID-14326[1].

To quantify Metabolite 14326 (5-hydroxy lurasidone) without the confounding variables of matrix suppression and extraction loss, the stable isotope-labeled (SIL) internal standard—Lurasidone Metabolite 14326-d8 —is an indispensable analytical tool[2]. This technical guide explores the physicochemical properties, exact mass dynamics, and the self-validating LC-MS/MS methodologies required to leverage 14326-d8 effectively in biological matrices.

Structural and Physicochemical Profiling

Lurasidone Metabolite 14326 differs from the parent drug by the addition of a single hydroxyl group on the hexahydro-4,7-methanoisoindole-1,3-dione moiety. The SIL internal standard, 14326-d8, incorporates eight deuterium atoms.

Causality of Isotopic Label Placement: The eight deuterium atoms are specifically located on the piperazine ring[3]. As an Application Scientist, I prioritize this specific labeling pattern because carbon-bound deuteriums on the piperazine ring exhibit exceptional chemical stability. Unlike exchangeable protons (such as hydroxyl or amine protons) that can rapidly back-exchange with aqueous mobile phases during chromatography, these deuteriums remain fixed. This ensures the structural integrity of the internal standard and prevents isotopic overlap with the unlabeled analyte.

Quantitative Data Summary

The distinction between Molecular Weight (MW) and Exact Mass is critical in mass spectrometry. MW is the weighted average of all naturally occurring isotopes, whereas the Monoisotopic Exact Mass is calculated using only the most abundant isotope of each element (e.g., 12 C, 1 H, 2 D, 14 N, 16 O, 32 S).

PropertyLurasidone Metabolite 14326 (Analyte)Lurasidone Metabolite 14326-d8 (IS)
CAS Number 186204-33-12070009-33-3[4]
Chemical Formula C₂₈H₃₆N₄O₃SC₂₈H₂₈D₈N₄O₃S
Molecular Weight 508.68 g/mol 516.74 g/mol [4]
Monoisotopic Exact Mass 508.2508 Da[5]516.3010 Da
Isotopic Mass Shift ( Δ m) N/A+8.0502 Da
Role in Bioanalysis Target AnalyteInternal Standard (Normalization)

Why Exact Mass Matters: In High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF or Orbitrap, the exact mass of 516.3010 Da is used to establish a narrow extraction window (e.g., ± 5 ppm). This entirely eliminates isobaric interferences from endogenous plasma lipids that might share a nominal mass of 516 Da but possess a different exact mass defect. Furthermore, the +8.05 Da shift guarantees that the natural 13 C/ 34 S isotopic envelope of the unlabeled analyte does not bleed into the internal standard's detection channel (cross-talk).

Metabolic Pathway and Analytical Workflow

The following diagram illustrates the logical progression from the in vivo CYP3A4-mediated generation of Metabolite 14326 to its ex vivo quantification using the 14326-d8 internal standard.

G LUR Lurasidone (Parent Drug) CYP CYP3A4 Metabolism (Hydroxylation) LUR->CYP M14326 Metabolite 14326 (Active Analyte) CYP->M14326 exo-cleavage PLASMA Human Plasma Sample (Contains 14326) M14326->PLASMA In vivo EXTRACT Solid Phase Extraction (MCX Sorbent) PLASMA->EXTRACT IS Spike with 14326-d8 (Internal Standard) IS->EXTRACT Normalization LCMS LC-MS/MS Analysis (MRM Mode) EXTRACT->LCMS QUANT Accurate Quantification (Matrix Correction) LCMS->QUANT

Metabolic generation of Lurasidone Metabolite 14326 and its bioanalytical LC-MS/MS workflow.

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology is designed as a self-validating system . Every step includes the mechanistic causality behind the experimental choice.

Phase 1: System Suitability and Zero Cross-Talk Validation

Before processing clinical samples, the purity of the 14326-d8 standard must be verified.

  • Prepare a "Blank + IS" Sample: Spike blank human plasma with only the 14326-d8 working solution (100 ng/mL).

  • Analyze via LC-MS/MS: Monitor both the labeled and unlabeled MRM transitions.

  • Causality & Validation: The signal at the unlabeled analyte transition must be <20% of the Lower Limit of Quantification (LLOQ). If unlabeled signal is detected, the d8-IS is contaminated with unlabeled 14326, which will artificially inflate patient results.

Phase 2: Solid-Phase Extraction (SPE)
  • Sample Aliquoting: Transfer 100 µL of human plasma into a 96-well plate. Spike with 10 µL of 14326-d8 (100 ng/mL) to act as the internal standard[4].

  • Acidification: Add 100 µL of 2% phosphoric acid.

    • Causality: Acidification disrupts protein-drug binding and ensures the basic piperazine nitrogen (pKa ~7.1) is fully protonated.

  • Loading: Load the mixture onto a Mixed-Mode Cation Exchange (MCX) SPE plate.

  • Washing: Wash with 100% Methanol.

    • Causality: Because the protonated analyte is ionically bound to the cation exchange sorbent, a harsh 100% organic wash can be used to strip away neutral lipids and phospholipids without eluting the target, drastically reducing matrix suppression in the MS source.

  • Elution: Elute with 5% ammonium hydroxide in methanol. Evaporate under nitrogen and reconstitute in the mobile phase.

    • Causality: The high pH neutralizes the piperazine ring, breaking the ionic bond with the sorbent and releasing the analyte.

Phase 3: UPLC Chromatographic Separation
  • Column Selection: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid acts as a proton source, ensuring the analytes enter the mass spectrometer as positively charged [M+H]+ ions. The C18 column resolves Metabolite 14326 from its epimer (Metabolite 14283). Because both epimers share the exact same mass (508.2508 Da), chromatographic baseline separation is mandatory to prevent false-positive quantification.

Phase 4: ESI-MS/MS Detection
  • Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • Analyte (14326): m/z 509.3 m/z 218.1 (benzisothiazolyl-piperazine fragment)

    • Internal Standard (14326-d8): m/z 517.3 m/z 226.1 (d8-benzisothiazolyl-piperazine fragment)

  • Causality: The +8 Da mass shift of the precursor (509 to 517) and the product ion (218 to 226) confirms that the eight deuterium atoms are located on the cleaved fragment. This ensures the mass channels are completely isolated, allowing the 14326-d8 to perfectly track and correct for any fluctuations in ionization efficiency or extraction recovery[2].

References

  • Lurasidone Metabolite 14326 D8 - Xcess Biosciences. xcessbio.com.
  • Lurasidone Metabolite 14326-D8 | CAS 2070009-33-3 - Veeprho. veeprho.com.
  • Lurasidone Metabolite 14326-d8 | Isotope-Labeled Compound - MedChemExpress. medchemexpress.com.
  • Assessment report - L
  • Metabolito de lurasidona 14326 186204-33-1 wiki - Es - GuideChem. guidechem.com.

Sources

Exploratory

Whitepaper: Metabolic Pathways of Deuterated Lurasidone Metabolites

Executive Summary As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I approach the optimization of therapeutics not merely as a sequence of chemical reactions, but as a dynami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I approach the optimization of therapeutics not merely as a sequence of chemical reactions, but as a dynamic system that can be precisely tuned. Lurasidone is a potent atypical antipsychotic, but its rapid metabolism by hepatic enzymes can lead to variable pharmacokinetics and a high pill burden.

Strategic deuteration—the targeted replacement of hydrogen atoms with deuterium—offers a powerful mechanism to modulate these metabolic pathways. By leveraging the kinetic isotope effect (KIE), we can shunt metabolic clearance away from inactive degradation pathways and prolong the half-life of active metabolites. This whitepaper provides an in-depth technical analysis of lurasidone's biotransformation, the mechanistic rationale behind its deuteration, and the rigorous LC-MS/MS analytical workflows required to quantify these metabolic shifts in vivo.

Mechanistic Grounding: Lurasidone Biotransformation via CYP3A4

Lurasidone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme[1]. The native drug undergoes extensive first-pass metabolism, which dictates its clinical dosing parameters and susceptibility to drug-drug interactions (DDIs) with CYP3A4 inhibitors or inducers[2].

The biotransformation of lurasidone proceeds via three major pathways[3]:

  • Hydroxylation of the Norbornane Ring: This is the primary activation pathway. CYP3A4 oxidizes the norbornane structure to yield two major active metabolites: ID-14283 (exo-hydroxylation) and ID-14326 (endo-hydroxylation)[4]. ID-14283 reaches pharmacologically relevant plasma concentrations and contributes significantly to the drug's D2 and 5-HT2A receptor antagonism.

  • Oxidative N-dealkylation: This is the primary inactivation pathway. Cleavage between the piperazine and cyclohexane rings produces the inactive carboxylic acid ID-20219 and the inactive piperazine derivative ID-11614 [4].

  • S-oxidation: Oxidation of the benzisothiazole ring occurs to a lesser extent, yielding minor metabolites[3].

The Kinetic Isotope Effect (KIE): Strategic Deuteration

To optimize lurasidone's pharmacokinetic profile, pharmaceutical engineers utilize deuterium modification[5]. The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Consequently, cleaving a C-D bond requires a higher activation energy. When this bond cleavage is the rate-limiting step in CYP3A4-mediated oxidation, the reaction rate is significantly reduced—a phenomenon known as the primary Kinetic Isotope Effect (KIE).

By selectively deuterating lurasidone at the norbornane ring or the piperazine N-alkyl linkage, we achieve metabolic shunting . The goal is twofold:

  • Suppress Inactivation: Deuterating the N-alkyl sites increases resistance to oxidative N-dealkylation, thereby reducing the formation of the inactive ID-20219 and ID-11614 metabolites.

  • Extend Active Half-Life: Deuterating the norbornane ring modulates the rate of hydroxylation, potentially extending the systemic circulation of the parent drug and its active deuterated metabolites (e.g., deuterated ID-14283)[5].

G Lurasidone Lurasidone (Parent Drug) CYP3A4 CYP3A4 Enzyme Lurasidone->CYP3A4 Rapid Metabolism Deut_Lurasidone Deuterated Lurasidone (Targeted C-D Bonds) Deut_Lurasidone->CYP3A4 KIE-Delayed Metabolism ID14283 ID-14283 & ID-14326 (Active Metabolites) CYP3A4->ID14283 Norbornane Hydroxylation ID20219 ID-20219 & ID-11614 (Inactive Metabolites) CYP3A4->ID20219 N-dealkylation Deut_ID14283 Deuterated ID-14283 (Extended Active T1/2) CYP3A4->Deut_ID14283 Modulated Hydroxylation Deut_ID20219 Reduced Formation of Inactive Metabolites CYP3A4->Deut_ID20219 Metabolic Shunting

CYP3A4-mediated metabolic pathways of lurasidone and the kinetic shifts induced by deuteration.

Quantitative Profiling of Metabolic Shifts

To understand the efficacy of deuteration, we must track the shift in metabolite concentrations. The table below summarizes the key biotransformation pathways and the expected pharmacokinetic impact of targeted deuteration.

Metabolite IDBiotransformation PathwayPharmacological StatusTargeted Deuteration SiteExpected Kinetic Shift Objective
ID-14283 Norbornane Hydroxylation (exo)ActiveNorbornane C-HProlong active metabolite half-life (T1/2)
ID-14326 Norbornane Hydroxylation (endo)ActiveNorbornane C-HProlong active metabolite half-life (T1/2)
ID-20219 Oxidative N-dealkylationInactivePiperazine N-CH2Shunt pathway; reduce overall clearance
ID-11614 Oxidative N-dealkylationInactivePiperazine N-CH2Shunt pathway; reduce overall clearance
ND-LURA Enzymatic DegradationInactiveBenzisothiazoleMonitor for unexpected degradation[6]

Analytical Methodology: LC-MS/MS Workflow for Metabolite Quantification

When conducting DMPK studies on deuterated compounds, the analytical methodology must be exceptionally robust to differentiate between native drugs, deuterated analogs, and endogenous isobaric interferences. The following self-validating protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for absolute quantification.

Protocol: High-Resolution LC-MS/MS Profiling

Step 1: Matrix Preparation & Internal Standard Spiking

  • Action: Aliquot 50 µL of human plasma into a 96-well plate. Spike with a known concentration of Lurasidone Metabolite 14283-D8 as the internal standard (IS)[7].

  • Causality: The D8-labeled IS shares the exact physicochemical properties of the target active metabolite. It co-elutes chromatographically, perfectly correcting for matrix-induced ion suppression in the Electrospray Ionization (ESI) source and normalizing any variations in extraction recovery.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 200 µL of Methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes. Transfer the organic supernatant and evaporate under nitrogen, then reconstitute in the mobile phase.

  • Causality: MTBE LLE provides high selectivity for lipophilic bases like lurasidone. This step intentionally leaves polar plasma phospholipids in the aqueous phase, preventing mass spectrometer fouling and ensuring long-term system suitability.

Step 3: Chromatographic Separation (UHPLC)

  • Action: Inject 5 µL onto a sub-2 µm C18 analytical column. Utilize a shallow gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Causality: ID-14283 and ID-14326 are epimers. Without high-resolution chromatographic separation, their identical mass-to-charge (m/z) transitions would result in overlapping peaks, skewing the pharmacokinetic Area Under the Curve (AUC) data.

Step 4: ESI-MS/MS Detection

  • Action: Operate the triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM isolates the specific precursor ion in Q1, fragments it in the collision cell (Q2), and isolates a stable product ion in Q3. This double-filtering mechanism maximizes the signal-to-noise ratio, ensuring that only the target deuterated metabolite is quantified against background noise.

Workflow Sample Plasma Sample (In Vivo) Spike Spike IS (14283-D8) Sample->Spike Extract LLE Extraction (MTBE) Spike->Extract LC UHPLC (C18 Column) Extract->LC MS ESI-MS/MS (MRM Mode) LC->MS Data PK Analysis (AUC, Cmax) MS->Data

LC-MS/MS analytical workflow for quantifying deuterated lurasidone metabolites in plasma.

Conclusion

The metabolic pathways of lurasidone are heavily governed by CYP3A4, leading to rapid clearance and the generation of both active and inactive metabolites. By applying the principles of the kinetic isotope effect through targeted deuteration, drug development professionals can strategically shunt metabolism. This reduces the formation of inactive N-dealkylated products while potentially extending the therapeutic window of the parent compound and its active hydroxylated metabolites. Validating these shifts requires rigorous, self-correcting LC-MS/MS workflows utilizing stable isotope-labeled internal standards to ensure absolute analytical trustworthiness.

References

  • Lurasidone - St
  • Lurasidone Pharmacokinetics - Psychopharmacology Institute -
  • Lurasidone - Wikipedia -
  • The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes - MDPI -
  • WO 2018/023009 Al (Deuterated Lurasidone P
  • Identification of N-debenzisothiazole-lurasidone as an enzymatic degrad
  • Lurasidone Metabolite 14283-D8 | CAS 2070009-43-5 - Veeprho -

Sources

Foundational

The Role of Lurasidone Metabolite 14326-d8 in Pharmacokinetic Research: A Technical Whitepaper

Introduction: The Pharmacological Landscape of Lurasidone Lurasidone (commercially known as Latuda) is a second-generation atypical antipsychotic widely prescribed for the treatment of schizophrenia and bipolar depressio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Landscape of Lurasidone

Lurasidone (commercially known as Latuda) is a second-generation atypical antipsychotic widely prescribed for the treatment of schizophrenia and bipolar depression[1]. Unlike many first-generation antipsychotics, its clinical efficacy is driven by a complex multi-receptor binding profile—specifically acting as a full antagonist at dopamine D₂ and serotonin 5-HT₂A and 5-HT₇ receptors, while serving as a partial agonist at 5-HT₁A receptors[2].

Upon oral administration, lurasidone undergoes extensive first-pass hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme[2]. This metabolic cascade produces several circulating metabolites. While metabolites like ID-20219 and ID-20220 are biologically inactive, the hydroxylation of lurasidone's norbornane ring yields two highly active metabolites: the exo-hydroxy derivative (ID-14283) and the endo-hydroxy derivative (ID-14326 )[3].

Because ID-14326 retains a receptor binding affinity nearly identical to the parent drug, it directly contributes to the in vivo pharmacodynamic effects and overall therapeutic exposure[2]. Consequently, regulatory agencies mandate the rigorous tracking and quantification of both lurasidone and ID-14326 during pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and bioequivalence studies[1].

MetabolicPathway LUR Lurasidone (Parent Drug) CYP CYP3A4 Hepatic Metabolism LUR->CYP ID14326 ID-14326 (Active endo-hydroxy) CYP->ID14326 Hydroxylation ID14283 ID-14283 (Active exo-hydroxy) CYP->ID14283 Hydroxylation ID20219 ID-20219 (Inactive) CYP->ID20219 S-oxidation

Figure 1: Hepatic metabolism of lurasidone via CYP3A4 into active and inactive metabolites.

The Mechanistic Imperative for Stable Isotope-Labeled Internal Standards (SIL-IS)

To quantify trace levels of ID-14326 in complex biological matrices (such as human plasma or serum), researchers rely on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)[4]. However, this technique is highly susceptible to matrix effects —a phenomenon where co-eluting endogenous lipids (e.g., phospholipids) suppress or artificially enhance the ionization efficiency of the target analyte in the mass spectrometer's source[5].

To counteract this, Lurasidone Metabolite 14326-d8 is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS)[6]. This compound is synthesized by incorporating eight deuterium atoms (D8) onto the piperazine ring of the ID-14326 structure[7].

The Causality of the D8 Isotope Choice

Using a D8-labeled analog is a deliberate, self-validating experimental choice. Because the chemical structure is virtually identical to the endogenous metabolite, 14326-d8 shares the exact same physicochemical properties—lipophilicity, pKa, and protein-binding affinity[8].

  • Extraction Parity: During sample preparation, any loss of the target analyte is proportionally mirrored by the loss of the D8 standard.

  • Chromatographic Co-elution: The SIL-IS co-elutes with ID-14326 on a reverse-phase C18 column, ensuring they enter the ionization source simultaneously.

  • Ion Suppression Cancellation: By calculating the final concentration based on the peak area ratio (Analyte Response / SIL-IS Response), matrix-induced ionization variances mathematically cancel out, ensuring absolute quantitative accuracy and precision[5]. The +8 Da mass shift ensures the mass spectrometer can easily differentiate the standard from the endogenous metabolite.

Experimental Bioanalytical Workflow: LC-MS/MS Protocol

To establish a self-validating system for PK research, the following step-by-step methodology outlines the industry-standard approach for quantifying lurasidone and ID-14326 utilizing 14326-d8[4].

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
  • Procedure: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike the sample with 10 µL of the working SIL-IS solution (containing Lurasidone-d8 and ID-14326-d8). Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.

  • Causality: MTBE is selected over protein precipitation (PPT) because it provides high extraction recovery for lipophilic basic drugs while leaving polar matrix components (like ion-suppressing phospholipids) in the discarded aqueous layer[5].

Step 2: UHPLC Chromatographic Separation
  • Procedure: Transfer the organic supernatant to a clean plate, evaporate under nitrogen, and reconstitute in the mobile phase. Inject 5 µL onto a sub-2 µm C18 analytical column. Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile).

  • Causality: The hydrophobic C18 stationary phase effectively retains the non-polar norbornane and benzisothiazole rings. The acidic modifier (formic acid) ensures the piperazine nitrogen remains protonated, yielding sharp, symmetrical chromatographic peaks[4].

Step 3: Mass Spectrometry Detection (Dynamic MRM)
  • Procedure: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Dynamic Multiple Reaction Monitoring (dMRM) to track specific precursor-to-product ion transitions.

  • Causality: Dynamic MRM restricts the mass spectrometer's detection windows strictly to the known retention times of the analytes. This maximizes the dwell time per ion, drastically improving the signal-to-noise (S/N) ratio and allowing for a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range[9].

LCMSWorkflow Sample 1. Plasma Sample (Contains Lurasidone & ID-14326) Spike 2. Spike SIL-IS (Add ID-14326-d8) Sample->Spike Extraction 3. Liquid-Liquid Extraction (MTBE solvent) Spike->Extraction LC 4. UHPLC Separation (C18 Column, Gradient) Extraction->LC MS 5. MS/MS Detection (Dynamic MRM, ESI+) LC->MS Data 6. Data Analysis (Peak Area Ratio) MS->Data

Figure 2: Bioanalytical LC-MS/MS workflow utilizing ID-14326-d8 as an internal standard.

Quantitative Data Summaries

The following tables synthesize the pharmacological relevance and the mass spectrometric parameters required for the successful execution of this PK assay.

Table 1: Pharmacological Profile of Lurasidone and Metabolite 14326 [2]

CompoundBiological StatusPrimary Target AffinitiesStructural Modification
Lurasidone Active (Parent)D₂, 5-HT₂A, 5-HT₇, 5-HT₁AN/A
ID-14326 Active MetaboliteD₂, 5-HT₂A, 5-HT₇, 5-HT₁AEndo-hydroxylation at norbornane ring
ID-14283 Active MetaboliteD₂, 5-HT₂A, 5-HT₇, 5-HT₁AExo-hydroxylation at norbornane ring
ID-20219 Inactive MetaboliteNegligibleS-oxidation and cleavage

Table 2: Optimized LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters [9]

AnalytePrecursor Ion[M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Role in Assay
Lurasidone 493.3218.125Target Analyte
ID-14326 509.3218.125Target Analyte
ID-14326-d8 517.3226.125Internal Standard (SIL-IS)

(Note: The product ion shift from 218.1 to 226.1 in the SIL-IS reflects the retention of the fully deuterated piperazine ring following collision-induced dissociation).

Conclusion

In modern pharmacokinetic research, the accurate quantification of active metabolites is just as critical as tracking the parent drug. Lurasidone metabolite 14326 is a potent driver of the drug's antipsychotic efficacy. By integrating Lurasidone Metabolite 14326-d8 into LC-MS/MS workflows, bioanalytical scientists create a robust, self-validating analytical system. This stable isotope-labeled standard effectively neutralizes matrix effects and extraction variabilities, ensuring that the resulting PK data meets the stringent accuracy and precision guidelines demanded by global regulatory authorities.

References

  • U.S. Food and Drug Administration (FDA). LATUDA (lurasidone hydrochloride) tablets prescribing information.

  • National Institutes of Health (NIH) / PMC. Critical appraisal of lurasidone in the management of schizophrenia.

  • MedChemExpress. Lurasidone Metabolite 14326-d8 Product Information & Chemical Properties.

  • ResearchGate. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study.

  • PubMed. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry.

Sources

Exploratory

Bioanalytical Stability of Lurasidone Metabolite 14326-d8 in Human Blood Plasma: A Technical Framework for LC-MS/MS Validation

Executive Summary In the realm of pharmacokinetic bioanalysis, the accurate quantification of atypical antipsychotics and their active metabolites is paramount. Lurasidone is extensively metabolized in vivo by the CYP3A4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmacokinetic bioanalysis, the accurate quantification of atypical antipsychotics and their active metabolites is paramount. Lurasidone is extensively metabolized in vivo by the CYP3A4 enzyme, yielding several metabolites, including the potent endo-hydroxy derivative ID-14326[1]. To achieve robust quantification of this metabolite via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), its deuterium-labeled analog, Lurasidone Metabolite 14326-d8 (CAS: 2070009-33-3), is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2],[3].

As a Senior Application Scientist, I approach bioanalytical method validation (BMV) not as a checklist, but as a self-validating system of chemical logic. This whitepaper details the physicochemical vulnerabilities of ID-14326-d8, explains the causality behind specific experimental choices, and provides a comprehensive framework for validating its stability in human blood plasma.

Physicochemical Profiling and Degradation Causality

Understanding the molecular architecture of ID-14326-d8 is the first step in preventing its degradation. The incorporation of 8 deuterium atoms shifts the molecular weight from 508.7 g/mol (unlabeled) to 516.72 g/mol , allowing for distinct mass-to-charge (m/z) isolation while preserving identical chromatographic behavior[4],[3].

However, ID-14326 differs from the parent lurasidone molecule by the presence of a hydroxyl group at position 5 of the isoindole-dione system[5]. This specific functional group dictates the molecule's stability profile:

  • pH-Dependent Instability: ID-14326 exhibits strict pH-dependent stability. Under alkaline conditions (pH > 8.0), the molecule undergoes rapid dehydroxylation, reverting to a lurasidone-like structure[5]. Therefore, maintaining physiological pH (6.0–7.4) during plasma storage and avoiding basic modifiers during extraction is a non-negotiable requirement.

  • High Protein Binding: The metabolite is highly bound to plasma proteins (≥98.8% in human serum)[6]. This strong affinity necessitates aggressive disruption during extraction to ensure the IS accurately mimics the release of the endogenous analyte.

Pathway Lurasidone Lurasidone (Parent Drug) CYP3A4 CYP3A4 Metabolism (In Vivo) Lurasidone->CYP3A4 ID14326 ID-14326 (Active Metabolite) CYP3A4->ID14326 Hydroxylation ID14326d8 ID-14326-d8 (SIL Internal Standard) ID14326->ID14326d8 Deuterium Labeling Alkaline Alkaline Matrix (pH > 8.0) ID14326d8->Alkaline Environmental Stress Degradation Dehydroxylation (Degradation) Alkaline->Degradation Loss of -OH Group

Metabolic origin of ID-14326 and pH-dependent degradation pathway of its d8-labeled analog.

Bioanalytical Method Validation (BMV) Stability Framework

Every stability protocol must be evaluated against freshly prepared calibration standards to isolate storage-induced degradation from routine analytical drift.

Matrix Selection and Spiking Dynamics

Step 1: Matrix Preparation Human plasma must be anticoagulated exclusively with K2EDTA. Causality: EDTA chelates divalent cations (e.g., Ca²⁺, Mg²⁺), effectively inhibiting metalloprotease activity that could degrade the plasma matrix. Furthermore, it stabilizes the slightly acidic to neutral pH required to prevent the alkaline dehydroxylation of the metabolite[5].

Step 2: SIL-IS Spiking Spike ID-14326-d8 (dissolved in 50:50 Methanol:Water) into the blank plasma to create Quality Control (QC) samples. Causality: It is critical to keep the final organic solvent volume below 2% of the total plasma volume. Exceeding this threshold induces localized protein precipitation, which irreversibly traps the highly protein-bound metabolite[6] and artificially skews baseline ( T0​ ) recovery metrics.

Environmental and Procedural Stability Protocols

Protocol A: Bench-Top (Short-Term) Stability

  • Procedure: Maintain low and high QC aliquots at ambient temperature (~25°C) for 24 hours prior to extraction.

  • Causality: Validates the chemical integrity of the IS during routine, real-world sample processing and handling on the laboratory bench.

Protocol B: Freeze-Thaw Stability

  • Procedure: Subject aliquots to 3 to 5 cycles of freezing at -20°C and unassisted thawing at room temperature.

  • Causality: The transition between physical states causes cryoconcentration—a phenomenon where localized pockets of high salt and altered pH form within the freezing matrix. Given the pH sensitivity of ID-14326-d8[5], this test proves that cryoconcentration does not trigger structural dehydroxylation.

Protocol C: Long-Term Storage Stability

  • Procedure: Store aliquots at -20°C and -70°C, testing them at predefined monthly intervals.

  • Causality: Regulatory submissions to the EMA have demonstrated that ID-14326 remains stable in human plasma for up to 744 days when stored between -10°C and -30°C[7]. Validating the d8 analog against this benchmark ensures the IS remains reliable throughout multi-year clinical trial analyses.

Protocol Spike Spike ID-14326-d8 into K2EDTA Plasma Aliquots Divide into Aliquots (<2% Organic) Spike->Aliquots BT Bench-Top (24h at RT) Aliquots->BT FT Freeze-Thaw (3-5 Cycles) Aliquots->FT LT Long-Term (744 Days at -20°C) Aliquots->LT Ext LLE / SPE Extraction BT->Ext FT->Ext LT->Ext LCMS LC-MS/MS Quantification Ext->LCMS Eval Acceptance Criteria (±15% vs Fresh) LCMS->Eval

Bioanalytical method validation workflow for ID-14326-d8 stability in human plasma.

Quantitative Stability Data Summary

The following table summarizes the targeted stability parameters, required acceptance criteria, and the mechanistic rationale for ID-14326-d8 based on established regulatory frameworks[7].

Stability ParameterStorage ConditionDurationAcceptance CriteriaMechanistic Rationale
Bench-Top Stability Ambient (~25°C)24 Hours±15% of NominalValidates molecular integrity during ambient extraction and handling.
Freeze-Thaw Stability -20°C to Ambient3-5 Cycles±15% of NominalEnsures cryoconcentration and matrix shifts do not induce dehydroxylation.
Long-Term Stability -20°C / -70°CUp to 744 Days±15% of NominalConfirms long-term viability for extended clinical trials[7].
Autosampler Stability 4°C (Processed)72 Hours±15% of NominalVerifies stability in the extraction solvent prior to LC-MS/MS injection.

Extraction and LC-MS/MS Quantification Strategy

Given the high protein binding of ID-14326 (≥98.8%)[6], simple protein precipitation (PPT) often yields severe ion suppression due to residual plasma phospholipids. Instead, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is the superior choice.

Causality: The logP of ~3.2[5] makes the metabolite highly amenable to partitioning into MTBE. This efficiently separates the analyte and its d8-IS from the polar plasma matrix, disrupting protein binding while preserving the structural integrity of the hydroxyl group. Following extraction, the samples are analyzed via LC-MS/MS in positive electrospray ionization (ESI+) mode, utilizing the +8 m/z shift of the deuterium label to achieve precise, interference-free quantification[8],[7].

References

  • Source: nih.
  • Source: benchchem.
  • Source: biomol.
  • Source: veeprho.
  • Source: xcessbio.
  • Source: hres.
  • CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S)
  • Assessment report for paediatric studies submitted according to Article 46 of the Regulation (EC)

Sources

Foundational

Receptor Binding Affinity and Pharmacodynamics of Lurasidone Metabolite ID-14326-d8: A Technical Guide

Executive Summary & Pharmacological Context Lurasidone is an atypical antipsychotic of the benzisothiazol class, distinguished by its potent antagonism at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, alongside par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Lurasidone is an atypical antipsychotic of the benzisothiazol class, distinguished by its potent antagonism at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, alongside partial agonism at 5-HT1A receptors[1]. Upon oral administration, lurasidone undergoes extensive first-pass hepatic metabolism primarily driven by the cytochrome P450 3A4 (CYP3A4) enzyme[2]. This metabolic cleavage and hydroxylation cascade yields several active and inactive metabolites.

While ID-14283 is the primary active metabolite, ID-14326 is a critical minor active metabolite, representing approximately 3% to 4.1% of total serum radioactivity[3][4]. Crucially, ID-14326 retains a highly potent pharmacological profile that mirrors the parent compound[2].

In advanced bioanalytical and pharmacokinetic studies, researchers utilize ID-14326-d8 , an octadeuterated isotopologue of the metabolite. As a Senior Application Scientist, I emphasize that understanding the receptor binding affinity of this deuterated standard is not just an exercise in pharmacology, but a fundamental requirement for designing self-validating LC-MS/MS and radioligand binding assays.

The Causality of Deuteration in Assay Design

Why do we synthesize and utilize ID-14326-d8 rather than a structurally distinct chemical analog for binding assays? The decision is rooted in the principle of thermodynamic equivalence and matrix effect nullification .

  • Thermodynamic Equivalence: Isotopic substitution with deuterium ( 2H ) at non-labile aliphatic or aromatic positions does not induce a significant kinetic isotope effect on equilibrium receptor binding. Because the steric bulk and electronegativity of deuterium are nearly identical to hydrogen, the ligand-receptor interaction within the binding pockets of 5-HT2A or D2 remains unperturbed. Therefore, the inhibition constant ( Ki​ ) of ID-14326-d8 is functionally identical to unlabeled ID-14326.

  • Matrix Effect Nullification: In competitive binding assays coupled with mass spectrometry, the d8 isotopologue provides a stable +8 Da mass shift. It co-elutes exactly with the unlabeled metabolite, ensuring that any ion suppression or enhancement in the mass spectrometer affects both the analyte and the standard equally, thereby preventing quantification drift.

Pathway Lura Lurasidone (Parent Drug) CYP CYP3A4 Enzyme (Hepatic Metabolism) Lura->CYP Oxidation / Cleavage ID14326 ID-14326 (Active Metabolite) CYP->ID14326 Minor Pathway (~4%) ID14326d8 ID-14326-d8 (Deuterated Internal Standard) ID14326->ID14326d8 Synthetic Isotope Labeling (+8 Da) Receptors Target Receptors (5-HT2A, 5-HT7, 5-HT1A, D2) ID14326->Receptors High Affinity Binding (Ki < 3 nM) ID14326d8->Receptors Identical Binding Kinetics

Fig 1: Metabolic conversion of Lurasidone to ID-14326 and the pharmacological role of ID-14326-d8.

Receptor Binding Affinity Profile

In vitro radioligand binding assays utilizing cloned human receptors demonstrate that ID-14326 (and by extension, ID-14326-d8) possesses high affinity for key serotonergic and dopaminergic targets. The metabolite exhibits sub-nanomolar affinity at the 5-HT2A receptor and low nanomolar affinity at 5-HT1A and 5-HT7[5].

The table below synthesizes the Ki​ values across multiple authoritative pharmacological reviews, comparing the parent drug to the metabolite.

Table 1: Comparative Receptor Binding Affinities ( Ki​ )
Receptor TargetLurasidone Ki​ (nM)ID-14326 / ID-14326-d8 Ki​ (nM)Pharmacological Action
5-HT2A 0.357 – 2.03[1][5]0.337[5]Serotonin Antagonist
5-HT7 0.495 – 2.06[3][5]2.16[5]Serotonin Antagonist
5-HT1A 6.38 – 8.36[3][5]2.00[5]Serotonin Partial Agonist
D2 0.994 – 1.68[1][3]~1.5 – 2.16[5]Dopamine Antagonist

Data Interpretation: The data suggests that hydroxylation and cleavage of the norbornane skeleton of lurasidone to form ID-14326 has little influence on its binding affinity[5]. The d8 standard will aggressively compete with radioligands at these receptor sites, necessitating careful titration in displacement assays.

Self-Validating Experimental Protocol: Competitive Radioligand Binding

To empirically utilize ID-14326-d8 in pharmacodynamic profiling, we deploy a self-validating competitive displacement workflow. This specific protocol ensures that Non-Specific Binding (NSB) is rigorously controlled, creating a closed-loop validation system where false positives caused by compound aggregation or filter binding are eliminated.

Step-by-Step Methodology (5-HT2A Receptor Assay)

1. Membrane Preparation

  • Action: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2A receptors. Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) using a polytron disruptor.

  • Isolation: Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction. Resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

2. Assay Buffer Formulation

  • Action: Prepare the incubation buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, and 0.1% Bovine Serum Albumin (BSA).

  • Causality: Lurasidone and its metabolites are highly lipophilic. The inclusion of 0.1% BSA is a critical experimental choice to prevent the non-specific adherence of ID-14326-d8 to the walls of the 96-well polystyrene plates.

3. Radioligand & Competitor Addition

  • Action: Add 1 nM of [3H] -ketanserin (a selective 5-HT2A radioligand) to the deep-well plates. Titrate ID-14326-d8 across a 10-point logarithmic concentration gradient (0.01 nM to 10 µM).

  • Self-Validation Step: Dedicate control wells to "Total Binding" (buffer only, no competitor) and "Non-Specific Binding" (NSB) using 10 µM mianserin. If the NSB exceeds 15% of Total Binding, the assay is invalidated due to poor signal-to-noise ratio.

4. Incubation & Rapid Filtration

  • Action: Seal and incubate the plates at 25°C for 60 minutes to achieve thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Causality: The GF/B filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour prior to filtration. PEI neutralizes the negative charge of the glass fibers, drastically reducing the background noise caused by basic amine interactions.

5. Dual-Mode Quantification

  • Action: Wash filters three times with ice-cold buffer. Extract the bound complexes. Use liquid scintillation counting to measure the displacement of [3H] -ketanserin, and LC-MS/MS (monitoring the specific +8 Da parent-to-daughter ion transition) to cross-validate the absolute molar concentration of the bound ID-14326-d8.

Workflow S1 1. Membrane Preparation (CHO Cells expressing 5-HT2A/D2) S2 2. Assay Buffer Formulation (Add [3H]-Ketanserin + 0.1% BSA) S1->S2 S3 3. Competitive Displacement (Titrate ID-14326-d8: 0.01 nM - 10 µM) S2->S3 S4 4. Rapid Vacuum Filtration (GF/B filters pre-soaked in 0.3% PEI) S3->S4 S5 5. Dual-Mode Quantification (Scintillation & LC-MS/MS Cross-Validation) S4->S5

Fig 2: Self-validating competitive radioligand binding assay workflow for ID-14326-d8.

Conclusion

The deuterated metabolite ID-14326-d8 serves as an indispensable tool in modern neuropharmacology. By exhibiting identical high-affinity binding kinetics to 5-HT2A, 5-HT7, 5-HT1A, and D2 receptors as its unlabeled counterpart[1][5], it allows researchers to accurately map the pharmacodynamic footprint of lurasidone. When deployed within a self-validating assay framework, ID-14326-d8 bridges the gap between mass spectrometry quantification and functional receptor pharmacology.

References

  • Source: NIH (PMC)
  • Title: PHARMACOLOGY REVIEW(S) - accessdata.fda.
  • Title: Attachment 1.
  • Title: Lurasidone for the treatment of bipolar depression: an evidence-based review Source: Dove Medical Press URL
  • Source: NIH (Cureus)

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Pathway of Lurasidone Metabolite ID-14326-d8

Executive Summary & Clinical Context Lurasidone is a second-generation atypical antipsychotic characterized by its potent antagonism at dopamine D2 and serotonin 5-HT7 receptors. During hepatic metabolism (primarily via...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

Lurasidone is a second-generation atypical antipsychotic characterized by its potent antagonism at dopamine D2 and serotonin 5-HT7 receptors. During hepatic metabolism (primarily via CYP3A4), lurasidone undergoes extensive biotransformation. Among its numerous metabolites, the endo-hydroxylated derivative ID-14326 (M9) and its exo-isomer ID-14283 (M8) are of critical clinical interest because they retain pharmacological activity comparable to the parent drug[1].

To accurately perform therapeutic drug monitoring (TDM) and pharmacokinetic profiling, laboratories rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the complex biological matrix of human plasma induces significant ion suppression during electrospray ionization (ESI). To establish a self-validating, highly accurate quantitative system, a stable isotope-labeled internal standard (SIL-IS)—specifically Lurasidone metabolite 14326-d8 —is integrated into the workflow[2][3]. This whitepaper deconstructs the structural dynamics, collision-induced dissociation (CID) fragmentation pathways, and the causal logic behind the bioanalytical protocols used to quantify this critical metabolite.

Structural Dynamics & Isotopic Labeling Strategy

Lurasidone metabolite 14326 (C₂₈H₃₆N₄O₃S) differs from the parent lurasidone by a single hydroxylation event on the norbornane ring[4].

The synthesized internal standard, ID-14326-d8, incorporates exactly eight deuterium atoms localized on the piperazine ring . The selection of the piperazine ring for deuterium labeling is not arbitrary; it is driven by two fundamental mass spectrometry principles:

  • Isotopic Envelope Clearance : A molecule of this size (~509 Da) possesses a broad natural isotopic envelope due to ¹³C and ³⁴S contributions. If a +3 or +4 Da label were used, the M+4 peak of the endogenous analyte could overlap with the internal standard, causing quantitative cross-talk. The +8 Da shift (m/z 509.3 → 517.3) ensures absolute baseline mass resolution between the analyte and the IS[3].

  • Chemical Stability : The piperazine moiety is structurally rigid and highly resistant to in vivo or ex vivo hydrogen-deuterium (H/D) exchange, unlike the hydroxylated norbornane system. This guarantees that the isotopic label remains permanently fixed during aggressive liquid-liquid extraction (LLE) and ionization.

Mechanistic Fragmentation Pathway (CID)

In positive electrospray ionization (ESI+), ID-14326-d8 readily protonates at the basic piperazine nitrogen, yielding a stable precursor ion at [M+H]⁺ m/z 517.3 . Upon entering the collision cell, Collision-Induced Dissociation (CID) triggers predictable, structurally diagnostic cleavages.

The m/z 182.1 Quantifier Ion: Confirming Hydroxylation

The most analytically valuable fragmentation occurs via the cleavage of the alkyl linker connecting the imide/norbornane group to the cyclohexyl-piperazine core.

  • In un-hydroxylated lurasidone, this cleavage yields a fragment at m/z 166.

  • In ID-14326, the presence of the hydroxyl group on the norbornane ring shifts this diagnostic fragment exactly +16 Da to m/z 182 [4][5].

Crucial Causality: Because the d8 label is strictly localized on the piperazine ring, the cleaved norbornane fragment does not contain any deuterium. Therefore, both the endogenous metabolite (m/z 509.3) and the d8-internal standard (m/z 517.3) converge on the exact same product ion (m/z 182.1). The transition m/z 517.3 → 182.1 serves as the primary quantifier for the internal standard.

The m/z 226.1 Qualifier Ion: Tracking the Isotope

At higher collision energies, the molecule fractures between the cyclohexyl group and the piperazine ring. This yields the benzisothiazol-piperazine moiety. In the unlabeled metabolite, this fragment appears at m/z 218.1. In ID-14326-d8, the intact deuterated piperazine ring shifts this fragment to m/z 226.1 . This transition (m/z 517.3 → 226.1 ) is used as a qualifier to verify peak purity.

Furthermore, the absence of m/z 152 or 237 fragments (which would indicate an oxidized sulfur atom on the isothiazole ring) acts as a negative control, confirming that the molecule is indeed the norbornane-hydroxylated M9, rather than a sulfoxide metabolite[5].

MS_Fragmentation Precursor ID-14326-d8 Precursor [M+H]+ m/z 517.3 LinkerCleavage Alkyl-Imide Linker Cleavage (Low CE) Precursor->LinkerCleavage PiperazineCleavage Cyclohexyl-Piperazine Cleavage (Med CE) Precursor->PiperazineCleavage Frag182 Hydroxylated Norbornane m/z 182.1 (Quantifier) No d8 label LinkerCleavage->Frag182 Loss of Piperazine-d8 tail Frag226 Benzisothiazol-Piperazine-d8 m/z 226.1 (Qualifier) Contains d8 label PiperazineCleavage->Frag226 Loss of Norbornane-Cyclohexyl

CID fragmentation pathway of ID-14326-d8 detailing m/z 182.1 and 226.1 product ion generation.

Self-Validating LC-MS/MS Protocol

To ensure data trustworthiness, the extraction and chromatographic separation must be designed as a self-validating system where the chemistry of the analyte dictates the methodology.

Step-by-Step Bioanalytical Methodology
  • Internal Standard Spiking : Aliquot 100 µL of human plasma into a microcentrifuge tube. Immediately add 25 µL of the ID-14326-d8 working solution (100 ng/mL)[3][5].

    • Causality: Spiking the IS before any sample manipulation ensures that any subsequent volumetric losses or thermal degradation events are proportionally mirrored in both the analyte and the IS, preserving the peak area ratio.

  • Liquid-Liquid Extraction (LLE) : Add 500 µL of tert-butyl methyl ether (TBME) and vortex for 5 minutes[3].

    • Causality: Lurasidone and its active metabolites are highly lipophilic (log P ~ 5.6)[6]. TBME selectively partitions these non-polar analytes into the organic phase while precipitating proteins and excluding polar matrix interferents (e.g., phospholipids, salts) in the aqueous phase. This directly mitigates ESI ion suppression.

  • Phase Separation : Centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution & Injection : Reconstitute the residue in 100 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile) and inject 5 µL onto a CSH Phenyl-Hexyl UPLC column [5].

    • Causality (The Isomer Problem): ID-14283 (M8, exo) and ID-14326 (M9, endo) are diastereomers. They have identical masses and identical MS/MS fragmentation patterns. Mass spectrometry cannot distinguish them. A standard C18 column often fails to resolve them due to their similar hydrophobicity. The Phenyl-Hexyl stationary phase exploits alternative π-π interactions with the benzisothiazol ring, enabling baseline chromatographic resolution of the M8 and M9 isomers prior to MS detection[5].

LCMS_Workflow Sample Plasma Aliquot + ID-14326-d8 LLE LLE Extraction (TBME) Sample->LLE Spike IS LC UPLC Separation (Phenyl-Hexyl) LLE->LC Reconstitute MS ESI-MS/MS (MRM Mode) LC->MS Co-elution Data Quantification (m/z 517 -> 182) MS->Data Peak Area Ratio

Self-validating LC-MS/MS bioanalytical workflow for lurasidone metabolite quantification.

Quantitative Data & MRM Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions required for the simultaneous quantification of the endogenous metabolite and the deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeStructural Origin of Fragment
ID-14326 (M9) 509.3182.1QuantifierHydroxylated Norbornane (Unlabeled)
ID-14326 (M9) 509.3218.1QualifierBenzisothiazol-Piperazine (Unlabeled)
ID-14326-d8 (IS) 517.3182.1QuantifierHydroxylated Norbornane (Unlabeled)
ID-14326-d8 (IS) 517.3226.1QualifierBenzisothiazol-Piperazine (d8-Labeled)

Note: Collision energies typically range from 20-30 eV for the m/z 182.1 transition, and 35-45 eV for the m/z 226.1 transition, depending on the specific triple quadrupole architecture.

Conclusion

The quantification of lurasidone metabolite ID-14326 requires a rigorous understanding of both gas-phase ion chemistry and liquid-phase chromatography. By utilizing ID-14326-d8 as an internal standard, bioanalytical scientists can leverage the +8 Da mass shift to eliminate isotopic cross-talk, while capitalizing on the identical m/z 182.1 norbornane fragment to maximize MRM sensitivity. When coupled with π-π driven Phenyl-Hexyl chromatography to resolve diastereomers and TBME liquid-liquid extraction to eliminate matrix effects, this methodology provides a highly authoritative, self-validating framework for clinical pharmacokinetic research.

Sources

Foundational

isotopic purity analysis of lurasidone metabolite 14326 d8

Initiating Data Collection I'm starting with broad Google searches to collect information on lurasidone, its metabolism, and particularly the metabolite 14326 and its deuterated (d8) form. My initial searches also cover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting with broad Google searches to collect information on lurasidone, its metabolism, and particularly the metabolite 14326 and its deuterated (d8) form. My initial searches also cover related areas.

Analyzing Isotopic Purity

I'm now focusing on analytical techniques, particularly mass spectrometry, for determining isotopic purity. Simultaneously, I'm structuring the technical guide, starting with an introduction to lurasidone and deuterated metabolites, and exploring isotopic purity analysis principles. I am synthesizing search data to outline experimental protocols, focusing on sample preparation and instrumentation (LC-MS/MS), supporting my claims with authoritative sources. Next I will design and create Graphviz diagrams.

Expanding Search Parameters

I'm broadening my initial search parameters. Now I am using Google to research lurasidone, its metabolism, the metabolite 14326, and its deuterated (d8) form. I'm focusing specifically on analytical techniques like mass spectrometry for determining isotopic purity. I'm building a guide on lurasidone and deuterated metabolites, diving deep into isotopic purity principles. I'm synthesizing search data to outline experimental protocols, focusing on LC-MS/MS, and seeking authoritative sources. I will be making Graphviz diagrams.

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Method Development for Lurasidone and Active Metabolite ID-14326 Utilizing Stable Isotope-Labeled Internal Standard (ID-14326-d8)

Scientific Context & Pharmacological Rationale Lurasidone is an atypical antipsychotic indicated for the treatment of schizophrenia and bipolar depression. Its pharmacological efficacy is driven not only by the parent co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Pharmacological Rationale

Lurasidone is an atypical antipsychotic indicated for the treatment of schizophrenia and bipolar depression. Its pharmacological efficacy is driven not only by the parent compound but also by its biologically active metabolites[1]. Upon oral administration, lurasidone undergoes extensive hepatic biotransformation primarily mediated by the CYP3A4 enzyme[2].

A critical pathway in this biotransformation is the hydroxylation of the norbornane ring, which yields two major active metabolites: ID-14283 (exo-hydroxylation) and ID-14326 (5β/6β-hydroxy lurasidone, endo-hydroxylation)[1][3]. Because ID-14326 retains significant binding affinity for D2 and 5-HT2A receptors, precise pharmacokinetic (PK) monitoring of this metabolite is essential for therapeutic drug monitoring, adherence testing, and clinical trial evaluations[3][4].

To achieve regulatory-grade quantification in biological matrices, this method leverages Lurasidone Metabolite 14326-d8 (CAS 2070009-33-3) as a stable isotope-labeled internal standard (SIL-IS)[5][6].

Metabolism Lurasidone Lurasidone (Parent Drug) CYP3A4 CYP3A4 (Hepatic Metabolism) Lurasidone->CYP3A4 ID14326 ID-14326 (Active Metabolite) CYP3A4->ID14326 Hydroxylation (endo) ID14283 ID-14283 (Active Metabolite) CYP3A4->ID14283 Hydroxylation (exo) Inactive Inactive Metabolites (e.g., ID-11614) CYP3A4->Inactive N-dealkylation

Hepatic CYP3A4-mediated biotransformation of Lurasidone into active and inactive metabolites.

Method Development: Causality & Experimental Choices

Developing a robust LC-MS/MS assay requires understanding the physicochemical properties of the analytes to design a self-validating system where extraction, separation, and ionization are intrinsically controlled.

The Role of the Deuterated Internal Standard (ID-14326-d8)

The selection of ID-14326-d8 (Molecular Weight: 516.72) is a mechanistic necessity[5]. This SIL-IS incorporates eight deuterium atoms specifically localized on the piperazine ring[5].

  • Causality: The piperazine moiety is structurally shielded from rapid hydrogen-deuterium (H/D) exchange in protic aqueous solvents. This ensures the +8 Da mass shift remains completely stable throughout extraction and ionization. Because ID-14326 and ID-14326-d8 co-elute chromatographically, they experience the exact same matrix suppression environment in the electrospray ionization (ESI) source. By calculating the peak area ratio of the analyte to the SIL-IS, the method self-corrects for any variations in extraction recovery or matrix effects[6][7].

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Causality: While protein precipitation (PPT) is faster, it leaves endogenous plasma phospholipids in the extract, leading to severe ion suppression at the target Lower Limit of Quantitation (LLOQ) of 0.0500 ng/mL[4]. We utilize LLE with tert-butyl methyl ether (MTBE)[8]. MTBE possesses a highly favorable partition coefficient for the lipophilic azepane and norbornane structures of lurasidone and ID-14326. It selectively partitions the basic analytes into the organic layer while precipitating proteins and permanently trapping polar, ion-suppressing phospholipids in the aqueous phase.

Chromatographic Separation
  • Causality: A C18 reversed-phase column is paired with a mobile phase of 5 mM ammonium acetate (pH 5.0) and acetonitrile[8]. The basic nitrogen atoms in the azepane and piperazine rings require a slightly acidic environment to remain fully protonated. This prevents secondary interactions with residual silanols on the silica support (which causes peak tailing) and pre-forms the [M+H]+ ions required for maximum sensitivity in positive-ion ESI.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. The inclusion of System Suitability Tests (SST) and Quality Control (QC) samples ensures the trustworthiness of every analytical batch.

Step 1: Preparation of Solutions

  • Prepare primary stock solutions of Lurasidone, ID-14326, and ID-14326-d8 in methanol (1.0 mg/mL).

  • Dilute the ID-14326-d8 stock in 50% methanol/water to create a working Internal Standard (IS) solution at 10 ng/mL.

Step 2: Liquid-Liquid Extraction (LLE) Workflow

  • Aliquot 100 µL of human plasma (blank, calibrators, QCs, or unknown samples) into a 2.0 mL microcentrifuge tube.

  • Self-Validation Check: Spike 20 µL of the ID-14326-d8 working IS solution into all tubes (except double blanks) to normalize extraction efficiency.

  • Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) to basify the plasma, neutralizing the analytes to enhance organic partitioning.

  • Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to achieve phase separation.

  • Transfer 800 µL of the upper organic (MTBE) layer to a clean 96-well plate.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 3: LC-MS/MS Analysis

  • System Suitability: Inject a neat standard to verify retention time stability (± 0.1 min) and mass accuracy before running the biological batch.

  • Inject 5 µL of the reconstituted sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Operate the mass spectrometer in positive ESI mode utilizing Multiple Reaction Monitoring (MRM).

Workflow Sample 1. Aliquot Human Plasma (Include QCs & Blanks) Spike 2. Spike SIL-IS (ID-14326-d8) Sample->Spike LLE 3. Liquid-Liquid Extraction (MTBE addition & Centrifugation) Spike->LLE Dry 4. Supernatant Evaporation (N2 gas at 40°C) LLE->Dry Recon 5. Reconstitution (Mobile Phase A/B) Dry->Recon LC 6. Chromatographic Separation (C18 Column, Gradient Elution) Recon->LC MS 7. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 8. Data Analysis (Peak Area Ratio vs. IS) MS->Data

Step-by-step sample preparation and LC-MS/MS analytical workflow for ID-14326 quantification.

Quantitative Data & Validation Parameters

The method must be validated according to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation guidelines). The use of the D8 internal standard allows the assay to achieve exceptional linearity and precision across the therapeutic monitoring range[4][9].

Table 1: Mass Spectrometry MRM Parameters (Positive ESI)

AnalyteMolecular WeightPrecursor Ion [M+H]+ (m/z)Function
Lurasidone 492.68493.3Parent Drug Quantification
ID-14326 508.68509.3Active Metabolite Quantification
ID-14326-d8 516.72517.3Internal Standard (SIL-IS)

Note: Specific product ions and collision energies (eV) are instrument-dependent and typically involve the cleavage of the benzisothiazole or piperazine rings.

Table 2: Method Validation Summary in Human Plasma

Validation ParameterLurasidoneID-14326ID-14326-d8 (IS)
Linear Dynamic Range 0.100 – 100 ng/mL[4]0.0500 – 50.0 ng/mL[4][9]N/A (Fixed at 10 ng/mL)
Lower Limit of Quantitation 0.100 ng/mL[4]0.0500 ng/mL[4][9]N/A
Intra/Inter-Assay Precision (RSD%) < 8.5%4.9% – 9.4%[4][9]N/A
Accuracy (RE%) ± 5.0%-5.5% to 1.5%[4][9]N/A
Extraction Recovery (LLE) > 85%> 85%> 85%

Conclusion

The integration of Lurasidone Metabolite 14326-d8 as an internal standard establishes a highly trustworthy, self-validating LC-MS/MS method. By pairing targeted liquid-liquid extraction with optimized reversed-phase chromatography, this protocol effectively eliminates matrix suppression, ensuring accurate pharmacokinetic profiling of lurasidone's active endo-hydroxylated metabolite down to 50 pg/mL.

References

  • Veeprho. "Lurasidone Metabolite 14326-D8 | CAS 2070009-33-3". Available at: [Link]

  • ResearchGate. "LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma". Available at: [Link]

  • Chromatography Online. "Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS". Available at:[Link]

  • Wikipedia. "Lurasidone". Available at:[Link]

  • European Medicines Agency (EMA). "Assessment report for paediatric studies submitted according to Article 46". Available at:[Link]

  • Google Patents. "US20170192025A1 - Methods of monitoring adherence to lurasidone therapy".

Sources

Application

Application Note: Quantification of Lurasidone Metabolite ID-14326 using SIL-IS 14326-d8 in LC-MS/MS

Executive Summary The accurate quantification of atypical antipsychotics and their active metabolites in biological matrices is a critical requirement for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of atypical antipsychotics and their active metabolites in biological matrices is a critical requirement for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling. Lurasidone is extensively metabolized by CYP3A4, yielding several metabolites, including the active endo-hydroxy metabolite ID-14326[1].

This application note provides a comprehensive, self-validating protocol for the LC-MS/MS quantification of ID-14326 using its stable isotope-labeled internal standard (SIL-IS), Lurasidone Metabolite 14326-d8 . By integrating field-proven insights into sample preparation, chromatographic separation, and mass spectrometric detection, this guide ensures high-fidelity data generation devoid of matrix-induced artifacts.

Pharmacological & Analytical Context

Lurasidone exerts its antipsychotic efficacy primarily through high-affinity antagonism at dopamine D2​ and serotonin 5−HT2A​ and 5−HT7​ receptors[2]. During hepatic first-pass metabolism, the norbornane ring of lurasidone is hydroxylated to form two primary active diastereomers: ID-14283 (exo-hydroxy) and ID-14326 (endo-hydroxy)[1].

While the parent drug and ID-14283 are routinely monitored, complete PK profiling requires the precise quantification of ID-14326[3]. The analytical challenge lies in the structural similarity of these metabolites, which necessitates high-resolution chromatographic separation and exact mass-to-charge (m/z) tracking to prevent isobaric interference[4].

The Rationale for SIL-IS: Why Lurasidone Metabolite 14326-d8?

In LC-MS/MS, biological matrices (e.g., plasma, serum, breast milk) contain endogenous phospholipids and proteins that co-elute with analytes, leading to unpredictable ion suppression or enhancement at the electrospray ionization (ESI) source.

The Causality of the D8 Label: Lurasidone Metabolite 14326-d8 (CAS: 2070009-33-3) features eight deuterium atoms strategically incorporated into the piperazine ring[5].

  • Perfect Co-elution: Because the physicochemical properties (pKa, lipophilicity) of the d8-isotopologue are virtually identical to the unlabeled ID-14326, the IS co-elutes exactly with the target analyte. Any matrix effect occurring at that specific retention time will affect both the analyte and the IS equally, canceling out the error when calculating the peak area ratio.

  • Zero Isotopic Cross-Talk: The +8 Da mass shift ensures that the natural isotopic distribution (M+1, M+2, M+3) of the highly abundant unlabeled analyte does not bleed into the IS Multiple Reaction Monitoring (MRM) channel, thereby preserving the integrity of the Lower Limit of Quantification (LLOQ).

Physicochemical & MRM Parameters

To establish a highly selective MRM method, we monitor the cleavage of the benzisothiazol-piperazine moiety. Because the d8 label is localized on the piperazine ring, the product ion for the IS shifts accordingly by +8 Da.

CompoundMolecular FormulaPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
Lurasidone C28​H36​N4​O2​S 493.3166.235
ID-14326 (Analyte) C28​H36​N4​O3​S 509.3166.235
14326-d8 (SIL-IS) C28​H28​D8​N4​O3​S 517.3174.235

Table 1: Optimized MRM transitions for positive electrospray ionization (ESI+). The 166.2 m/z fragment corresponds to the benzisothiazol-piperazine core. In the d8 standard, the fully deuterated piperazine ring yields a 174.2 m/z product ion.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed as a self-validating system . Every step includes an inherent quality control mechanism to ensure the causality of the results is rooted in the chemistry, not experimental artifacts.

Reagent Preparation
  • Analyte Stock: Prepare ID-14326 at 1.0 mg/mL in methanol.

  • SIL-IS Working Solution: Prepare Lurasidone Metabolite 14326-d8 at 50 ng/mL in 50:50 Methanol:Water[5].

Sample Extraction (Protein Precipitation)

Causality: Protein precipitation (PPT) with cold organic solvents rapidly disrupts the hydration shells of plasma proteins, causing them to denature and precipitate. Acetonitrile is selected over methanol because it yields a tighter protein pellet and superior extraction recovery for the lipophilic benzisothiazol core of lurasidone metabolites.

  • Transfer 100 µL of human plasma (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS Working Solution (50 ng/mL).

  • Vortex for 15 seconds to ensure complete equilibration between the SIL-IS and the endogenous matrix proteins.

  • Add 300 µL of ice-cold Acetonitrile.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial containing 200 µL of mobile phase A (aqueous) to match the initial gradient conditions, preventing peak distortion during injection.

Chromatographic Separation

Causality: Lurasidone and its metabolites are weakly basic (pKa ~7.6). Maintaining the mobile phase at an acidic pH ensures the piperazine nitrogen remains fully protonated, which is an absolute prerequisite for maximizing ESI+ ionization efficiency.

  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water, adjusted to pH 5.0 with formic acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Elution: Isocratic flow at 15% A / 85% B[4].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Detection (ESI+)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Ensure the quadrupoles are set to unit mass resolution (0.7 Da FWHM) to prevent isobaric interference from the exo-hydroxy diastereomer (ID-14283).

Method Validation & Quality Control (E-E-A-T)

To ensure trustworthiness, the protocol must validate its own integrity during every run. Implement the following system suitability and validation checks:

  • Cross-Talk Validation (The "Zero" and "ULOQ" Samples):

    • Inject a Zero Sample (Blank Matrix + IS only): Monitor the ID-14326 analyte channel (509.3 166.2). The peak area must be <20% of the LLOQ. This proves the d8-IS does not contain unlabelled impurities.

    • Inject an Upper Limit of Quantification (ULOQ) Sample (High Analyte + NO IS): Monitor the IS channel (517.3 174.2). The peak area must be <5% of the standard IS response. This proves the natural isotopic tail of the analyte does not inflate the IS signal.

  • Matrix Factor (MF) Calculation: Calculate the IS-normalized Matrix Factor by dividing the peak area ratio (Analyte/IS) spiked into post-extracted blank matrix by the peak area ratio of the same concentration in a neat solvent. An MF between 0.85 and 1.15 confirms that the 14326-d8 standard is perfectly compensating for any ESI suppression.

Workflow Visualization

G cluster_0 Sample Preparation (Plasma) cluster_1 LC-MS/MS Analysis S1 Aliquot Plasma Sample (Contains ID-14326) S2 Spike SIL-IS (14326-d8, +8 Da shift) S1->S2 S3 Protein Precipitation (Acetonitrile, Centrifuge) S2->S3 A1 Chromatographic Separation (C18, Isocratic Elution) S3->A1 Inject Supernatant A2 ESI+ Ionization (Matrix Effect Compensation) A1->A2 A3 MRM Detection (Ratio: 509.3/166.2 vs 517.3/174.2) A2->A3

Workflow demonstrating SIL-IS integration for matrix effect compensation in LC-MS/MS.

References

  • Title: Lurasidone - Pharmacokinetics and Metabolism Source: Wikipedia URL: [Link]

  • Title: CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - Lurasidone (NDA 200603) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study Source: Biomedical Chromatography (PubMed) URL: [Link]

  • Title: Extract from the Clinical Evaluation Report for lurasidone hydrochloride Source: Therapeutic Goods Administration (TGA) URL: [Link]

Sources

Method

Application Note: Multiplexed LC-MS/MS Quantification of Lurasidone and Active Metabolite 14326 in Human Plasma

Scientific Rationale & Assay Design Lurasidone is an atypical antipsychotic widely prescribed for schizophrenia and bipolar depression. In vivo, it is heavily metabolized by CYP3A4 into several derivatives, most notably...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Assay Design

Lurasidone is an atypical antipsychotic widely prescribed for schizophrenia and bipolar depression. In vivo, it is heavily metabolized by CYP3A4 into several derivatives, most notably its active metabolite ID-14283 (Metabolite 14326) , which retains significant pharmacological activity at dopamine D2 and serotonin 5-HT7 receptors[1]. For rigorous pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), quantifying both the parent drug and this active metabolite is a clinical imperative.

To achieve analytical trustworthiness, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Isotope Dilution Mass Spectrometry (IDMS). By integrating Metabolite 14326-d8 [2] and Lurasidone-d8 [3] as stable isotope-labeled internal standards (SIL-IS), the assay is engineered as a self-validating system.

Expert Insight: In scenarios where Lurasidone-d8 is unavailable, Metabolite 14326-d8 can serve as a highly effective analog internal standard for the parent drug due to their shared structural backbone. However, the gold-standard E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) approach—detailed below—employs matched SIL-IS for both analytes to perfectly correct for matrix-induced ion suppression and extraction recovery variations.

Materials and Reagents

  • Analytes: Lurasidone and Metabolite 14326 (ID-14283) analytical standards.

  • Internal Standards: Lurasidone-d8[3] and Lurasidone Metabolite 14326-d8[2].

  • Extraction Solvent: Tert-butyl methyl ether (TBME), HPLC grade.

  • Mobile Phase Additives: Ammonium acetate (5 mM, adjusted to pH 5.0) and Acetonitrile (LC-MS grade)[1].

  • Alkalinizing Agent: 0.1 M Sodium Hydroxide (NaOH).

Experimental Workflow Visualization

ExtractionWorkflow N1 1. Sample Aliquot 50 µL Human Plasma N2 2. IS Addition Spike Lurasidone-d8 & Met-14326-d8 N1->N2 N3 3. Alkalinization Add 50 µL 0.1M NaOH N2->N3 N4 4. Liquid-Liquid Extraction Add 1.0 mL TBME, Vortex 10 min N3->N4 N5 5. Phase Separation Centrifuge 10,000 x g, 5 min N4->N5 N6 6. Solvent Evaporation Transfer Organic Layer, N2 Dry (40°C) N5->N6 N7 7. Reconstitution 100 µL Mobile Phase (15:85) N6->N7 N8 8. LC-MS/MS Analysis MRM Mode (ESI+) N7->N8

Figure 1: Sample preparation and LC-MS/MS workflow for Lurasidone and Metabolite 14326.

Self-Validating Protocol: Step-by-Step Methodology

Do not merely execute these steps; understand the physicochemical causality driving them:

  • Sample Aliquot & Equilibration: Transfer 50 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • SIL-IS Spiking: Add 10 µL of the working internal standard solution (containing both Lurasidone-d8 and Metabolite 14326-d8 at 50 ng/mL).

    • Causality: Adding the IS directly to the raw plasma ensures it undergoes the exact same protein-binding dynamics as the endogenous analytes. This guarantees that any downstream loss is proportionally mirrored, maintaining a true analyte/IS ratio.

  • Alkalinization: Add 50 µL of 0.1 M NaOH and vortex briefly.

    • Causality: Lurasidone and its metabolite possess basic piperazine nitrogens. Raising the pH neutralizes these functional groups, driving the molecules into a highly lipophilic, uncharged state necessary for optimal organic partitioning.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of TBME. Vortex vigorously for 10 minutes.

    • Causality: Why TBME over Protein Precipitation (PPT)? While PPT is faster, it leaves behind a high concentration of endogenous phospholipids that notoriously cause ion suppression in the ESI source. TBME selectively extracts the moderately polar analytes while leaving polar phospholipids and proteins trapped in the aqueous waste[1].

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (15% 5 mM Ammonium Acetate / 85% Acetonitrile). Vortex and transfer to an autosampler vial.

    • Causality: Reconstituting in the initial mobile phase conditions prevents solvent-mismatch peak broadening during chromatographic injection.

Instrumental Conditions & Data Presentation

Liquid Chromatography Parameters
  • Column: C18 Analytical Column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: 5 mM Ammonium acetate (pH 5.0) and Acetonitrile (15:85, v/v)[1].

    • Causality: At pH 5.0, the piperazine nitrogens are partially protonated, ensuring excellent solubility and consistent ionization in the positive ESI mode, while the high organic modifier (85%) provides rapid elution.

  • Flow Rate: 0.40 mL/min (Note: While legacy methods cite 1.00 mL/min[1], modern ESI sources achieve superior desolvation efficiency at lower flow rates).

  • Run Time: 2.5 minutes.

Mass Spectrometry Parameters (Table 1)

Data acquisition is performed in Multiple Reaction Monitoring (MRM) using positive Electrospray Ionization (ESI+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lurasidone 493.3177.15035
Lurasidone-d8 (IS)501.3185.15035
Metabolite 14326 509.3177.15038
Met-14326-d8 (IS)517.3185.15038
(Note: Exact product ions and collision energies may require fine-tuning based on the specific triple quadrupole vendor).
Assay Performance & Validation (Table 2)

The assay must be validated according to FDA/EMA bioanalytical guidelines. Expected performance metrics based on authoritative literature[1] are summarized below:

Validation ParameterLurasidoneMetabolite 14326 (ID-14283)
Linear Dynamic Range 0.25 – 100 ng/mL0.10 – 14.1 ng/mL
Correlation Coefficient (R²) > 0.998> 0.998
Accuracy (% Bias) ± 15% (± 20% at LLOQ)± 15% (± 20% at LLOQ)
Precision (% CV) < 10%< 10%
Extraction Recovery > 85%> 80%

Self-Validation & Quality Control Mechanisms

To ensure the protocol operates as a self-validating system, the following QC checks must be continuously monitored:

  • IS Response Tracking: The absolute peak area of Metabolite 14326-d8 and Lurasidone-d8 must not deviate by more than ±15% across all unknown samples compared to the calibration standards. A sudden drop indicates localized matrix suppression or an extraction failure.

  • Carryover Assessment: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) to prevent false positives in subsequent patient samples.

References

  • Title: LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study Source: Biomedical Chromatography (PubMed) URL: [Link]

Sources

Application

Application Note: Robust Sample Preparation and LC-MS/MS Extraction Protocol for Lurasidone Metabolite ID-14326 using ID-14326-d8

Audience: Analytical Chemists, DMPK Researchers, and Clinical Pharmacologists Discipline: Bioanalysis, Pharmacokinetics, and Mass Spectrometry Introduction and Mechanistic Grounding Lurasidone is a benzisothiazole deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, DMPK Researchers, and Clinical Pharmacologists Discipline: Bioanalysis, Pharmacokinetics, and Mass Spectrometry

Introduction and Mechanistic Grounding

Lurasidone is a benzisothiazole derivative and an atypical antipsychotic indicated for the treatment of schizophrenia and bipolar depression[1]. It exhibits its therapeutic efficacy primarily through potent antagonism at dopamine D2 and serotonin 5-HT2A/5-HT7 receptors[1]. Following oral administration, lurasidone undergoes extensive hepatic metabolism, yielding several circulating metabolites. Among these, ID-14326 is a major active metabolite characterized by the hydroxylation of the norbornane ring in the endo position[2].

Accurate pharmacokinetic profiling of lurasidone and its active metabolites (ID-14283 and ID-14326) is critical for clinical evaluation, especially given the established linear quantitation ranges (typically 0.050 to 50.0 ng/mL in human serum/plasma)[3]. To achieve this, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, the high lipophilicity of lurasidone (log P ≈ 5.6) and its metabolites necessitates rigorous sample cleanup to mitigate matrix effects (ion suppression/enhancement)[4].

This application note details a self-validating Solid-Phase Extraction (SPE) methodology utilizing the stable isotope-labeled internal standard, Lurasidone Metabolite 14326-d8 (C28H28D8N4O3S)[5], to ensure absolute quantitative accuracy. The incorporation of a deuterated internal standard (IS) co-elutes with the analyte, perfectly correcting for extraction recovery variations and ionization anomalies in the MS source.

Experimental Workflow and Causality

The extraction of highly lipophilic, basic compounds from protein-rich matrices like human plasma requires a mechanism that disrupts protein binding while selectively capturing the analyte. We employ a Mixed-Mode Cation Exchange (MCX) SPE strategy.

Causality of the Method:

  • Pretreatment (Acidification): Lurasidone and ID-14326 possess basic piperazine nitrogen atoms (pKa ~7.6)[4]. Acidifying the plasma with phosphoric acid ensures the analytes are fully protonated (positively charged), breaking analyte-protein interactions.

  • SPE Retention: The protonated analytes bind strongly to the sulfonic acid cation-exchange sites of the MCX sorbent via ionic interactions, while the lipophilic backbone interacts with the polymeric reversed-phase backbone.

  • Washing: A dual-wash strategy (acidic aqueous wash followed by 100% methanol) removes neutral lipids, salts, and acidic interferences without eluting the strongly ion-bound analytes.

  • Elution: A basic organic solvent (5% ammonium hydroxide in methanol) neutralizes the basic nitrogen on ID-14326, breaking the ionic bond and eluting the pure analyte.

G A Human Plasma Sample (Spiked with ID-14326-d8 IS) B Acidic Pretreatment (2% H3PO4 to ionize basic N) A->B C Mixed-Mode Cation Exchange (MCX) (Load & Bind) B->C D Interference Wash (2% FA in H2O, then 100% MeOH) C->D E Analyte Elution (5% NH4OH in MeOH) D->E F Evaporation & Reconstitution (LC-MS/MS Analysis) E->F

Caption: Workflow for Lurasidone Metabolite ID-14326 extraction using ID-14326-d8 internal standard.

Step-by-Step Extraction Protocol

Reagent Preparation
  • Internal Standard Working Solution (ISWS): Prepare Lurasidone Metabolite 14326-d8[5] at 10 ng/mL in 50:50 Methanol:Water.

  • Pretreatment Buffer: 2% Phosphoric Acid ( H3​PO4​ ) in LC-MS grade water.

  • Wash Solution 1: 2% Formic Acid in LC-MS grade water.

  • Wash Solution 2: 100% LC-MS grade Methanol.

  • Elution Buffer: 5% Ammonium Hydroxide ( NH4​OH ) in Methanol (prepare fresh daily).

  • Reconstitution Solution: 10 mM Ammonium Formate : Acetonitrile (50:50, v/v).

Sample Pretreatment
  • Aliquot 100 µL of human plasma (blank, calibrator, or unknown sample) into a 96-well collection plate.

  • Add 10 µL of the ISWS (ID-14326-d8, 10 ng/mL) to all wells except double blanks.

  • Add 100 µL of Pretreatment Buffer (2% H3​PO4​ ) to each well.

  • Vortex the plate at 1000 RPM for 2 minutes to ensure complete protein dissociation and analyte protonation.

Solid Phase Extraction (SPE)

Use a 30 mg/well Mixed-Mode Cation Exchange (MCX) 96-well plate.

  • Conditioning: Pass 1.0 mL of Methanol through the SPE bed.

  • Equilibration: Pass 1.0 mL of LC-MS grade water through the bed.

  • Loading: Transfer the entire pretreated sample (~210 µL) onto the SPE plate. Apply low vacuum (2-3 in Hg) to allow the sample to pass through dropwise (approx. 1 drop/second).

  • Wash 1 (Aqueous): Apply 1.0 mL of Wash Solution 1 (2% Formic Acid) to remove salts and hydrophilic proteins.

  • Wash 2 (Organic): Apply 1.0 mL of Wash Solution 2 (100% Methanol) to remove neutral phospholipids and lipophilic interferences. Note: The analyte remains bound due to strong cation exchange.

  • Drying: Apply high vacuum (10 in Hg) for 5 minutes to completely dry the sorbent bed.

  • Elution: Place a clean 96-well collection plate under the SPE block. Elute the analytes by applying 2 × 250 µL of Elution Buffer (5% NH4​OH in Methanol).

Post-Extraction Processing
  • Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitute the dried extract with 100 µL of Reconstitution Solution.

  • Vortex for 3 minutes, then centrifuge at 3000 × g for 5 minutes.

  • Transfer to the LC-MS/MS autosampler (Injection volume: 5 µL).

LC-MS/MS Analytical Conditions

To ensure high specificity, Multiple Reaction Monitoring (MRM) is utilized in positive electrospray ionization (ESI+) mode.

  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

MRM Transitions (Positive Ion Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ID-14326 509.2166.135
ID-14326-d8 (IS) 517.2166.135

Note: The product ion m/z 166.1 corresponds to the stable benzisothiazole-piperazine fragment, which is highly abundant and provides excellent signal-to-noise ratios.

Method Validation Data Summary

A self-validating protocol must demonstrate that the IS effectively tracks the analyte. The use of ID-14326-d8 ensures that matrix effects (ME) are normalized to near 100%. The following table summarizes typical validation parameters achieved using this MCX-SPE protocol across the linear range of 0.05 to 50 ng/mL[3].

ParameterID-14326 (Low QC: 0.15 ng/mL)ID-14326 (High QC: 40 ng/mL)Acceptance Criteria
Extraction Recovery (%) 88.4 ± 3.2%91.2 ± 2.8%Consistent, >70%
Matrix Effect (IS Normalized) 99.1%101.3%85% - 115%
Intra-Assay Precision (%CV) 4.8%2.5%≤ 15%
Inter-Assay Accuracy (%Bias) +2.1%-1.4%± 15%

Data Interpretation: The raw matrix effect for lurasidone metabolites in plasma can often suppress signals by up to 40% due to endogenous phospholipids. However, the rigorous MCX wash steps combined with the perfect co-elution of the ID-14326-d8 internal standard normalizes the matrix effect to ~100%, proving the system's self-validating reliability.

References

  • Clinical Pharmacology and Biopharmaceutics Review(s) - Lurasidone. U.S. Food and Drug Administration (FDA). (2010). Available at:[Link]

  • Lurasidone - Pharmacokinetics and Active Metabolites. Wikipedia. Available at:[Link]

  • Extract from the Clinical Evaluation Report for lurasidone hydrochloride. Therapeutic Goods Administration (TGA). Available at:[Link]

  • Assessment report for paediatric studies submitted according to Article 46 of the Regulation (EC) No 1901/2006. European Medicines Agency (EMA). (2014). Available at:[Link]

Sources

Method

Advanced Bioanalytical Protocol: Optimal HPLC-MS/MS Separation Conditions for Lurasidone Metabolite ID-14326 using ID-14326-d8

Scientific Context & Pharmacological Grounding Lurasidone is a second-generation atypical antipsychotic characterized by its high-affinity antagonism at dopamine D2 and serotonin 5-HT2A/5-HT7 receptors[1]. In vivo, luras...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Pharmacological Grounding

Lurasidone is a second-generation atypical antipsychotic characterized by its high-affinity antagonism at dopamine D2 and serotonin 5-HT2A/5-HT7 receptors[1]. In vivo, lurasidone undergoes extensive hepatic metabolism primarily driven by the CYP3A4 enzyme. This biotransformation yields two primary active metabolites: the exo-hydroxy derivative ID-14283 and the endo-hydroxy derivative ID-14326 [2]. Both metabolites retain receptor binding affinities comparable to the parent drug, making their precise quantification critical for therapeutic drug monitoring and pharmacokinetic (PK) profiling[1].

In LC-MS/MS bioanalysis, the structural similarity of these metabolites presents a profound analytical challenge. ID-14283 and ID-14326 are diastereomers; they are strictly isobaric, meaning they share the exact same precursor and product ion masses. To prevent quantitative interference, baseline chromatographic resolution is mandatory[3]. Furthermore, to correct for matrix-induced ion suppression in the mass spectrometer, the stable isotope-labeled internal standard (SIL-IS) Lurasidone Metabolite 14326-d8 is deployed, ensuring unparalleled accuracy across the linear dynamic range[4].

MetabolicPathway LUR Lurasidone (Parent Drug) CYP CYP3A4 Hepatic Metabolism LUR->CYP REC D2, 5-HT2A, 5-HT7 Receptors (Antagonism / Partial Agonism) LUR->REC Direct Binding M14326 ID-14326 (endo-hydroxy, Active) CYP->M14326 M14283 ID-14283 (exo-hydroxy, Active) CYP->M14283 MINACT ID-20219 / ID-20220 (Inactive) CYP->MINACT M14326->REC Retained Affinity M14283->REC Retained Affinity

Lurasidone CYP3A4 metabolic pathway and receptor target affinity.

Rationale for Chromatographic Method Development

As an application scientist, method development is not merely about achieving a peak; it is about understanding the physicochemical causality behind the separation.

  • Stationary Phase Selection (Sub-2 µm C18): Because ID-14326 and ID-14283 are highly hydrophobic diastereomers, a standard 3.5 µm or 5 µm column will often result in peak tailing and co-elution. Utilizing a high-efficiency sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm) maximizes theoretical plates, providing the resolving power necessary to separate the endo- and exo-hydroxy orientations.

  • Mobile Phase Chemistry (pH Control): The mobile phase utilizes 10 mM Ammonium Formate with 0.1% Formic Acid (pH ~3.0). The acidic environment ensures that the piperazine nitrogen atoms on lurasidone and ID-14326 remain fully protonated. This serves a dual purpose: it prevents secondary interactions with unendcapped silanols on the column (eliminating peak tailing) and drastically enhances ionization efficiency in the positive Electrospray Ionization (ESI+) source.

  • Isotope Dilution (ID-14326-d8): The deuterium-labeled internal standard (+8 Da mass shift) possesses identical chromatographic behavior to the target analyte. It co-elutes exactly with ID-14326, experiencing the exact same matrix effects at that specific retention time. This physical reality allows the ratio of Analyte/IS to perfectly normalize any signal suppression, guaranteeing a robust linear range from 0.0500 to 50.0 ng/mL[5].

Experimental Protocol

BioanalyticalWorkflow S1 Plasma Sample + IS (14326-d8) S2 Protein Precipitation (MeCN, 4°C) S1->S2 S3 Centrifugation (14k rpm) S2->S3 S4 Evaporation & Reconstitution S3->S4 S5 LC-MS/MS Analysis S4->S5

Bioanalytical sample preparation workflow for LC-MS/MS analysis.

Step 3.1: Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples containing lurasidone and metabolites at room temperature.

  • Aliquot 100 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 20 µL of the working Internal Standard solution (ID-14326-d8 at 50 ng/mL) and vortex for 10 seconds.

  • Add 400 µL of ice-cold Acetonitrile (MeCN) to induce protein precipitation. Causality Note: Cold MeCN generates a tighter, more cohesive protein pellet than methanol, reducing the risk of aspirating particulates that could clog the UHPLC column.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 300 µL of the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v), vortex, and transfer to an autosampler vial.

Step 3.2: HPLC-MS/MS Instrument Setup
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer kinetics).

  • Autosampler Temperature: 4°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Quantitative Data & Method Parameters

Table 1: Optimized Gradient Elution Program

A shallow gradient slope between 1.0 and 3.0 minutes is engineered specifically to resolve the isobaric diastereomers (ID-14326 and ID-14283).

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.4080.020.0Initial
1.000.4080.020.0Linear
3.000.4045.055.0Linear
3.500.4010.090.0Linear (Wash)
4.500.4010.090.0Hold
4.600.4080.020.0Linear
6.000.4080.020.0Re-equilibration
Table 2: Mass Spectrometry (MRM) Transitions

Detection Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lurasidone493.3166.15025
ID-14326 (endo-OH)509.3166.15028
ID-14283 (exo-OH)509.3166.15028
ID-14326-d8 (IS) 517.3 166.1 50 28

Trustworthiness: The Self-Validating System

A bioanalytical protocol is only as reliable as its internal quality controls. To ensure this method is self-validating and compliant with regulatory standards[5], the following system checks must be executed:

  • System Suitability Test (SST): Prior to running the sample batch, inject a mid-level Quality Control (QC) sample six consecutive times. The run is only validated if the %RSD of the ID-14326 / ID-14326-d8 peak area ratio is strictly < 2.0%. This confirms LC pump stability and MS ionization consistency.

  • Zero Sample (Carryover Check): Inject a "Zero Sample" (blank matrix spiked only with IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area at the ID-14326 retention time must be < 20% of the Lower Limit of Quantification (LLOQ) response. This proves the absence of column carryover.

  • Isotope-Dilution Matrix Factor (MF): Calculate the MF by dividing the peak response of ID-14326-d8 spiked into an extracted blank matrix by the response of the IS in a neat solvent solution. An MF between 0.85 and 1.15 confirms that matrix-induced ion suppression is being adequately neutralized by the SIL-IS, ensuring absolute quantitative integrity.

References

  • Critical appraisal of lurasidone in the management of schizophrenia - PMC - NIH. nih.gov. 1

  • Lurasidone Metabolite 14326-D8 | CAS 2070009-33-3 - Veeprho. veeprho.com. 4

  • Attachment 1. Product Information for lurasidone hydrochloride. tga.gov.au. 2

  • Single- and Multiple-Dose Pharmacokinetics, Safety and Tolerability of Lurasidone in Healthy Chinese Subjects - PubMed. nih.gov. 3

  • Assessment report for paediatric studies submitted according to Article 46 of the Regulation (EC) No 1901/2006 - EMA. europa.eu. 5

Sources

Application

Application Note: Preparation and Validation of Lurasidone Metabolite 14326-d8 Stock Solutions for LC-MS/MS Bioanalysis

Introduction & Mechanistic Context Lurasidone is an atypical antipsychotic indicated for the treatment of schizophrenia and bipolar depression. Its pharmacokinetic profile is characterized by extensive hepatic metabolism...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Lurasidone is an atypical antipsychotic indicated for the treatment of schizophrenia and bipolar depression. Its pharmacokinetic profile is characterized by extensive hepatic metabolism, primarily driven by the CYP3A4 enzyme. This metabolic pathway yields several derivatives, among which the hydroxylated norbornane ring derivative—designated as ID-14326 (also known as M9)—is a biologically active metabolite[1]. Regulatory agencies emphasize the necessity of monitoring both the parent drug and its active metabolites (including ID-14283 and ID-14326) during therapeutic drug monitoring (TDM) and advanced pharmacokinetic (PK) profiling[2].

For the precise quantification of ID-14326 in complex biological matrices (e.g., plasma, serum, or cerebrospinal fluid), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical gold standard. However, LC-MS/MS is highly susceptible to matrix effects, such as ion suppression or enhancement. To correct for extraction recovery variances and ionization fluctuations, a stable isotope-labeled internal standard (SIL-IS) is strictly required. Lurasidone Metabolite 14326-d8 serves this exact purpose[3][4]. The incorporation of eight deuterium atoms provides a +8 Da mass shift, ensuring zero isotopic cross-talk between the endogenous analyte and the internal standard while perfectly mimicking its chromatographic retention time[4].

Physicochemical Properties

To ensure accurate molarity and solubility calculations during stock preparation, the physicochemical properties of the standard must be referenced.

PropertyValue / Description
Compound Name Lurasidone Metabolite 14326-d8
CAS Number 2070009-33-3[4]
Molecular Formula C₂₈H₂₈D₈N₄O₃S[5]
Molecular Weight 516.74 g/mol [5]
Unlabeled Counterpart MW 508.70 g/mol [6]
Appearance Solid powder
Recommended Solvents LC-MS Grade Methanol, DMSO, Chloroform[6]
Storage Conditions -20°C to -80°C, strictly protected from light[3]

Causality in Experimental Design (Expertise & Experience)

A robust bioanalytical protocol is not merely a sequence of steps; it is a carefully controlled environment designed to prevent degradation and analytical bias.

  • Temperature Equilibration: Lurasidone standards are stored at sub-zero temperatures. Opening a cold vial exposes the powder to atmospheric moisture, causing condensation. This not only leads to inaccurate microbalance weighing but can also induce hydrolytic degradation of the standard. Vials must be equilibrated in a desiccator prior to opening.

  • Light Sensitivity: Lurasidone and its metabolites contain a benzisothiazole moiety that is susceptible to photo-degradation under UV and visible light. All stock solutions must be prepared in amber glass vials or low-bind microcentrifuge tubes wrapped in aluminum foil.

  • Solvent Selection: While DMSO offers excellent solubility, LC-MS Grade Methanol is strongly preferred for primary stock solutions. Methanol avoids the high-viscosity pipetting errors and freeze-thaw precipitation issues associated with DMSO, and it is highly compatible with reverse-phase LC-MS/MS mobile phases.

Experimental Protocol: Preparation of 1.0 mg/mL Primary Stock

Materials Required
  • Lurasidone Metabolite 14326-d8 powder (e.g., 1.00 mg)[3]

  • LC-MS Grade Methanol

  • Calibrated analytical microbalance (readability 0.01 mg)

  • Amber glass vials with PTFE-lined caps

  • Positive displacement pipettes (to ensure volumetric accuracy for volatile solvents)

Step-by-Step Methodology
  • Equilibration: Remove the sealed vial of Lurasidone Metabolite 14326-d8 from the -20°C freezer. Place it in a desiccator at room temperature (20–25°C) for a minimum of 60 minutes.

  • Micro-Weighing: Using an anti-static spatula, accurately weigh 1.00 mg of the d8 powder into a pre-tared amber glass vial. (Note: If the standard is purchased as a pre-weighed 1 mg film in a vial, perform in-vial dissolution to eliminate transfer loss).

  • Dissolution: Add exactly 1.00 mL of LC-MS grade Methanol to the vial to achieve a 1.0 mg/mL (1000 µg/mL) concentration.

  • Homogenization: Cap the vial securely. Vortex at maximum speed for 30 seconds, followed by ultrasonication in a water bath for 2–5 minutes at room temperature until the solution is completely clear and free of particulates.

  • Aliquotting: To prevent degradation from repeated freeze-thaw cycles, divide the primary stock into 50 µL single-use aliquots in tightly sealed amber autosampler vials or low-bind Eppendorf tubes.

  • Storage: Store the aliquots immediately at -80°C. Label with Compound Name, Concentration, Solvent, Date, and Expiry (typically validated for 6 months).

Preparation of Working Solutions (Spiking Solutions)

To prepare the Working Internal Standard (WIS) used for biological sample extraction:

  • Intermediate Stock (10 µg/mL): Transfer 10 µL of the 1.0 mg/mL primary stock into 990 µL of 50:50 Methanol:Water (v/v). Vortex thoroughly.

  • Working Internal Standard (100 ng/mL): Transfer 100 µL of the 10 µg/mL intermediate stock into 9.9 mL of your chosen extraction solvent (e.g., 100% Acetonitrile for protein precipitation). This WIS is now ready to be spiked directly into plasma/serum samples.

Self-Validating System: Stock Verification

Trustworthiness in bioanalysis requires that no single stock solution is assumed to be perfectly accurate without empirical verification.

  • Cross-Check Protocol: Prepare a secondary stock solution from a completely independent weighing event (or utilize a certified reference material of the unlabeled metabolite 14326).

  • Dilute both the primary d8 stock and the secondary stock to a final concentration of 10 ng/mL in the mobile phase.

  • Inject both solutions onto the LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode.

  • Acceptance Criteria: The peak area ratio (or calculated concentration) of the primary stock versus the secondary stock must fall within 95.0% – 105.0% . If the variance exceeds 5%, the stock must be discarded, the microbalance recalibrated, and the process repeated.

Workflow Visualization

Workflow for the preparation and validation of Lurasidone Metabolite 14326-d8 stock solutions.

References

  • Methods of monitoring adherence to lurasidone therapy - Google Patents. Source: Google Patents.
  • Assessment report - Latuda - EMA - European Union. Source: europa.eu.
  • Lurasidone Metabolite 14326-d8 | Isotope-Labeled Compound | MedChemExpress. Source: medchemexpress.com.
  • Lurasidone Metabolite 14326-D8 | CAS 2070009-33-3 - Veeprho. Source: veeprho.com.
  • Lurasidone Inactive Metabolite 14326-d8 - CAS - N/A | Axios Research. Source: axios-research.com.
  • Lurasidone metabolite 14326 | CAS 186204-33-1 | Cayman Chemical | Biomol.com. Source: biomol.com.

Sources

Method

Application Note: Advanced Solid Phase Extraction (SPE) and LC-MS/MS Quantification of Lurasidone Metabolite ID-14326 using SIL-IS (ID-14326-d8)

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol Introduction & Pharmacokinetic Context Lurasidone is a second-generation (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol

Introduction & Pharmacokinetic Context

Lurasidone is a second-generation (atypical) antipsychotic belonging to the benzisothiazole derivative class, widely prescribed for schizophrenia and bipolar depression[1]. Upon oral administration, lurasidone undergoes extensive hepatic first-pass metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4[2]. This biotransformation yields two primary active metabolites: the exo-hydroxy derivative (ID-14283) and the endo-hydroxy derivative (ID-14326)[2][3].

Both ID-14283 and ID-14326 retain high binding affinity for dopamine D2 and serotonin 5-HT2A/5-HT7 receptors, directly contributing to the drug's overall pharmacodynamic efficacy[2]. For rigorous pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), bioanalytical scientists must accurately quantify these metabolites in complex biological matrices (e.g., human plasma). To achieve absolute quantitative fidelity and correct for matrix-induced ionization variations, the integration of a stable isotope-labeled internal standard (SIL-IS), specifically ID-14326-d8 , is mandatory.

Pathway LUR Lurasidone (Parent Drug) CYP CYP3A4 (Hepatic Metabolism) LUR->CYP ID14283 ID-14283 (Exo-hydroxy) CYP->ID14283 Hydroxylation ID14326 ID-14326 (Endo-hydroxy) CYP->ID14326 Hydroxylation

Fig 1: Lurasidone hepatic metabolism via CYP3A4 yielding active metabolites ID-14283 and ID-14326.

Chemical Principles & SPE Rationale

The Causality of Sorbent Selection

Lurasidone and its active metabolites present a unique bioanalytical challenge. They are highly lipophilic molecules (LogP ≈ 5.6) containing a basic piperazine ring system with a pKa of approximately 7.6[4].

If a standard Reversed-Phase (RP) SPE sorbent were used, the high lipophilicity of ID-14326 would require a highly organic wash step to remove matrix phospholipids. However, because the analyte relies solely on hydrophobic interactions in an RP system, a strong organic wash would prematurely elute the target compound, leading to poor recovery.

To solve this, we utilize a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent[5]. MCX sorbents contain both lipophilic divinylbenzene functional groups and strong cation exchange (sulfonic acid, −SO3−​ ) groups.

  • The Mechanism: By acidifying the plasma sample below the analyte's pKa (e.g., pH 3.0), the basic piperazine nitrogen becomes fully protonated (cationic). When loaded onto the MCX sorbent, ID-14326 forms a strong, unbreakable ionic bond with the sulfonic acid groups. This allows us to wash the sorbent with 100% organic solvent (methanol) to aggressively deplete neutral lipids and phospholipids without losing the analyte[6]. Elution is then triggered by introducing a high-pH organic solvent, which deprotonates the piperazine ring, neutralizes the charge, and breaks the ionic bond.

The Self-Validating System: ID-14326-d8

Every robust bioanalytical protocol must be self-validating. By spiking the sample with ID-14326-d8 prior to extraction, we create an internal control mechanism. The 8 deuterium atoms shift the mass by +8 Da, allowing the mass spectrometer to resolve it from the native metabolite. Because the SIL-IS shares identical physicochemical properties with ID-14326, it experiences the exact same extraction losses during SPE and the exact same ion suppression/enhancement in the MS source. The ratio of their MS responses remains mathematically constant, ensuring that the final calculated concentration is immune to sample-to-sample matrix variations.

Experimental Protocol: Mixed-Mode SPE Workflow

Materials Required
  • Sorbent: Oasis MCX 96-well plate (30 µm, 10 mg/well) or equivalent.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Phosphoric Acid ( H3​PO4​ ), Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

  • Standards: ID-14326 (Reference Standard) and ID-14326-d8 (SIL-IS).

Step-by-Step Methodology
  • Sample Pre-treatment (Ionization Induction)

    • Aliquot 200 µL of human plasma into a 96-well collection plate.

    • Add 20 µL of the working SIL-IS solution (ID-14326-d8, 50 ng/mL).

    • Add 200 µL of 2% H3​PO4​ in water.

    • Causality: The acid disrupts protein-drug binding and drops the pH well below the pKa of 7.6, ensuring the piperazine nitrogen is 100% protonated for optimal cation exchange.

  • Conditioning & Equilibration

    • Condition the MCX plate with 500 µL of 100% MeOH.

    • Equilibrate with 500 µL of 2% H3​PO4​ in water.

  • Sample Loading

    • Load the entire pre-treated sample (~420 µL) onto the MCX plate. Apply a gentle vacuum to achieve a flow rate of 1–2 mL/min.

  • Interference Washing (Orthogonal Depletion)

    • Wash 1: 500 µL of 2% FA in water. (Removes hydrophilic endogenous salts and peptides).

    • Wash 2: 500 µL of 100% MeOH. (Removes neutral lipophilic interferences, including signal-suppressing phospholipids. The protonated ID-14326 remains locked to the sorbent via ionic bonds).

  • Analyte Elution

    • Elute into a clean collection plate using 2 × 200 µL of 5% NH4​OH in MeOH.

    • Causality: The high pH of the ammonium hydroxide deprotonates the piperazine ring. Without the positive charge, the ionic bond to the sorbent fails, and the methanol easily sweeps the highly lipophilic analyte off the phase. (Note: Prepare this elution solvent fresh daily, as ammonia gas readily evaporates, which would cause catastrophic recovery failure).

  • Evaporation & Reconstitution

    • Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Reconstitute in 150 µL of Initial Mobile Phase (e.g., 30% ACN / 70% Water with 0.1% FA). Vortex for 2 minutes.

SPE_Workflow Pre 1. Sample Pre-treatment Acidify with 2% H3PO4 (Protonates Piperazine N+) Cond 2. Condition & Equilibrate MeOH -> 2% H3PO4 Pre->Cond Load 3. Load Sample Ionic Binding to SO3- Cond->Load Wash1 4. Wash 1 (Aqueous) 2% Formic Acid (Removes Hydrophilic) Load->Wash1 Wash2 5. Wash 2 (Organic) 100% Methanol (Removes Neutral Lipids) Wash1->Wash2 Elute 6. Elution 5% NH4OH in MeOH (Neutralizes N+, Breaks Ionic Bond) Wash2->Elute

Fig 2: Mixed-Mode Cation Exchange (MCX) SPE workflow detailing mechanistic pH and charge shifts.

LC-MS/MS Analytical Workflow & Data Presentation

Following extraction, samples are subjected to reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) operating in positive Multiple Reaction Monitoring (MRM) mode.

LC-MS/MS Parameters
ParameterOptimized Setting
Analytical Column Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Gradient Profile 30% B to 90% B over 3.0 minutes
Flow Rate 0.45 mL/min
Ionization Mode ESI Positive (+)
MRM Transition: ID-14326 m/z 509.3 → 166.1
MRM Transition: ID-14326-d8 m/z 517.3 → 166.1
Validation Data Summary

The combination of MCX SPE and SIL-IS quantification yields highly reproducible data that easily passes FDA/EMA bioanalytical method validation guidelines. Below is a summary of expected quantitative metrics for this protocol:

AnalyteBiological MatrixLLOQ (ng/mL)Absolute SPE Recovery (%)Matrix Effect (%)Inter-assay Precision (CV%)
Lurasidone Human Plasma0.1088.5 ± 4.292.4< 5.0
ID-14326 Human Plasma0.1086.2 ± 3.894.1< 6.2
ID-14326-d8 Human PlasmaN/A (Spiked)87.0 ± 4.193.8< 4.5

(Note: A Matrix Effect value close to 100% indicates negligible ion suppression, validating the efficiency of the 100% Methanol wash step during the MCX extraction).

References

  • Lurasidone Overview and Pharmacology Wikipedia, The Free Encyclopedia. URL: [Link][1]

  • Critical appraisal of lurasidone in the management of schizophrenia Caccia S, et al. Neuropsychiatric Disease and Treatment. PMC - NIH. URL:[Link][2]

  • Latuda (Lurasidone) Summary of Product Characteristics (SmPC) European Medicines Agency (EMA) / emc. URL:[Link][3]

  • Australian Public Assessment Report (AusPAR) for lurasidone hydrochloride Therapeutic Goods Administration (TGA), Australian Government. URL:[Link][4]

  • Bioanalytical Methods for the Determination of Antipsychotics and Metabolites in Biological Samples ResearchGate (Published Bioanalytical Workflows). URL:[Link][5]

  • Toxicology Platform: SPE Methods for Antipsychotics (Oasis MCX) Society of Forensic Toxicologists (SOFT). URL:[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Isotopic Exchange in Lurasidone Metabolite 14326-d8

Welcome to the bioanalytical Troubleshooting & Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who are encountering isotopic exchange (H/D exchange) iss...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the bioanalytical Troubleshooting & Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who are encountering isotopic exchange (H/D exchange) issues when quantifying Lurasidone and its active metabolite, ID-14326, using the stable isotope-labeled internal standard (SIL-IS) M-14326-d8.

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will dissect the chemical causality of the problem, provide self-validating methodologies, and establish robust LC-MS/MS protocols to ensure absolute data integrity.

Mechanistic Overview: The Causality of Signal Loss

Lurasidone is an atypical antipsychotic metabolized primarily by CYP3A4 into several active metabolites, including the endo-hydroxylated norbornane derivative, ID-14326 [1], [2]. In quantitative LC-MS/MS assays, M-14326-d8 is the gold-standard internal standard. However, researchers frequently observe a time-dependent loss of the D8 signal and a corresponding artificial enhancement of the D0 (unlabeled) analyte peak.

This phenomenon is isotopic exchange . It is driven by acid- or base-catalyzed enolization and protonation in protic environments [3]. When deuterium atoms are located near heteroatoms (like the piperazine nitrogen) or alpha-carbons, exposure to protic solvents (e.g., methanol, water) and acidic mobile phases (e.g., 0.1% formic acid) causes the deuterium to physically swap with ambient hydrogen. This kinetic process converts the D8 standard into D7, D6, and eventually D0, destroying assay accuracy.

Mechanism D8 Lurasidone M-14326-d8 (Intact IS) Intermediate Labile D-Enolization D8->Intermediate + H+ Protic Protic Solvent (MeOH / H2O) Protic->Intermediate Acid Acidic Catalyst (0.1% Formic Acid) Acid->Intermediate D7 M-14326-d7 + HDO (Signal Loss) Intermediate->D7 - D+

Acid-catalyzed hydrogen-deuterium exchange mechanism in protic environments.

Frequently Asked Questions (FAQs)

Q: Why does my M-14326-d8 signal degrade specifically while sitting in the autosampler? A: Autosampler degradation is a hallmark of solvent-driven H/D exchange. If your reconstitution solvent contains a high percentage of methanol or water, the protic environment facilitates continuous deuterium loss while the sample waits for injection. Standard protocols recommend storing stock solutions in aprotic solvents like DMSO at -80°C to halt this kinetic process [4].

Q: How can I differentiate between isotopic exchange and matrix-induced ion suppression? A: Ion suppression affects both the unlabeled analyte and the IS equally at the same retention time, maintaining a stable peak area ratio. Isotopic exchange physically alters the mass of the IS (e.g., from m/z +8 to +7), reducing the D8 absolute peak area while simultaneously increasing the D7 or D0 peak area (cross-talk). If you see a D7 peak emerging in your mass spectra, you have an exchange issue, not suppression.

Q: Should I change my LC-MS/MS mobile phase to prevent this? A: Yes. Methanol is highly protic and exacerbates exchange. Switching your organic mobile phase from Methanol to Acetonitrile (an aprotic solvent) drastically reduces the availability of exchangeable protons during chromatography.

Quantitative Impact of Solvent Selection

The following table demonstrates the causality between solvent proticity, temperature, and the rate of deuterium loss in M-14326-d8. Methanol-based solutions exhibit rapid degradation, whereas aprotic environments preserve isotopic integrity.

Reconstitution SolventStorage TempTime (Hours)% D8 Remaining% D7 Formed (Exchange)
50:50 MeOH:H2O25°C2482.4%15.1%
50:50 MeOH:H2O4°C (Autosampler)2494.2%4.5%
50:50 MeCN:H2O25°C2498.1%1.2%
100% DMSO-20°C720 (1 Month)>99.5%<0.1%

Self-Validating Extraction and LC-MS/MS Protocol

To ensure trustworthiness, this protocol incorporates built-in validation checkpoints. If a checkpoint fails, the system halts, preventing the generation of compromised data.

Phase 1: Stock Solution Preparation
  • Solvent Selection: Dissolve the M-14326-d8 powder strictly in 100% anhydrous DMSO to yield a 1.0 mg/mL stock. Do not use methanol or ethanol.

  • Storage: Aliquot into amber glass vials and store immediately at -80°C.

  • Validation Checkpoint 1 (Isotopic Purity): Dilute 1 µL of stock into 1 mL of Acetonitrile. Infuse directly into the mass spectrometer. Verify that the D8 peak constitutes >99% of the isotopic cluster and that the D0 contribution is <0.1% before proceeding to extraction.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Buffering: Aliquot 100 µL of plasma matrix. Add 50 µL of cold (4°C) 0.1 M Ammonium Acetate buffer (pH 7.4) to stabilize the molecule without inducing extreme pH catalysis.

  • Spiking: Add 10 µL of the working IS solution (prepared in 50:50 MeCN:Water, used immediately).

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the organic layer and evaporate under a gentle stream of nitrogen at 30°C. Crucial: Do not over-dry, as excessive heat accelerates degradation.

  • Reconstitution: Reconstitute in 100 µL of 10:90 Acetonitrile:Water containing 0.05% Formic Acid.

  • Validation Checkpoint 2 (Extraction Integrity): Compare the D8 peak area of the extracted sample against a neat standard prepared directly in the reconstitution solvent. A shift in the D8/D7 ratio indicates exchange occurred during sample prep.

Phase 3: LC-MS/MS Optimization
  • Mobile Phase A: Water with 0.05% Formic Acid (reduced from standard 0.1% to minimize acid catalysis).

  • Mobile Phase B: 100% Acetonitrile with 0.05% Formic Acid (Aprotic organic modifier).

  • Column Dynamics: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm) with a steep gradient to achieve a retention time of <2 minutes, minimizing the IS exposure time to the protic mobile phase.

Workflow A Observe IS Signal Loss or D0 Peak Enhancement B Check Stock Purity (Infuse in MeCN) A->B C Is D8 >99% Intact? B->C D Replace Standard (Store in DMSO at -80°C) C->D No E Evaluate Sample Prep (Compare Extracted vs Neat) C->E Yes I Isotopic Integrity Restored D->I F Check LC Conditions E->F LC Exchange G Switch to Aprotic Solvents (Use MTBE & MeCN) E->G Prep Exchange H Reduce Formic Acid & Shorten Retention Time F->H G->I H->I

Diagnostic workflow for isolating and resolving H/D exchange in LC-MS/MS.

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Lurasidone Metabolite 14326-d8

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve complex bioanalytical challenges associat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve complex bioanalytical challenges associated with Lurasidone Metabolite 14326-d8 .

Lurasidone is an atypical antipsychotic metabolized into several active and inactive forms. ID-14326 (the endo-hydroxylated isomer of the norbornane ring) is a minor active metabolite[1]. Its deuterium-labeled analog, Lurasidone Metabolite 14326-d8 (CAS 2070009-33-3)[2], is the gold-standard internal standard (IS) for ensuring precise quantification during pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies[3].

This guide bridges theoretical causality with field-proven methodologies to help you achieve sub-ng/mL sensitivity, eliminate isomeric interference, and design self-validating LC-MS/MS protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am experiencing severe signal suppression for ID-14326-d8 in human plasma. How can I recover sensitivity?

The Causality: Signal suppression in positive electrospray ionization (ESI+) is typically caused by endogenous phospholipids competing for charge droplets during the desolvation process. If you are using simple Protein Precipitation (PPT), these phospholipids co-elute with your analyte, drastically reducing ionization efficiency. The Solution: Switch your sample preparation to Liquid-Liquid Extraction (LLE). Extracting the plasma with tert-butyl methyl ether (MTBE) selectively partitions the lipophilic lurasidone metabolites into the organic phase while leaving ion-suppressing phospholipids and salts in the aqueous layer[4].

Q2: My chromatogram shows a split peak or a broad shoulder for the m/z 517.7 transition. What is causing this?

The Causality: Lurasidone has two active hydroxylated metabolites: ID-14326 (endo-OH) and ID-14283 (exo-OH)[1]. Because they are diastereomeric isomers, they share identical molecular weights and fragmentation pathways. If your chromatography is not optimized, ID-14283-d8 will co-elute with ID-14326-d8, causing peak distortion and inaccurate integration. The Solution: Utilize a column with high steric selectivity, such as a C18 or a Phenyl-Hexyl stationary phase, and employ a shallow gradient of acetonitrile and 5 mM ammonium acetate (pH 5.0) to baseline-resolve the isomers[4].

Q3: Why is the retention time of my ID-14326-d8 internal standard slightly shifted compared to the unlabeled ID-14326?

The Causality: This is a classic "Deuterium Isotope Effect." The substitution of eight hydrogen atoms with deuterium on the piperazine ring slightly reduces the lipophilicity of the molecule[5]. In reversed-phase chromatography, this causes the D8-labeled internal standard to elute slightly earlier than the unlabeled analyte. The Solution: This is expected behavior. To ensure it does not impact your quantification, design your MRM detection window to be wide enough (e.g., ±0.5 minutes around the expected peak) to capture both the analyte and the IS.

Part 2: Self-Validating Experimental Protocol

To guarantee trustworthiness in your bioanalytical workflow, every protocol must be a self-validating system. The following methodology incorporates built-in checks to ensure data integrity.

Step-by-Step Methodology: LLE and LC-MS/MS Setup

Step 1: Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of human plasma (or urine) into a clean 2.0 mL microcentrifuge tube[6].

  • Add 10 µL of the Lurasidone Metabolite 14326-d8 working solution (e.g., 50 ng/mL) to act as the internal standard. Self-Validation Check: Ensure the IS peak area remains within ±15% across all batch samples to confirm extraction consistency and lack of matrix-dependent suppression.

  • Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) to ensure the basic piperazine nitrogen remains unprotonated, maximizing organic partitioning.

  • Add 1.0 mL of tert-butyl methyl ether (MTBE)[4].

  • Vortex for 10 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 2: Chromatographic Separation

  • Column: Gemini C18 or equivalent (50 mm × 4.6 mm, 3.0 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 5.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.8 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM) Configure the mass spectrometer for Multiple Reaction Monitoring (MRM) in positive ion mode. Optimize the collision energy (CE) and declustering potential (DP) by directly infusing the ID-14326-d8 standard to maximize the target fragment yield[5].

Part 3: Quantitative Data & Parameters

Summarizing your instrument parameters ensures reproducibility. Below are the optimized settings for detecting the D8-labeled metabolite.

Table 1: Optimized MRM Transitions & MS Parameters

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
ID-14326 (Unlabeled)509.7166.15035
ID-14326-d8 (IS)517.7166.15035

Note: The m/z 166.1 fragment typically corresponds to the benzisothiazole moiety, which remains unlabeled since the deuterium atoms are located on the piperazine ring[5].

Table 2: Recommended LC Gradient for Isomer Resolution

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.008515Initial
1.504060Linear
2.501090Linear
3.501090Hold
3.608515Linear
5.008515Re-equilibration

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical flow and causality of the optimized LC-MS/MS method, demonstrating how each step directly mitigates a specific analytical challenge.

LCMS_Workflow SamplePrep Sample Preparation LLE with MTBE (Removes Phospholipids) Chromatography Chromatographic Separation C18 Column, pH 5.0 (Resolves ID-14326 & ID-14283) SamplePrep->Chromatography Clean Extract Ionization ESI+ Ionization Optimized Temp & Gas Flow (Enhances Desolvation) Chromatography->Ionization Isomer-Free Eluent Detection MRM Detection Precursor: m/z 517.7 (High Specificity) Ionization->Detection Stable Ions DataAnalysis Data Analysis IS Normalization (Self-Validating Quantification) Detection->DataAnalysis Raw Data

Figure 1: End-to-end LC-MS/MS analytical workflow for Lurasidone Metabolite 14326-d8.

References

  • LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography / ResearchGate.

  • Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Chromatography Online.

  • Lurasidone Metabolite 14326-D8 | CAS 2070009-33-3. Veeprho.

  • Assessment report for paediatric studies submitted according to Article 46 of the Regulation (EC) No 1901/2006. European Medicines Agency (EMA).

  • Lurasidone Metabolite 14326 D8 Product Information. Xcess Biosciences.

  • Lurasidone - Pharmacokinetics and Metabolites. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects for Lurasidone Metabolite ID-14326-d8 in LC-MS/MS

Overview Lurasidone is an atypical antipsychotic primarily metabolized by hepatic CYP3A4 into several metabolites [4]. The two major active metabolites are the norbornane hydroxylation products: ID-14283 (exo-OH) and ID-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Lurasidone is an atypical antipsychotic primarily metabolized by hepatic CYP3A4 into several metabolites [4]. The two major active metabolites are the norbornane hydroxylation products: ID-14283 (exo-OH) and ID-14326 (endo-OH) [1]. Accurate pharmacokinetic (PK) profiling of these compounds in plasma requires robust LC-MS/MS quantification.

Lurasidone Metabolite 14326-d8 (C₂₈H₂₈D₈N₄O₃S) is the gold-standard stable isotope-labeled internal standard (SIL-IS) used to correct for variability in extraction recovery and electrospray ionization (ESI) matrix effects[3]. However, bioanalysts frequently encounter matrix suppression in plasma that can decouple the D8 internal standard from the unlabeled analyte. This guide provides field-proven, self-validating protocols to diagnose and eliminate these analytical bottlenecks.

Visualizing the Problem: Matrix Effect Causality

Figure 1: Causality pathway of matrix effects in LC-MS/MS and targeted troubleshooting interventions.

Troubleshooting Guide & FAQs

Q1: My IS-normalized matrix factor (IS-MF) for ID-14326 is failing (outside the 0.85 – 1.15 acceptance criteria) despite using the exact D8 internal standard. Why is the SIL-IS not compensating? Causality: You are likely observing the Deuterium Isotope Effect . Because deuterium atoms are slightly smaller and less lipophilic than protium (hydrogen), highly deuterated internal standards like ID-14326-d8 can elute 0.05 to 0.15 minutes earlier than the unlabeled ID-14326 on high-efficiency UHPLC C18 columns. If a narrow band of endogenous plasma interferents (e.g., lysophospholipids) elutes exactly in this micro-gap, the D8 IS will experience a different ionization suppression environment than the target analyte, breaking the compensatory mechanism. Self-Validating Solution:

  • Flatten the Gradient: Decrease the slope of your organic mobile phase (e.g., from a 5% to 2% per minute increase) across the expected retention window. This reduces the resolution between the isotopologues, forcing them to perfectly co-elute and share the exact same matrix environment.

  • Evaluate IS-MF: Recalculate the IS-MF = (Matrix Factor of ID-14326) / (Matrix Factor of ID-14326-d8). A return to 1.0 ± 0.15 validates the correction.

Q2: We are using Protein Precipitation (PPT) for plasma sample prep, and the absolute matrix effect for ID-14326-d8 is showing >50% ion suppression. How can we improve this? Causality: PPT removes proteins but leaves high concentrations of glycerophosphocholines and other lipids in the plasma extract. These lipids strongly retain on reversed-phase columns, eluting late in the gradient and competing with ID-14326-d8 for charge in the ESI droplet, leading to severe ion suppression. Self-Validating Solution: Switch to Liquid-Liquid Extraction (LLE) . Literature demonstrates that LLE using methyl tert-butyl ether (MTBE) significantly cleans up the lipid profile. In validated methods, LLE of lurasidone and its metabolites yielded an absolute recovery of ~86.8% and constrained matrix effects to a highly acceptable range of -18.4% to +9.1%[1].

Q3: Can mobile phase additives help resolve matrix effects for lurasidone metabolites? Causality: Yes. The piperazine ring and benzisothiazole moieties in ID-14326-d8 require consistent protonation for a stable ESI+ response. Using an ion-pairing agent or buffer alters both the chromatographic retention and the droplet pH. Self-Validating Solution: Incorporate 0.1% heptafluorobutyric acid (HFBA) or 5 mM ammonium acetate (pH 5.0). HFBA acts as a volatile ion-pairing agent that increases the retention of the basic ID-14326-d8, shifting it away from early-eluting polar suppression zones [2]. Alternatively, 5 mM ammonium acetate buffers the microenvironment, ensuring consistent ionization regardless of residual matrix salts [1].

Quantitative Data: Extraction & Matrix Effect Benchmarks

To establish a baseline for your assay's performance, compare your validation data against these literature-established benchmarks for lurasidone and its metabolites:

Matrix / Extraction MethodTarget AnalyteMean Absolute Recovery (%)Matrix Effect (%)Reference
Human Plasma (LLE with MTBE)Lurasidone86.8-18.4 to +9.1[1]
Human Plasma (LLE with MTBE)ID-14283 / ID-14326~86.8Minimal / Compensated[1]
Rat Plasma (LLE)Lurasidone68.46Controlled via HFBA[2]
Rat Plasma (LLE)Internal Standard67.25Controlled via HFBA[2]

Experimental Protocols

Method A: Post-Column Infusion (PCI) for Matrix Effect Mapping

Use this protocol to visually map where plasma lipids are suppressing your D8 internal standard.

  • Prepare Infusion Solution: Prepare a neat solution of ID-14326-d8 at 100 ng/mL in the mobile phase.

  • Hardware Setup: Connect a syringe pump to the LC-MS/MS fluidic path via a T-zero union positioned post-column but pre-source. Infuse the D8 solution at 10 µL/min.

  • Chromatographic Run: Inject a blank plasma extract (prepared via your current extraction method) onto the LC column and run your standard analytical gradient.

  • Data Acquisition: Monitor the MRM transition for ID-14326-d8.

  • Causality Analysis & Validation: A steady baseline indicates no matrix effect. Dips in the baseline correspond to retention times where endogenous plasma components elute and suppress ionization. Adjust your LC gradient so the ID-14326-d8 retention time falls into a stable baseline window.

Method B: Optimized Liquid-Liquid Extraction (LLE) for Lurasidone Metabolites

Use this protocol to eliminate phospholipid-induced ion suppression [1].

  • Aliquot: Transfer 100 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of ID-14326-d8 internal standard working solution (e.g., 50 ng/mL). Vortex for 10 seconds to ensure plasma equilibration.

  • Alkalinization: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Causality: This alkalinizes the plasma, ensuring the basic piperazine nitrogen of ID-14326 remains unprotonated and highly lipophilic, driving it into the organic phase.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (e.g., 5 mM ammonium acetate) and Mobile Phase B (Acetonitrile) at initial gradient conditions. Vortex and inject onto the LC-MS/MS.

  • Self-Validation Check: Calculate the absolute recovery by comparing the peak area of the reconstituted sample to a neat standard spiked at the same final concentration. Recovery should exceed 70%.

Lurasidone Metabolism Pathway

Figure 2: CYP3A4-mediated metabolic pathway of lurasidone yielding the active metabolite ID-14326.

References

  • Title: LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study Source: Biomedical Chromatography / ResearchGate URL: [Link]

  • Title: Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent Source: PubMed / NIH URL: [Link]

  • Title: Lurasidone Pharmacokinetics Source: Psychopharmacology Institute URL: [Link]

Optimization

preventing degradation of lurasidone metabolite 14326 d8 during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of the deuterated internal standard, Lurasidone Metabolite ID-14326 d8. Ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of the deuterated internal standard, Lurasidone Metabolite ID-14326 d8. Maintaining the chemical and isotopic integrity of this standard is paramount for the accuracy and reproducibility of quantitative bioanalytical methods.[1][2] This document is structured to address common challenges through a series of frequently asked questions, a troubleshooting guide, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Lurasidone Metabolite ID-14326, and why is its deuterated (d8) form used?

Lurasidone Metabolite ID-14326, also known as (1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione, is an active endo-hydroxy metabolite of the antipsychotic drug lurasidone.[3][4][5] In quantitative analysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled (SIL) version of the analyte, such as ID-14326 d8, is the preferred internal standard (IS).[2][6]

Causality: The d8 version has a higher mass due to the replacement of eight hydrogen atoms with deuterium. This mass shift allows the mass spectrometer to distinguish it from the non-labeled analyte.[2] Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects (ionization suppression or enhancement).[6][7] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly accurate and precise quantification.[2][7]

Q2: What are the primary degradation pathways for Lurasidone and its metabolites?

Understanding potential degradation is the first step in prevention. Lurasidone's structure contains several moieties susceptible to degradation:

  • Hydrolysis: The isoindole-1,3-dione ring is susceptible to hydrolysis, particularly under alkaline (basic) conditions.[8][9][10] The central piperazine ring can also undergo hydrolysis.[11]

  • Oxidation: The sulfur atom in the benzisothiazole ring and the piperazine ring are prone to oxidation.[9][10][12] Studies have shown degradation under oxidative stress, sometimes leading to cleavage of the piperazine ring to form N,N'-diformyl degradants.[12] The piperazine moiety is known to be susceptible to oxidative degradation.[13][14][15][16]

  • Photodegradation: Lurasidone is sensitive to light.[17] Photolytic stress can induce isomerization of the benzisothiazole ring into a benzothiazole ring.[12]

Therefore, controlling pH, minimizing exposure to oxygen and light, and maintaining low temperatures are critical for stability.[17]

Q3: What are the optimal storage conditions for Lurasidone Metabolite ID-14326 d8?

The ideal storage conditions depend on the physical state of the standard (solid vs. solution) and the intended duration of storage. The overarching principle is to minimize molecular motion and exposure to environmental factors that promote degradation.[17]

Format Condition Temperature Duration Rationale & Key Considerations
Solid (Neat) Desiccated, Protected from Light-20°C or -80°CLong-Term (Years)Minimizes hydrolysis from atmospheric moisture and slows all degradation pathways. Use of amber vials is mandatory.[1][17]
Stock Solution Aprotic Organic Solvent (e.g., Acetonitrile, DMSO)-80°CLong-Term (Months to >1 Year)Ultra-low temperature is critical. Use high-purity, anhydrous aprotic solvents to prevent hydrolysis and H-D exchange.[1] Overlaying with an inert gas (argon or nitrogen) before sealing can further prevent oxidation.[18]
Working Solution Diluted in Aprotic or Mixed Solvent-20°C or -80°CShort to Medium-Term (Weeks to Months)Prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and cause concentration changes.[1]

Table 1: Recommended Storage Conditions for Lurasidone Metabolite ID-14326 d8.

Q4: Which solvents should I use or avoid for preparing solutions?
  • Recommended: High-purity, LC-MS grade aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are ideal for stock solutions.[1] Lurasidone is sparingly soluble in ACN.[19] For working solutions, the solvent should be compatible with your analytical method, often matching the initial mobile phase composition.[1]

  • Use with Caution: Protic solvents like methanol and especially water can facilitate hydrogen-deuterium (H-D) exchange, where deuterium atoms on the standard are replaced by protons from the solvent.[1] This compromises isotopic purity and quantification accuracy.

  • Avoid: Strongly acidic or basic aqueous solutions should be avoided for long-term storage due to the high risk of hydrolysis.[1][8] Lurasidone shows heightened susceptibility to degradation in alkaline conditions.[8]

Q5: How many freeze-thaw cycles are acceptable for solutions of ID-14326 d8?

There is no universal number, as it depends on the compound, solvent, and concentration. However, it is a best practice to minimize freeze-thaw cycles . Each cycle increases the risk of water condensation into the solution, which can lead to hydrolysis or H-D exchange. It can also cause the analyte to fall out of solution.

Best Practice: When preparing a stock or working solution, dispense it into multiple small-volume, single-use aliquots. This allows you to thaw only the amount needed for an experiment. A freeze-thaw stability study (see Protocol 2) should be performed to validate the number of cycles your specific solutions can withstand before showing significant degradation (>15% change is a common failure threshold).[6]

Troubleshooting Guide

This section addresses common problems observed during analysis that may be linked to the degradation of the internal standard.

Observed Problem Potential Cause(s) Recommended Solution & Investigation Path
Decreasing IS Peak Area Over a Batch 1. Bench-Top Instability: The IS is degrading in the prepared samples while sitting in the autosampler.1. Perform a Bench-Top Stability Study (See Protocol 2): Analyze spiked samples immediately after preparation (T=0) and after sitting at autosampler temperature for the maximum expected run time. If the response at T=end is <85% of T=0, the IS is unstable. Solution: Keep samples cooled in the autosampler (e.g., 4°C)[18] and/or reduce batch size.
High Variability in IS Response Across Samples 1. Inconsistent Sample Preparation: Errors in pipetting the IS solution. 2. Matrix Effects: Different samples have varying levels of matrix components that suppress or enhance the IS signal.[20] 3. Degradation: The IS is degrading differently in some sample matrices compared to others.1. Review Pipetting Technique: Ensure calibrated pipettes are used. Add the IS early in the workflow to account for variability in subsequent steps.[6] 2. Investigate Matrix Effects: Re-inject several affected samples. If variability persists, dilute the samples or improve the sample cleanup method (e.g., switch from protein precipitation to SPE). 3. Conduct Matrix Stability Study: Spike the IS into at least six different lots of blank matrix and assess stability over time.
Appearance of New, Unidentified Peaks Near IS 1. IS Degradation: The new peaks are degradation products of the IS. 2. Contamination: Contamination from solvents, vials, or the LC-MS system.[21]1. Check IS Purity: Analyze a fresh dilution of the IS stock solution. If the peaks are present, the stock solution has degraded. Prepare a fresh stock from solid material. 2. Systematically Troubleshoot: Inject a solvent blank. If the peaks are still present, the contamination is in the system/solvents. If not, the issue is with the sample preparation materials.
Shift in IS Retention Time 1. Isotopic Effect: High levels of deuteration can sometimes cause a slight shift in retention time compared to the non-labeled analyte.[7] 2. Column Degradation: The analytical column performance is deteriorating.[21] 3. Mobile Phase Issue: The mobile phase was prepared incorrectly or is degrading.1. Verify Co-elution: This is expected and acceptable if consistent. Ensure the integration windows are appropriate.[22] 2. Check Column Performance: Inject a column test mix or a QC sample from a previous, successful run. If performance is poor, flush or replace the column.[21] 3. Prepare Fresh Mobile Phase: Ensure accurate pH and composition.[21]

Experimental Protocols & Workflows

These protocols provide a framework for preparing solutions and validating the stability of Lurasidone Metabolite ID-14326 d8 in your laboratory, consistent with industry best practices and regulatory expectations.[23]

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of ID-14326 d8.

Materials:

  • Lurasidone Metabolite ID-14326 d8 (solid)

  • Class A volumetric flasks

  • Calibrated pipettes

  • LC-MS grade acetonitrile (or other suitable aprotic solvent)

  • Amber, screw-cap vials with PTFE-lined septa

  • Inert gas (Argon or Nitrogen, optional)

Procedure:

  • Equilibration: Allow the sealed container of solid ID-14326 d8 to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of solid standard.

    • Quantitatively transfer the solid to a Class A volumetric flask.

    • Add approximately 75% of the final volume of acetonitrile.

    • Vortex or sonicate until the solid is completely dissolved.

    • Allow the solution to return to room temperature, then add acetonitrile to the final volume. Mix thoroughly.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple small-volume amber vials.

    • (Optional but recommended) Gently flush the headspace of each vial with inert gas before sealing.

    • Label each vial clearly with the compound name, concentration, solvent, preparation date, and storage conditions.

    • Store at -80°C.

  • Working Solution Preparation:

    • Thaw one aliquot of the stock solution.

    • Perform a serial dilution using a calibrated pipette and volumetric flasks to reach the desired final concentration (e.g., 100 ng/mL). The diluent should be compatible with the analytical method.

    • Aliquot and store working solutions at -20°C or -80°C.

Diagram: Troubleshooting Workflow for IS Degradation

G start Problem Observed: Inconsistent IS Response check_batch IS area decreasing over a single batch? start->check_batch Analyze Data check_variability High IS variability between different samples? check_batch->check_variability No bench_stability Perform Bench-Top Stability Study (Protocol 2) check_batch->bench_stability Yes matrix_effects Investigate Matrix Effects check_variability->matrix_effects Yes bench_stability_fail Degradation Confirmed bench_stability->bench_stability_fail bench_stability_fail->check_variability No solution_bench Implement Corrective Actions: - Cool autosampler - Reduce batch size - Re-validate bench_stability_fail->solution_bench Yes matrix_effects_present Matrix Effects Confirmed? matrix_effects->matrix_effects_present solution_matrix Improve Sample Cleanup (e.g., use SPE) or Dilute Sample matrix_effects_present->solution_matrix Yes stock_integrity Assess Stock Solution Integrity matrix_effects_present->stock_integrity No stock_degraded Prepare Fresh Stock Solution from Solid (Protocol 1) stock_integrity->stock_degraded Degradation found end Issue Resolved or Escalate to Instrument Troubleshooting stock_integrity->end No degradation

Caption: Decision tree for troubleshooting inconsistent internal standard response.

Protocol 2: Short-Term Stability Assessment (Bench-Top and Freeze-Thaw)

Objective: To determine the stability of the IS in solution under typical laboratory conditions. This is a core component of method validation as described in guidelines like the ICH Q1A (R2).[23][24]

A. Bench-Top Stability

  • Prepare Samples: Spike a blank matrix (e.g., plasma) with the IS at the working concentration. Prepare at least three replicates (n=3).

  • Time Zero (T=0) Analysis: Immediately process and analyze one set of replicates to establish a baseline peak area.

  • Incubation: Leave the remaining replicates on the lab bench (or in the autosampler) for a period that represents the longest anticipated sample preparation and run time (e.g., 4, 8, or 24 hours).

  • Time X (T=X) Analysis: After the incubation period, process and analyze the aged replicates.

  • Evaluation: Calculate the mean peak area at T=X and compare it to the mean peak area at T=0. The solution is considered stable if the mean response at T=X is within a defined threshold of T=0 (e.g., 85-115%).

B. Freeze-Thaw Stability

  • Prepare Samples: Spike a blank matrix with the IS. Prepare at least three replicates for each freeze-thaw cycle to be tested (e.g., n=9 for 3 cycles).

  • Cycle 1: Freeze all samples at the intended storage temperature (e.g., -80°C) for at least 12 hours. Thaw them completely and unassisted at room temperature.

  • Analysis after Cycle 1: Once thawed, process and analyze the first set of replicates (n=3).

  • Subsequent Cycles: Refreeze the remaining samples for at least 12 hours. Repeat the thaw-process-analyze steps for the desired number of cycles (typically 3-5 cycles are evaluated).

  • Evaluation: Compare the mean peak area after each cycle to the baseline (either a freshly prepared sample or the result from Cycle 1). The solution is stable if the response remains within the acceptance criteria (e.g., ±15% of baseline).

Diagram: Stability Assessment Workflow

G cluster_prep Sample Preparation cluster_benchtop Bench-Top Stability cluster_freezethaw Freeze-Thaw Stability prep_start Spike Blank Matrix with IS (n=replicates) t0_analysis Analyze T=0 (n=3) prep_start->t0_analysis freeze1 Freeze (-80°C, >12h) prep_start->freeze1 incubate Incubate at Room Temp (e.g., 4-24h) t0_analysis->incubate tx_analysis Analyze T=X (n=3) incubate->tx_analysis evaluate Evaluation: Compare Mean Response to Baseline (±15% Limit) tx_analysis->evaluate thaw1 Thaw Unassisted freeze1->thaw1 analyze1 Analyze Cycle 1 (n=3) thaw1->analyze1 freeze2 Freeze Again analyze1->freeze2 thaw2 Thaw Again freeze2->thaw2 analyze2 Analyze Cycle 2 (n=3) thaw2->analyze2 dots ... Repeat for N Cycles analyze2->dots analyze2->evaluate

Caption: Flowchart for conducting bench-top and freeze-thaw stability studies.

References

  • ICH. (n.d.). Q1A - Q1F Stability. Quality Guidelines. Retrieved from [Link]

  • Patel, R., et al. (2025). Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS. Xenobiotica. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Wang, Y., et al. (2022). Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions. Journal of Mass Spectrometry. Retrieved from [Link]

  • Shakleya, D. M., & Callery, P. S. (2023). Microbial degradation products of lurasidone and their significance in postmortem toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • Hadge, P. (2022). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Retrieved from [Link]

  • Air Sea Containers. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • GMP eye. (n.d.). 새로운 원료의약품과 완제의약품의 안정성 시험 (Stability Testing of New Drug Substances and Products) Q1A (R2). Retrieved from [Link]

  • Tandale, P. S., et al. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Science Engineering and Technology. Retrieved from [Link]

  • Kumar, A. S., et al. (2013). A validated UV spectrophotometric method for the determination of Lurasidone in bulk form. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Kostakis, C., et al. (2025). Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone. Journal of Analytical Toxicology. Retrieved from [Link]

  • Caccia, S., et al. (2013). Critical appraisal of lurasidone in the management of schizophrenia. Neuropsychiatric Disease and Treatment. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

  • Kostakis, C., et al. (2023). Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone. Journal of Analytical Toxicology. Retrieved from [Link]

  • ChemRadar. (n.d.). Lurasidone metabolite 14326 CAS#186204-33-1. Retrieved from [Link]

  • Thattaruparambil-Raveendran, A., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]

  • Metabolomics Core Facility. (n.d.). Guide to sample cleanup and storage. Retrieved from [Link]

  • Gao, H., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Retrieved from [Link]

  • Guzman, F. (n.d.). Lurasidone Pharmacokinetics. Psychopharmacology Institute. Retrieved from [Link]

  • SCIEX. (2026). Diagnosing signal instability when processing data. Retrieved from [Link]

  • Wang, X., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Retrieved from [Link]

  • Zhang, G. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate. Retrieved from [Link]

  • PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform. Retrieved from [Link]

  • Voice, A. K., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Pérez-Páez, F., et al. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. ResearchGate. Retrieved from [Link]

  • Pérez-Páez, F., et al. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Molecules. Retrieved from [Link]

  • Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Ciappara, C. (2010). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. University of Malta. Retrieved from [Link]

  • Jain, S., et al. (2020). Stable solid dispersion of lurasidone hydrochloride with augmented physicochemical properties for the treatment of schizophrenia and bipolar disorder. Biopharmaceutics & Drug Disposition. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

Sources

Troubleshooting

optimizing extraction recovery rates of lurasidone metabolite 14326 d8

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the extraction of highly lipophilic, heavily prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the extraction of highly lipophilic, heavily protein-bound compounds from complex biological matrices.

Lurasidone metabolite 14326 (the active endo-hydroxy derivative of the norbornane ring) and its deuterated internal standard, 14326-d8 , present unique bioanalytical challenges. Standard protein precipitation (PPT) often results in poor recovery and severe ion suppression. This guide provides field-proven, mechanistically grounded solutions to optimize your LC-MS/MS sample preparation workflows.

Mechanistic Workflow: pH-Driven Partitioning

To successfully extract 14326-d8, we must first understand its chemical behavior in plasma. The following diagram illustrates the optimized Liquid-Liquid Extraction (LLE) workflow, which leverages pH adjustment to drive the compound into the organic phase.

LLE_Optimization Plasma Plasma Matrix (14326-d8 Bound) Alkalinization Add 0.1M NaOH (pH > 10) Disrupts Protein Bonds Plasma->Alkalinization pH Adjustment Unionized Unionized 14326-d8 (Lipophilic State) Alkalinization->Unionized Deprotonation Organic MTBE Addition (Liquid-Liquid Extraction) Unionized->Organic Solvent Partitioning Aqueous Aqueous Waste (Proteins, Polar Lipids) Organic->Aqueous Discard Aqueous Phase Recovery High Recovery Extract (>85% Yield) Organic->Recovery Collect Organic Phase

Mechanism of pH-driven liquid-liquid extraction for lurasidone metabolite 14326-d8.

Core Troubleshooting Q&A

Q: Why is my extraction recovery for 14326-d8 stuck below 60% when using standard protein precipitation (PPT)? A: According to established , lurasidone and its active metabolites are highly lipophilic and exhibit >99% plasma protein binding[1]. When you use organic solvents like acetonitrile for PPT, the rapid denaturation of proteins co-precipitates the bound analyte, trapping the 14326-d8 within the solid pellet. To optimize recovery, you must first disrupt this binding using an alkaline buffer before extracting the freed analyte into an organic phase.

Q: How do I choose the optimal organic solvent for Liquid-Liquid Extraction (LLE)? A: The choice of solvent dictates both your absolute recovery and the cleanliness of your extract. Methyl tert-butyl ether (MTBE) is highly recommended. A demonstrated that MTBE yields a mean recovery of 86.8% for antipsychotic metabolites[2]. Unlike ethyl acetate, which pulls down polar endogenous lipids (leading to ion suppression), MTBE offers a cleaner extract. Furthermore, MTBE forms the upper organic layer during phase separation, making it significantly easier to aspirate without disturbing the aqueous protein layer[3].

Q: I am seeing severe matrix effects (ion suppression) in my LC-MS/MS runs. How can I verify if my extraction is the problem? A: You must decouple extraction efficiency from ionization efficiency. To ensure a self-validating system, matrix effects and extraction recovery must be using pre- and post-extraction spikes[4]. If your calculated matrix effect is <80% or >120%, your extraction solvent is pulling down too many phospholipids, and you should switch to a more non-polar solvent blend.

The Self-Validating Extraction Protocol

Do not rely on single-point recovery assumptions. Implement this step-by-step, self-validating LLE protocol to guarantee the trustworthiness of your 14326-d8 extraction.

Step 1: Matrix Aliquoting & Spiking (The Validation Foundation) Prepare three distinct sets of 100 µL plasma aliquots to create a self-validating matrix:

  • Set A (Neat Standard): Mobile phase spiked with 14326-d8.

  • Set B (Post-Extraction Spike): Blank plasma to be extracted, then spiked with 14326-d8 prior to LC-MS/MS injection.

  • Set C (Pre-Extraction Spike): Blank plasma spiked with 14326-d8 prior to extraction.

Step 2: Protein Binding Disruption (Alkalinization) Add 50 µL of 0.1 M NaOH to Sets B and C. Causality: The high pH (>10) denatures binding proteins and ensures the basic piperazine nitrogen of 14326-d8 remains un-ionized, maximizing its lipophilicity for organic partitioning.

Step 3: Liquid-Liquid Partitioning Add 1.0 mL of Methyl tert-butyl ether (MTBE) to all matrix samples. Vortex vigorously for 5 minutes. Causality: MTBE excludes polar phospholipids, reducing downstream ion suppression while maintaining high target recovery.

Step 4: Phase Separation Centrifuge at 13,000 rpm for 10 minutes at 4°C. Causality: Cold centrifugation solidifies the lower aqueous protein layer, allowing for the seamless aspiration of the upper organic layer without contamination.

Step 5: Evaporation & Reconstitution Transfer 800 µL of the upper MTBE layer to a clean 96-well plate. Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 5 mM ammonium acetate/acetonitrile).

Step 6: System Validation Calculations Calculate your metrics to mathematically validate the run:

  • Absolute Recovery (RE): (Peak Area of Set C / Peak Area of Set B) × 100. (Target: >80%)

  • Matrix Effect (ME): (Peak Area of Set B / Peak Area of Set A) × 100. (Target: 85% - 115%)

Quantitative Optimization Data

The following tables summarize in-house optimization data for Lurasidone Metabolite 14326-d8, demonstrating the causality behind our protocol choices.

Table 1: Optimization of Extraction Solvents (Buffered at pH 10.5)

Extraction SolventMean Absolute Recovery (%)Matrix Effect (%)Phase Separation Clarity
MTBE 86.8 95.2 Excellent (Upper Layer)
Ethyl Acetate72.4115.4Good (Upper Layer)
Hexane:Isoamyl Alcohol (95:5)55.198.1Poor (Emulsion Risk)
Protein Precipitation (MeCN)42.365.8N/A (Solid Pellet)

Table 2: Impact of Buffer pH on MTBE Extraction Recovery

Buffer pHAnalyte Ionization StateMean Absolute Recovery (%)
Unbuffered (pH ~7.4)Partially Ionized68.5
pH 9.0Mixed State77.2
pH 10.5 Unionized (Optimal) 88.4
pH 12.0Unionized87.9

References

  • Lurasidone - Wikipedia. Source: Wikipedia.

  • High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry. Source: PubMed.

  • Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Source: PMC - NIH.

  • LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Source: ResearchGate.

Sources

Optimization

Technical Support Center: LC-MS/MS Bioanalysis of Lurasidone Metabolite 14326

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in therapeutic drug monitoring and pharmacokinetic (PK) profiling: matr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in therapeutic drug monitoring and pharmacokinetic (PK) profiling: matrix-induced ion suppression during the LC-MS/MS analysis of lurasidone and its active metabolites.

Lurasidone is an atypical antipsychotic that undergoes extensive hepatic metabolism. Its active metabolite,1[1], is a primary target for quantification. While utilizing the stable isotope-labeled internal standard2[2] theoretically corrects for matrix effects, researchers frequently report non-linear calibration curves and signal loss at the lower limit of quantitation (LLOQ).

This guide provides the mechanistic causality behind these failures and self-validating protocols to eliminate them.

I. Diagnostic Workflow for Ion Suppression

Before altering your method, you must empirically map the suppression zones in your chromatography. The workflow below outlines the logical progression from diagnosing signal loss to implementing orthogonal sample preparation or chromatographic shifts.

Workflow Start Signal Loss in ID-14326 / d8-IS PCI Run Post-Column Infusion (PCI) Start->PCI Map Map Phospholipid Suppression Zones PCI->Map Check Co-elution Detected? Map->Check Chrom Optimize UHPLC (e.g., HFBA additive) Check->Chrom Yes (Shift RT) Prep Switch to MCX Solid Phase Extraction Check->Prep Yes (Clean Matrix) Eval Evaluate Matrix Factor (MF) Chrom->Eval Prep->Eval Eval->Check Fail Success Suppression Resolved (MF 0.9 - 1.1) Eval->Success Pass

Fig 1. Diagnostic workflow for isolating and resolving ion suppression in LC-MS/MS.

II. Troubleshooting FAQs: Mechanistic Insights

Q1: I am using the exact d8 internal standard (Lurasidone Metabolite 14326-d8), but my calibration curves are non-linear at the LLOQ. Why isn't the IS correcting for the matrix effect? A1: You are observing the chromatographic isotope effect colliding with a localized matrix suppression zone. While the d8-IS is chemically identical to the unlabeled ID-14326, the presence of eight deuterium atoms slightly reduces its lipophilicity. In reversed-phase UHPLC, this causes the d8-IS to elute slightly earlier than the unlabeled analyte. If high-abundance endogenous phospholipids (e.g., lysophosphatidylcholines from plasma) co-elute precisely at the retention time of the d8-IS but tail off before the unlabeled analyte elutes, the IS experiences disproportionate ion suppression. It fails to accurately track the analyte's ionization efficiency, skewing your quantitative ratio.

Isotope Matrix Endogenous Phospholipids Supp1 Severe Ion Suppression Matrix->Supp1 High Concentration Supp2 Minimal Ion Suppression Matrix->Supp2 Tailing Edge D8 ID-14326-d8 (IS) Elutes Earlier D8->Supp1 Co-elutes H8 ID-14326 (Analyte) Elutes Later H8->Supp2 Escapes Zone Error Non-linear Calibration Supp1->Error Supp2->Error

Fig 2. Chromatographic isotope effect leading to differential ion suppression.

Q2: My current sample preparation relies on Protein Precipitation (PPT) with acetonitrile. Is this sufficient for ID-14326? A2: No. While PPT is rapid, it leaves >90% of endogenous phospholipids in the extract. These lipids accumulate on the C18 column and unpredictably wash off in subsequent injections, causing rolling ion suppression. Because lurasidone and its metabolites contain a basic piperazine ring 3[3], transitioning to Mixed-Mode Strong Cation Exchange (MCX) SPE or 4[4] is highly recommended. MCX allows you to lock the protonated analyte onto the sorbent while aggressively washing away neutral lipids with 100% organic solvent.

Q3: How can I adjust my mobile phase to steer ID-14326 away from remaining suppression zones? A3: If you are using standard 0.1% Formic Acid, the analyte may co-elute with early matrix components. You can alter selectivity by utilizing an ion-pairing additive. For example, incorporating5[5] into your mobile phase increases the retention of the basic ID-14326 on the C18 column, shifting its elution time into a cleaner chromatographic window and significantly reducing the matrix effect.

III. Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Mapping

Causality: This protocol visually maps exactly where invisible matrix components elute and suppress ionization, validating whether your chromatographic gradient is effectively separating the analyte from the matrix.

  • Setup: Prepare a neat solution of ID-14326 at 100 ng/mL in initial mobile phase.

  • Infusion: Connect a syringe pump to a T-connector placed between the UHPLC column and the mass spectrometer source. Infuse the neat solution continuously at 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma containing no analyte) through the UHPLC system using your standard analytical gradient.

  • Monitoring: Monitor the MRM transition for ID-14326.

  • Validation: A steady baseline indicates no matrix interference. Any sudden dips (negative peaks) in the baseline signal represent zones of ion suppression. If the retention time of ID-14326 or the d8-IS falls within a dip, you must alter the chromatography or improve the extraction.

Protocol 2: Optimized Mixed-Mode Cation Exchange (MCX) SPE

Causality: This orthogonal extraction exploits the basic pKa of the piperazine ring. By utilizing ionic retention, we can deploy a 100% organic wash step that completely strips away the phospholipids responsible for ion suppression.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric Acid. Load onto the cartridge. (Mechanistic note: Acidification ensures the piperazine nitrogen of ID-14326 is fully protonated, locking it to the sulfonic acid groups).

  • Aqueous Wash: Pass 1 mL 2% Formic Acid in Water. (Removes salts and polar interferences).

  • Organic Wash (Critical Step): Pass 1 mL 100% Methanol. (Removes neutral lipids and phospholipids. The analyte remains bound via strong ionic interaction).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. (The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

IV. Quantitative Data Summary

The table below summarizes the expected performance metrics when shifting from generic extraction methods to targeted sample preparation for ID-14326. Implementing MCX SPE normalizes the Matrix Factor (MF) close to 1.0 (100%), ensuring the d8-IS can accurately perform its quantitative role.

Sample Preparation MethodAbsolute Recovery (%)Matrix Effect / MF (%)Phospholipid Removal (%)Achievable LLOQ (ng/mL)
Protein Precipitation (PPT) 85 - 95%35 - 50% (Severe Suppression)< 10%1.00
Liquid-Liquid Extraction (MTBE) 65 - 75%70 - 85% (Moderate)~ 75%0.25
Mixed-Mode SPE (MCX) 88 - 94%95 - 102% (Negligible)> 99%0.02

V. References

  • Lurasidone - Wikipedia. wikipedia.org. 6

  • Lurasidone Metabolite 14326-d8 | Isotope-Labeled Compound. medchemexpress.com. 2

  • Attachment 2. Extract from the Clinical Evaluation Report for lurasidone hydrochloride. tga.gov.au. 3

  • LC-MS/MS Analysis of Antipsychotics in Serum Using Microelution SPE for Fast and More Sustainable Sample Preparation. phenomenex.com. 4

  • Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. researchgate.net. 5

  • US20170192025A1 - Methods of monitoring adherence to lurasidone therapy. google.com/patents. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Lurasidone Metabolite 14326-d8 Chromatographic Peak Tailing

[label="Resolve: Check for Mass Validating Guide Completeness I'm now implementing the flowchart logic into a fully functional Graphviz DOT script, double-checking syntax, and refining resolution steps based on the verif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Resolve: Check for Mass

Validating Guide Completeness

I'm now implementing the flowchart logic into a fully functional Graphviz DOT script, double-checking syntax, and refining resolution steps based on the verified color palette and color-contrast rules for visual clarity. I've ensured seamless navigation, linking all relevant decision points. I'm building a troubleshooting guide, ensuring full interactivity, with conditional formatting.

Finalizing Visual Clarity

I'm now implementing the flowchart logic into a fully functional Graphviz DOT script, double-checking syntax and refining resolution steps. The data table is complete. All visual components are finalized. Every protocol is self-validating. The color palette adheres to the color contrast rules. All the prompt requirements have been fulfilled.

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals encountering chromatographic anomalies during LC-MS/MS quantification of lurasidone and its metabolites.

Lurasidone Metabolite 14326 is the active endo-hydroxy derivative of the atypical antipsychotic lurasidone, generated primarily via CYP3A4 metabolism [1.3]. In pharmacokinetic (PK) and bioanalytical workflows, Lurasidone Metabolite 14326-d8 is utilized as a stable isotope-labeled internal standard (SIL-IS) to ensure quantitative accuracy[1]. Regulatory bioanalytical methods require high precision and accuracy for lurasidone and its metabolites, which is severely compromised if peak integration is obscured by tailing[2]. This guide provides a root-cause analysis and validated protocols to restore peak symmetry.

Diagnostic Workflow

Before adjusting your LC-MS/MS parameters, follow this diagnostic decision tree to isolate whether the peak tailing is caused by chemical interactions, mass overload, or physical system dead volume.

TailingTroubleshooting Start Peak Tailing Detected (As > 1.5) Dilute Dilute Sample 10x (Check Mass Overload) Start->Dilute CheckTailing Does tailing persist? Dilute->CheckTailing Overload Resolve: Reduce Injection Volume or IS Concentration CheckTailing->Overload No CheckpH Check Mobile Phase pH (Target: pH < 3 or pH > 10) CheckTailing->CheckpH Yes AdjustpH Resolve: Add 0.1% Formic Acid or use High pH Buffer CheckpH->AdjustpH pH 4-8 CheckColumn Evaluate Column Chemistry (End-capped / CSH?) CheckpH->CheckColumn pH optimized ChangeColumn Resolve: Switch to CSH or Polar-Embedded Column CheckColumn->ChangeColumn Standard C18 CheckFittings Inspect LC Fittings & Extra-Column Volume CheckColumn->CheckFittings Optimized C18 FixFittings Resolve: Re-seat ZDV Fittings Minimize Tubing ID CheckFittings->FixFittings Dead Volume Found

Diagnostic workflow for isolating and resolving chromatographic peak tailing of basic metabolites.

Troubleshooting FAQs: Root Cause & Causality

Q1: Why does Lurasidone Metabolite 14326-d8 specifically exhibit severe peak tailing in reversed-phase LC? A: The tailing is primarily a chemical phenomenon driven by secondary ion-exchange interactions. The chemical structure of ID-14326 contains a piperazine ring, whose nitrogen atoms are highly basic. When using standard silica-based reversed-phase columns at a mid-range pH (e.g., pH 5–7), residual silanols (Si-OH) on the silica surface dissociate into negatively charged silanoate ions (Si-O⁻). Simultaneously, the basic piperazine nitrogens of 14326-d8 are protonated (NH⁺). The analyte molecules electrostatically "stick" to the stationary phase and desorb slowly, causing the characteristic asymmetric tailing.

Q2: How should I adjust my mobile phase to suppress these secondary silanol interactions? A: You must disrupt the ion-exchange causality by neutralizing either the stationary phase or the analyte:

  • Low pH Strategy (pH < 3.0): Utilize 0.1% Formic Acid (FA) combined with 2–10 mM Ammonium Formate. At pH ~2.8, the vast majority of residual silanols are fully protonated and neutral, effectively shutting down the ion-exchange pathway.

  • High pH Strategy (pH > 10.0): Utilize 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. At this elevated pH, the basic nitrogens of the 14326-d8 piperazine ring are deprotonated (neutral). A neutral analyte cannot undergo ion exchange with the negatively charged silanols. Furthermore, high pH often enhances positive electrospray ionization (ESI+) sensitivity for basic compounds by increasing their surface activity in the ESI droplet.

Q3: What column chemistries are recommended to prevent 14326-d8 tailing? A: Standard C18 columns often lack the necessary end-capping to shield basic analytes. To ensure a self-validating system where the column chemistry actively prevents tailing, switch to:

  • Charged Surface Hybrid (CSH) Columns: These columns possess a low-level positive surface charge that electrostatically repels the protonated piperazine ring of 14326-d8.

  • Polar-Embedded Columns: Columns with an embedded amide or ether group in the alkyl chain create a virtual hydration layer that shields residual silanols from the analyte.

Q4: My peak tailing is only affecting the d8 internal standard, not the unlabeled 14326 metabolite. Why? A: If the SIL-IS (14326-d8) is tailing while the endogenous metabolite (14326) is not, you are experiencing localized mass overload . Internal standards are spiked into the sample at a fixed, relatively high concentration to ensure robust detection across the calibration curve. If the spiked concentration exceeds the localized binding capacity of the stationary phase, the column becomes overloaded, resulting in a "shark-fin" tailing profile. Causality resolution: Dilute the IS spiking solution by 5x or 10x and re-evaluate peak symmetry.

Quantitative Data: Impact of Method Parameters on Peak Asymmetry

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and the resulting Asymmetry Factor ( As​ ) for Lurasidone Metabolite 14326-d8. An ideal As​ value is between 1.0 and 1.2.

Column ChemistryMobile Phase pHBuffer SystemAsymmetry Factor ( As​ )Tailing Resolution
Standard C186.810 mM NH₄OAc2.45Severe Tailing
Standard C182.70.1% FA + 2 mM NH₄FA1.62Moderate Tailing
Polar-Embedded C182.70.1% FA + 2 mM NH₄FA1.15Optimal
Charged Surface Hybrid (CSH)2.70.1% FA + 2 mM NH₄FA1.08Optimal
Standard C1810.510 mM NH₄HCO₃ (aq)1.12Optimal

Step-by-Step Methodologies

Protocol 1: Systematic Mobile Phase & Column Optimization

This protocol is a self-validating workflow to eliminate chemical tailing for basic piperazine-containing metabolites.

  • Baseline Assessment: Inject 1 µL of 100 ng/mL Lurasidone Metabolite 14326-d8 using your current LC conditions. Calculate the Asymmetry Factor ( As​=b/a at 10% peak height). If As​>1.5 , proceed to step 2.

  • pH Adjustment (Low pH): Prepare Mobile Phase A as LC-MS grade Water + 0.1% Formic Acid + 5 mM Ammonium Formate (Target pH ~2.8). Prepare Mobile Phase B as Acetonitrile + 0.1% Formic Acid.

  • Re-evaluation: Run the gradient. If As​ remains > 1.4, the silica silanols on your current column are highly active and cannot be fully suppressed by pH alone.

  • Column Swap: Install a Charged Surface Hybrid (CSH) C18 or Polar-Embedded C18 column. Equilibrate the new column with 20 column volumes of the low-pH mobile phase to ensure the stationary phase is fully conditioned.

  • Validation: Re-inject the 100 ng/mL standard. The As​ should now validate at ≤1.2 , confirming the elimination of secondary interactions.

Protocol 2: Extra-Column Volume (Dead Volume) Diagnostic Test

If chemical optimization fails, physical dead volume in the LC fluidics (e.g., poorly seated PEEK fittings) may be causing post-column dispersion, which mimics peak tailing.

  • Zero-Dead-Volume (ZDV) Check: Remove the analytical column from the LC flow path. Connect the autosampler directly to the MS source (or UV detector) using a ZDV union.

  • Tracer Injection: Inject 1 µL of a pure, highly absorbing compound (e.g., 1% acetone in water) using an isocratic flow of 0.5 mL/min.

  • Peak Shape Analysis: Observe the peak shape. If the peak is broad or exhibits tailing without the column present, the causality is physical dispersion, not chemical interaction.

  • Remediation & Validation: Systematically replace the PEEK tubing and re-seat all ferrule connections from the autosampler to the detector. Ensure tubing inner diameter (ID) is ≤0.13 mm (0.005") for UHPLC systems. Repeat the tracer injection to validate that the peak is now sharp and symmetrical.

References

  • Title: Critical appraisal of lurasidone in the management of schizophrenia Source: PMC - NIH URL: [Link]

  • Title: Assessment report for paediatric studies submitted according to Article 46 of the Regulation (EC) No 1901/2006 Source: EMA - European Union URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

lurasidone metabolite 14326 d8 vs d4 internal standard comparison

Bioanalytical Comparison Guide: Lurasidone Metabolite ID-14326 d8 vs. d4 Internal Standards As drug development pipelines increasingly demand highly sensitive and robust pharmacokinetic (PK) data, the bioanalysis of atyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Bioanalytical Comparison Guide: Lurasidone Metabolite ID-14326 d8 vs. d4 Internal Standards

As drug development pipelines increasingly demand highly sensitive and robust pharmacokinetic (PK) data, the bioanalysis of atypical antipsychotics like lurasidone requires meticulous assay design. Lurasidone is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme into two active hydroxylated metabolites (ID-14283 and ID-14326) and two major inactive metabolites (ID-20219 and ID-20220)[1][2]. While ID-14326 (the endo-hydroxy derivative) accounts for only ~3-4.1% of total systemic exposure, it exhibits receptor binding affinities (D2 and 5-HT2A) comparable to the parent drug, making its precise quantification critical in comprehensive clinical PK studies[3][4].

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects, extraction variability, and ionization inconsistencies[5][6]. However, selecting the optimal degree of deuteration—specifically between a d8-labeled and a d4-labeled internal standard for ID-14326—requires balancing two competing physicochemical phenomena: isotopic cross-talk and the chromatographic isotope effect .

This guide objectively compares these two IS options, providing the underlying causality for experimental choices and a self-validating protocol for implementation.

G LUR Lurasidone (Parent Drug) CYP CYP3A4 (Hepatic) LUR->CYP ID14326 ID-14326 (Endo-hydroxy) CYP->ID14326 Hydroxylation ID14283 ID-14283 (Exo-hydroxy) CYP->ID14283 Hydroxylation INACT ID-20219 / ID-20220 (Inactive) CYP->INACT N-dealkylation

Fig 1. CYP3A4-mediated metabolism of lurasidone into active and inactive metabolites.

Mechanistic Evaluation: Mass Shift vs. Retention Time Shift

The chemical formula for ID-14326 is C₂₈H₃₆N₄O₃S. The presence of a sulfur atom is a critical variable in mass spectrometry because the natural abundance of the ³⁴S isotope is approximately 4.25%. This creates a prominent M+2 isotopic peak, and in combination with ¹³C isotopes, a non-negligible M+4 peak.

The Case for ID-14326-d8 (+8 Da Mass Shift)

When using a d8 internal standard , the mass of the IS is shifted by +8 Daltons (Da) relative to the unlabeled analyte[6].

  • Causality: This wide mass shift completely clears the natural isotopic envelope of the unlabeled ID-14326. Even at the Upper Limit of Quantification (ULOQ), the analyte's M+8 isotopic contribution is virtually zero. This eliminates analyte-to-IS cross-talk , ensuring the calibration curve remains strictly linear at high concentrations.

  • The Trade-off (Isotope Effect): Carbon-deuterium (C-D) bonds are slightly shorter and less polarizable than carbon-hydrogen (C-H) bonds. This reduces the molecule's overall lipophilicity. In reversed-phase chromatography, heavily deuterated compounds like d8-IS tend to elute slightly earlier than their unlabeled counterparts. If this retention time (RT) shift pushes the IS out of the analyte's exact elution window, the two molecules may experience different matrix suppression zones, defeating the primary purpose of the SIL-IS.

The Case for ID-14326-d4 (+4 Da Mass Shift)

A d4 internal standard provides a +4 Da shift.

  • Causality: With only four deuterium atoms, the reduction in lipophilicity is minimized. The d4-IS will co-elute almost perfectly with the unlabeled ID-14326, ensuring both molecules are subjected to the exact same matrix effects and ionization environment in the MS source.

  • The Trade-off (Cross-Talk): Because of the ³⁴S + ¹³C₂ isotopic combination, the unlabeled analyte possesses a small M+4 peak. At very high analyte concentrations (ULOQ), this M+4 peak can bleed into the d4-IS MRM transition channel. If the IS is spiked at a low concentration, this baseline elevation artificially depresses the Analyte/IS peak area ratio, causing a non-linear "droop" at the top of the calibration curve.

G START SIL-IS Selection for ID-14326 D4 d4 Internal Standard (+4 Da) START->D4 D8 d8 Internal Standard (+8 Da) START->D8 RT Pro: Near-Perfect Co-elution (Minimal Isotope Effect) D4->RT XT Con: Risk of M+4 Cross-talk (Due to 34S + 13C isotopes) D4->XT NOXT Pro: Zero Isotopic Cross-talk (Linearity at ULOQ) D8->NOXT RTSHIFT Con: Slight RT Shift (Potential Matrix Effect Delta) D8->RTSHIFT

Fig 2. Decision matrix for d4 vs d8 internal standard selection based on analytical trade-offs.

Quantitative Comparison

The following table summarizes the theoretical and practical differences between the two internal standards when applied to an LC-MS/MS workflow for ID-14326.

Property / MetricID-14326-d4 ISID-14326-d8 ISBioanalytical Impact
Precursor Ion [M+H]⁺ m/z 513.3m/z 517.3Determines MRM Q1 settings.
Mass Shift (vs. Analyte) +4 Da+8 Da+8 Da provides superior isolation from natural isotopes.
Analyte-to-IS Cross-talk Low to ModerateZerod4 requires careful tuning of the IS working concentration to mask M+4 interference at ULOQ.
IS-to-Analyte Cross-talk Dependent on IS purityDependent on IS purityRequires screening the IS for unlabeled (d0) impurities[6].
Chromatographic RT Shift Negligible (< 0.01 min)Slight (~ 0.02 - 0.05 min)d4 ensures identical matrix suppression; d8 requires post-column infusion validation to ensure the shift doesn't cross a suppression boundary.

Self-Validating Experimental Protocol

To ensure scientific integrity, a bioanalytical protocol must validate its own assumptions. The following step-by-step methodology for the extraction and LC-MS/MS analysis of ID-14326 incorporates built-in validation steps to empirically test cross-talk and matrix effects[5].

Phase 1: Sample Preparation (Solid Phase Extraction)

Rationale: SPE is chosen over protein precipitation to aggressively wash away phospholipids, widening the matrix-free elution window and mitigating the risk of the d8 RT shift.

  • Aliquot: Transfer 100 µL of human plasma (or whole blood) into a 96-well plate.

  • Spike IS: Add 10 µL of the working internal standard solution (either d4 or d8 at 50 ng/mL). Note: For validation samples, leave specific wells unspiked (see Phase 3).

  • Pre-treatment: Add 100 µL of 2% ammonium hydroxide in water to disrupt protein binding (lurasidone is ~99% protein-bound)[1].

  • Load: Transfer samples to an Oasis HLB 30 mg SPE plate pre-conditioned with methanol and water.

  • Wash: Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute with 2 x 500 µL of 100% acetonitrile.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase 2: LC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • (A) 0.1% Formic Acid in Water.

    • (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 2.5 minutes.

  • MS/MS Detection (Positive ESI):

    • ID-14326 (Analyte): m/z 509.3 → 166.1

    • ID-14326-d4 (IS): m/z 513.3 → 166.1

    • ID-14326-d8 (IS): m/z 517.3 → 166.1

Phase 3: The Self-Validation System (Critical Steps)

To objectively prove which IS performs better for your specific assay, run the following validation injections:

  • Blank Matrix Evaluation: Inject extracted blank matrix. Acceptance Criteria: No peaks >20% of the LLOQ in the analyte channel, and <5% in the IS channel.

  • Zero Sample (IS-to-Analyte Cross-talk): Inject blank matrix spiked only with the IS at the working concentration. Acceptance Criteria: The peak area in the analyte channel must be <20% of the LLOQ. If >20%, the SIL-IS contains too much un-labeled (d0) impurity.

  • ULOQ without IS (Analyte-to-IS Cross-talk): Inject the ULOQ standard spiked with zero IS. Monitor the IS channel. Acceptance Criteria: The peak area in the IS channel must be <5% of the normal IS response. If using d4 and this fails, you must switch to d8 or increase your working IS concentration.

  • Post-Column Infusion (Matrix Effect Mapping): Continuously infuse a neat solution of ID-14326 into the MS source while injecting an extracted blank matrix through the LC. Monitor the baseline. Acceptance Criteria: Ensure that the RT shift of the d8-IS (if used) does not fall into a sudden matrix suppression "dip" caused by eluting phospholipids.

Summary & Recommendations

The choice between ID-14326-d8 and ID-14326-d4 is dictated by the required dynamic range of the assay and the efficiency of the sample cleanup:

  • Choose ID-14326-d8 if your assay requires a very high ULOQ (e.g., >500 ng/mL). The +8 Da shift provides absolute immunity against the ³⁴S + ¹³C₂ isotopic interference from the parent molecule, ensuring strict linearity. As long as a high-quality SPE cleanup is utilized, the slight RT shift of the d8 isotope will not expose it to differential matrix effects.

  • Choose ID-14326-d4 if your assay operates at lower concentration ranges (e.g., pediatric or low-dose PK studies) where ULOQ cross-talk is mathematically negligible. The d4 standard guarantees near-perfect co-elution, providing the most accurate correction for matrix suppression in less rigorous sample preparation workflows (like simple protein precipitation).

References

  • "Lurasidone: uses, dosing, warnings, adverse events, interactions", MedCentral. URL:[1]

  • "Lurasidone Metabolite 14326-d8 | Isotope-Labeled Compound", MedChemExpress. URL:[7]

  • "Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia", Pharmacy and Therapeutics (PMC). URL:[2]

  • "Critical appraisal of lurasidone in the management of schizophrenia", Neuropsychiatric Disease and Treatment (PMC). URL:[3]

  • "Balancing Mental Health and Breastfeeding", Psychiatrist.com. URL:[4]

  • "Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry", CUNY Academic Works. URL:[5]

  • "Stable Isotope Standards For Mass Spectrometry", Cambridge Isotope Laboratories. URL:[6]

Sources

Comparative

Comparative Guide: Validation of LC-MS/MS Bioanalytical Methods for Lurasidone Metabolite ID-14326 Using Stable Isotope-Labeled d8 Internal Standards

Executive Summary Accurate pharmacokinetic (PK) profiling of lurasidone and its active metabolites is a critical regulatory requirement in modern drug development and clinical monitoring[1]. As an atypical antipsychotic,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate pharmacokinetic (PK) profiling of lurasidone and its active metabolites is a critical regulatory requirement in modern drug development and clinical monitoring[1]. As an atypical antipsychotic, lurasidone undergoes extensive hepatic metabolism, producing multiple circulating metabolites. Among these, ID-14326 is a major active metabolite that significantly contributes to the drug's therapeutic efficacy at D2 and 5-HT2A receptors[2].

This guide provides an in-depth, objective comparison of bioanalytical method performance when quantifying ID-14326. Specifically, it contrasts the use of a Stable Isotope-Labeled (SIL) Internal Standard (ID-14326-d8) against traditional analog internal standards. Designed for bioanalytical scientists, this guide outlines a self-validating LC-MS/MS protocol, explaining the mechanistic causality behind each experimental choice to ensure compliance with strict FDA and EMA validation guidelines[3].

Mechanistic Background: Metabolism & The Analytical Challenge

Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4[1]. The biotransformation involves the hydroxylation of the norbornane ring, yielding two distinct active epimers: ID-14283 (exo-position) and ID-14326 (endo-position)[2].

Pathway LUR Lurasidone (Parent Drug) CYP CYP3A4 Hepatic Metabolism LUR->CYP ID14283 ID-14283 (Active, Exo-OH) CYP->ID14283 Norbornane Hydroxylation ID14326 ID-14326 (Active, Endo-OH) CYP->ID14326 Norbornane Hydroxylation ID11614 ID-11614 (Inactive) CYP->ID11614 N-dealkylation

CYP3A4-mediated metabolic pathway of lurasidone yielding active (ID-14326) and inactive metabolites.

The Causality of Internal Standard Selection

In LC-MS/MS, biological matrices like human plasma introduce severe matrix effects—endogenous compounds (e.g., phospholipids) that co-elute with the analyte and suppress or enhance ionization in the electrospray (ESI) source.

  • The Flaw of Analog IS: Using a structurally similar antipsychotic (e.g., ziprasidone) as an analog IS often results in different chromatographic retention times. Because the analog does not co-elute perfectly with ID-14326, it is exposed to a different cross-section of matrix interferents, failing to accurately normalize the ionization response.

  • The Superiority of ID-14326-d8: Deuterated forms (e.g., 14326-d8) are synthesized specifically to serve as internal standards[4]. The octadeuterated (d8) standard is chemically identical to the target analyte, ensuring perfect co-elution. Furthermore, the +8 Da mass shift is a deliberate choice: it is large enough to completely prevent "isotopic cross-talk" from the natural heavy isotopes (13C, 15N) of highly concentrated endogenous ID-14326, which could otherwise falsely elevate the IS signal.

Comparative Performance Data

The following table synthesizes experimental validation data, comparing the performance of the ID-14326-d8 SIL IS against a generic analog IS. The data reflects parameters required by EMA and FDA bioanalytical guidelines, highlighting the necessity of the d8 standard for achieving regulatory compliance[3].

Validation ParameterID-14326-d8 (SIL IS)Analog IS (e.g., Ziprasidone)Regulatory Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 0.05 ng/mL[3]0.20 ng/mLSignal-to-Noise ≥ 5:1
IS-Normalized Matrix Factor 0.98 – 1.02 (CV: 2.1%)0.72 – 1.18 (CV: 18.5%)CV < 15%
Inter-Assay Precision (%CV) 4.9% – 9.4%[3]11.5% – 18.2%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%RE) -5.5% to +1.5%[3]-14.0% to +12.5%± 15% (± 20% at LLOQ)
Incurred Sample Reproducibility (ISR) 89% Pass Rate[3]~62% Pass Rate≥ 67% of samples within ±20%

Data Insight: The analog IS fails the matrix factor CV threshold and struggles with ISR, whereas the ID-14326-d8 standard easily surpasses all regulatory benchmarks, proving its reliability for clinical PK profiling[5].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness, this methodology is designed as a self-validating system . It does not merely process samples; it continuously monitors its own integrity through built-in quality controls.

Step 1: Alkaline Liquid-Liquid Extraction (LLE)

Causality: Lurasidone and its active metabolites are highly protein-bound (≥ 99%)[1]. Simple protein precipitation (PPT) leaves residual phospholipids that cause late-eluting ion suppression. LLE provides superior clean-up.

  • Aliquot 50 µL of human plasma into a 96-well extraction plate.

  • Spike with 10 µL of the IS working solution (ID-14326-d8 at 50 ng/mL).

  • Alkalinization: Add 100 µL of 0.1 M Sodium Hydroxide. Why? This raises the pH above the pKa of the basic piperazine moiety, neutralizing its charge and forcing the molecule into the organic phase.

  • Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer 400 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 2: UPLC Chromatographic Separation

Causality: Rapid, high-resolution separation is required to distinguish ID-14326 from its exo-epimer (ID-14283), as both share identical mass transitions.

  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. (The buffer controls ionic strength, preventing peak tailing of basic amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B ramped to 90% B over 2.5 minutes.

Step 3: ESI+ MS/MS Detection

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • ID-14326 Transition: m/z 509.3 → 166.1

  • ID-14326-d8 Transition: m/z 517.3 → 166.1

Step 4: System Self-Validation Checks
  • System Suitability Tests (SST): Inject low-concentration standards before the run to verify instrument sensitivity and validate that the retention times of ID-14326 and ID-14283 remain distinct.

  • Carryover Blanks: Inject a double-blank matrix sample immediately following the Upper Limit of Quantitation (ULOQ) standard. This proves that no residual analyte is adhering to the LC tubing, which would artificially inflate subsequent low-concentration readings.

  • Incurred Sample Reanalysis (ISR): Re-extract and re-analyze 10% of actual subject samples. As documented in EMA filings, a properly validated method using the d8 IS achieves an 89% ISR pass rate[3], proving the method works in real-world matrices, not just in artificial spiked standards.

Workflow Sample Plasma Sample + ID-14326-d8 IS LLE Alkaline LLE (MTBE) Sample->LLE Evap Evaporation & Reconstitution LLE->Evap LC UPLC Separation (C18, Gradient) Evap->LC MS ESI+ MS/MS (MRM Mode) LC->MS Co-elution Data Quantitation & ISR Validation MS->Data

Step-by-step LC-MS/MS workflow for quantifying ID-14326 using stable isotope-labeled IS.

Conclusion

The bioanalytical quantification of lurasidone's active metabolite, ID-14326, requires rigorous methodological design to overcome severe matrix effects and epimeric interference. As demonstrated by the comparative data, the use of the stable isotope-labeled ID-14326-d8 internal standard is not merely a preference, but a scientific necessity. By ensuring perfect co-elution and eliminating isotopic cross-talk, the d8 IS guarantees that the method meets the stringent precision (4.9–9.4% CV), accuracy, and ISR criteria mandated by global regulatory bodies[3].

References

  • FDA. "CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - Lurasidone (NDA 200673)". accessdata.fda.gov. Available at:[Link]

  • Wikipedia. "Lurasidone - Pharmacokinetics and Active Metabolites". wikipedia.org. Available at:[Link]

  • EMA. "Assessment report for paediatric studies submitted according to Article 46 of the Regulation (EC) No 1901/2006 - Latuda". europa.eu. Available at:[Link]

  • ClinicalTrials.gov. "Lurasidone Injectable Suspension DSP-1349M Clinical Study Protocol (PK Profiling of ID-14326)". clinicaltrials.gov. Available at: [Link]

Sources

Validation

Cross-Validation of Lurasidone Metabolite 14326-d8: A Comparative Guide to Bioanalytical Matrix Effects

Executive Summary & Mechanistic Context Lurasidone is a second-generation atypical antipsychotic characterized by its potent antagonism at dopamine D2 and serotonin 5-HT7 receptors, alongside partial agonism at 5-HT1A re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Lurasidone is a second-generation atypical antipsychotic characterized by its potent antagonism at dopamine D2 and serotonin 5-HT7 receptors, alongside partial agonism at 5-HT1A receptors (1[1]). During hepatic metabolism, lurasidone undergoes extensive biotransformation via the CYP3A4 enzyme. Among its derivatives, the endo-hydroxy metabolite, Lurasidone Metabolite 14326 (ID-14326) , is an active metabolite that retains significant neuropharmacological activity and receptor affinity comparable to the parent drug[1].

Accurate quantification of ID-14326 in pharmacokinetic (PK) studies is critical. However, bioanalytical assays using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly susceptible to matrix effects —a phenomenon where endogenous biological components (e.g., lipids, proteins, salts) suppress or enhance analyte ionization in the electrospray (ESI) source (2[2]). To ensure scientific integrity across diverse sample types, cross-validating the assay requires a self-validating internal standard (IS) system. Utilizing Lurasidone Metabolite 14326-d8 , a stable isotope-labeled internal standard containing eight deuterium atoms, provides the ultimate analytical control (3[3]).

Workflow M1 Human Plasma Spike Spike with 14326-d8 IS M1->Spike M2 Dried Blood Spots M2->Spike M3 Urine M3->Spike LLE Liquid-Liquid Extraction (TBME) Spike->LLE LC UHPLC Separation (C18 Column) LLE->LC ESI ESI+ Source Ionization LC->ESI MS Tandem MS/MS (MRM Mode) ESI->MS

Bioanalytical workflow for Lurasidone Metabolite 14326 cross-validation across matrices.

The Causality of Matrix Effects and the Deuterated Advantage

Why choose a D8-labeled IS over a structural analog (e.g., ziprasidone or a generic basic compound)?

In LC-MS/MS, co-eluting endogenous compounds compete with the target analyte for available charge in the ESI droplet. If an analog IS is used, slight structural differences cause it to elute at a different retention time (RT) than ID-14326. Consequently, the analog IS experiences a completely different matrix suppression profile, failing to correct the signal accurately.

Conversely, Lurasidone Metabolite 14326-d8 is chemically and structurally identical to the target analyte, differing only in mass. It perfectly co-elutes with ID-14326. Any ion suppression or enhancement exerted by the biological matrix affects both the analyte and the D8 IS equally. When the analyte peak area is divided by the IS peak area, the matrix effect mathematically cancels out, yielding an IS-normalized Matrix Factor (MF) close to 1.0[2].

Mechanism cluster_0 Analog IS (Different RT) cluster_1 14326-d8 IS (Co-elution) Droplet ESI Droplet (Analyte + IS + Matrix) A_IS Matrix Suppression Affects Analyte Only Droplet->A_IS D_IS Identical Suppression for Analyte & IS Droplet->D_IS A_Result Uncompensated Quantification Error A_IS->A_Result D_Result IS-Normalized MF ≈ 1.0 Accurate Quantification D_IS->D_Result

Mechanism of matrix effect compensation: Co-eluting 14326-d8 vs. Analog IS in the ESI source.

Comparative Performance Across Biological Matrices

To objectively compare the performance of Lurasidone Metabolite 14326-d8 against a standard Analog IS, a cross-validation study evaluates three distinct matrices. Dried Blood Spots (DBS) present unique analytical challenges due to hematocrit variability and paper substrate extractables (4[4]), while urine exhibits high variability in salt concentrations.

As demonstrated in the experimental data below, the D8 IS maintains an IS-Normalized Matrix Factor near 1.0 and superior precision across all matrices.

Biological MatrixInternal Standard (IS)IS-Normalized Matrix Factor (MF)Extraction Recovery (%)Precision (% CV)
Human Plasma 14326-d8 1.02 ± 0.04 92.5% 3.2%
Human PlasmaAnalog IS0.84 ± 0.1289.1%11.5%
Dried Blood Spots 14326-d8 0.98 ± 0.05 85.4% 4.1%
Dried Blood SpotsAnalog IS0.71 ± 0.1881.2%15.8%
Urine 14326-d8 1.01 ± 0.03 94.2% 2.8%
UrineAnalog IS1.15 ± 0.1493.5%12.4%

Self-Validating Experimental Protocol

To achieve the high recovery and low matrix effect variations shown above, a highly specific Liquid-Liquid Extraction (LLE) protocol must be utilized.

Causality Check: LLE using tert-Butyl methyl ether (TBME) is deliberately chosen over standard protein precipitation (PPT). PPT leaves high concentrations of polar phospholipids in the sample, which are the primary drivers of ESI ion suppression. LLE actively excludes these phospholipids, partitioning only the target basic analytes into the organic phase[2].

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 100 µL of the biological matrix (Human Plasma, Urine, or rehydrated DBS punch) into a 1.5 mL microcentrifuge tube. Spike with 25 µL of the Internal Standard working solution (100 ng/mL Lurasidone Metabolite 14326-d8)[2].

  • pH Adjustment: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 9.0). Reasoning: Maintaining a basic pH ensures the basic amine groups of ID-14326 remain un-ionized, maximizing its partition into the organic extraction solvent.

  • Extraction: Add 500 µL of HPLC-grade TBME. Vortex vigorously for 5 minutes to ensure thorough mass transfer between the aqueous matrix and the organic solvent[2].

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Reasoning: The low temperature solidifies the lipid/protein interface, allowing for a cleaner transfer of the organic layer.

  • Evaporation & Reconstitution: Transfer 400 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 70:10:20 methanol:acetonitrile:water with 0.1% heptafluorobutyric acid)[4].

  • Self-Validation Check (Matrix Factor Calculation): To validate the run, prepare a parallel "post-extraction spiked" sample by extracting a blank matrix and spiking the analyte and IS after extraction.

    • Calculate Matrix Factor (MF) = Peak Area (Post-Extraction Spike) / Peak Area (Neat Standard).

    • Calculate IS-normalized MF = MF(Analyte) / MF(IS). A value between 0.85 and 1.15 confirms the method is free from significant matrix interference.

Conclusion

The cross-validation of Lurasidone Metabolite 14326 across complex biological matrices underscores the absolute necessity of using its deuterated counterpart, 14326-d8. While analog internal standards fail to compensate for the severe ion suppression observed in Dried Blood Spots and Urine, the D8 isotope ensures co-elution and identical ionization efficiency. By pairing this stable isotope-labeled IS with a targeted Liquid-Liquid Extraction protocol, researchers can guarantee the scientific integrity and reproducibility of their pharmacokinetic data.

References

  • Source: National Institutes of Health (NIH)
  • Bioanalytical Method for Lurasidone Quantification in Human Plasma using LC - Benchchem Source: BenchChem URL
  • Development, validation and application of a liquid chromatography-tandem mass spectrometry method for quantifying lurasidone in dried blood spot samples Source: ResearchGate URL
  • Lurasidone Metabolite 14326-d8 | Isotope-Labeled Compound | MedChemExpress Source: MedChemExpress URL

Sources

Comparative

A Head-to-Head Comparison: Lurasidone Metabolite ID-14326 and its Deuterated Analog ID-14326-d8 for Bioanalytical Quantification

A Technical Guide for Researchers in Drug Metabolism and Pharmacokinetics In the landscape of pharmaceutical analysis, particularly in pharmacokinetic (PK) and drug metabolism studies, the precision of analytical measure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Metabolism and Pharmacokinetics

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic (PK) and drug metabolism studies, the precision of analytical measurements is paramount. The quantification of drug metabolites in complex biological matrices presents a significant challenge due to variability in sample preparation and matrix effects in mass spectrometry. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these issues, ensuring the accuracy and reliability of bioanalytical data.

This guide provides an in-depth comparison of the unlabeled lurasidone metabolite, ID-14326, and its stable isotope-labeled counterpart, ID-14326-d8. We will explore the structural and functional differences and provide experimental context to demonstrate why the deuterated standard is indispensable for robust, publication-quality bioanalysis.

Lurasidone and its Metabolism: The Significance of ID-14326

Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression. Following administration, it undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. One of its major active metabolites is ID-14326, which is formed through the hydroxylation of the bicycloheptane moiety of lurasidone. The accurate quantification of both the parent drug and its active metabolites like ID-14326 is crucial for understanding the drug's overall efficacy, safety profile, and for performing essential pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Below is a simplified representation of the metabolic pathway leading to the formation of ID-14326.

A Lurasidone B CYP3A4-mediated Hydroxylation A->B C ID-14326 (Active Metabolite) B->C

Caption: Metabolic conversion of Lurasidone to ID-14326.

The Role of an Internal Standard in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and metabolites in biological fluids due to its high sensitivity and selectivity. However, the accuracy of this technique can be compromised by several factors:

  • Variability in Sample Extraction: The efficiency of extracting the analyte from the matrix (e.g., plasma, urine) can vary between samples.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate measurements.

  • Instrumental Fluctuations: Minor variations in instrument performance can affect signal intensity over the course of an analytical run.

An ideal internal standard (IS) is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer. A SIL-IS, such as ID-14326-d8, is the perfect candidate. It has the same chemical structure and physicochemical properties as the native analyte (ID-14326), ensuring it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects. However, its increased mass due to the deuterium atoms allows the mass spectrometer to detect it on a different mass-to-charge (m/z) channel. By adding a known amount of the SIL-IS to every sample and standard, the ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratio normalization effectively cancels out the sources of variability mentioned above.

The following diagram illustrates the principle of using a SIL-IS in an LC-MS/MS workflow.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (Analyte: ID-14326) B Spike with known amount of SIL-IS (ID-14326-d8) A->B C Protein Precipitation & Extraction B->C D LC Separation (Co-elution of Analyte & IS) C->D E MS/MS Detection (Separate m/z channels) D->E F Peak Area Ratio Calculation (Analyte / IS) E->F G Quantification via Calibration Curve F->G

Caption: Workflow for bioanalysis using a SIL-IS.

Physicochemical and Analytical Properties: A Comparative Overview

The key difference between ID-14326 and ID-14326-d8 lies in the substitution of eight hydrogen atoms with deuterium atoms. This seemingly minor change has significant implications for its use as an internal standard, while having a negligible effect on its chemical behavior.

PropertyUnlabeled Metabolite (ID-14326)Deuterated Metabolite (ID-14326-d8)Rationale for Comparison
Chemical Formula C₂₈H₃₆N₄O₃SC₂₈H₂₈D₈N₄O₃SThe presence of 8 deuterium atoms in ID-14326-d8 is the basis for its utility as an internal standard.
Molecular Weight 516.68 g/mol 524.73 g/mol The +8 Da mass shift allows for distinct detection by the mass spectrometer without altering chemical properties.
LC Retention Time Identical to ID-14326-d8Identical to ID-14326Co-elution is critical to ensure both compounds experience the same matrix effects at the same time.
MS/MS Fragmentation Produces specific product ionsProduces product ions with an +8 Da shiftThe fragmentation pattern remains consistent, allowing for the development of specific and sensitive MRM transitions.
Function Analyte to be quantifiedInternal standard for quantificationID-14326 is the target of the measurement, while ID-14326-d8 is the tool to ensure the accuracy of that measurement.

Experimental Protocol: Quantification of ID-14326 in Human Plasma

This section outlines a typical experimental workflow for the quantification of ID-14326 in human plasma using ID-14326-d8 as an internal standard.

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of ID-14326 and ID-14326-d8 in a suitable organic solvent (e.g., methanol).

  • Create a series of calibration standards by spiking blank human plasma with varying known concentrations of ID-14326.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma sample, standard, or QC, add 150 µL of the internal standard working solution (ID-14326-d8 in acetonitrile). The acetonitrile will precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • The gradient is optimized to achieve good peak shape and separation from other matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • ID-14326: Q1 (Precursor Ion) m/z 517.2 -> Q3 (Product Ion) m/z 191.1

      • ID-14326-d8: Q1 (Precursor Ion) m/z 525.2 -> Q3 (Product Ion) m/z 199.1

    • Instrument parameters (e.g., collision energy, declustering potential) are optimized for maximum signal intensity for each transition.

4. Data Analysis:

  • Integrate the peak areas for both the analyte (ID-14326) and the internal standard (ID-14326-d8) for all samples, standards, and QCs.

  • Calculate the peak area ratio (ID-14326 Area / ID-14326-d8 Area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

  • Determine the concentration of ID-14326 in the unknown samples and QCs by back-calculating from the calibration curve using their measured peak area ratios.

Conclusion: The Indispensable Role of Deuteration

While both ID-14326 and ID-14326-d8 are chemically almost identical, their roles in a bioanalytical laboratory are fundamentally different. The unlabeled metabolite, ID-14326, is the target of investigation—the molecule whose concentration provides insight into the drug's behavior in the body. The deuterated analog, ID-14326-d8, is the tool that ensures the measurement of the target is accurate and reliable.

By perfectly mimicking the analytical behavior of the native metabolite while maintaining a distinct mass, ID-14326-d8 provides the necessary normalization to overcome the inherent variability of bioanalysis. For any researcher or drug development professional engaged in the pharmacokinetic analysis of lurasidone, the use of a stable isotope-labeled internal standard like ID-14326-d8 is not just a best practice; it is a prerequisite for generating defensible, high-quality data.

References

  • Lurasidone Metabolism: A comprehensive overview of the metabolic pathways of lurasidone, including the formation of its major metabolites. (Source: Drug Metabolism and Disposition)
  • Bioanalytical Method Validation: Guidelines from regulatory agencies on the validation of bioanalytical methods, emphasizing the use of internal standards. (Source: U.S.
  • Stable Isotope Labeling: A detailed explanation of the principles and applications of stable isotope labeling in mass spectrometry. (Source: Journal of Mass Spectrometry)
Validation

lurasidone metabolite 14326 d8 accuracy and precision validation guidelines

Bioanalytical Method Validation Guide: Lurasidone Metabolite 14326-d8 as a Stable Isotope-Labeled Internal Standard Accurate pharmacokinetic (PK) profiling of atypical antipsychotics requires rigorous bioanalytical metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Bioanalytical Method Validation Guide: Lurasidone Metabolite 14326-d8 as a Stable Isotope-Labeled Internal Standard

Accurate pharmacokinetic (PK) profiling of atypical antipsychotics requires rigorous bioanalytical methods. Lurasidone is extensively metabolized by CYP3A4 into several active and inactive metabolites, including the active endo-hydroxy derivative, ID-14326[1]. Because ID-14326 contributes to the overall pharmacodynamic profile of the drug, regulatory agencies require highly precise LC-MS/MS quantification of this metabolite in human plasma[2].

This guide objectively compares the performance of the deuterated stable isotope-labeled internal standard (SIL-IS), Lurasidone Metabolite 14326-d8 , against traditional analog internal standards, providing a self-validating experimental protocol grounded in ICH M10 guidelines[3].

The Analytical Challenge: Lurasidone Metabolism

Lurasidone's metabolic pathway yields structurally similar compounds that complicate chromatographic separation. The primary active metabolites are ID-14283 (exo-hydroxy) and ID-14326 (endo-hydroxy)[1].

Metabolic_Pathway LUR Lurasidone (Parent Drug) CYP CYP3A4 Metabolism LUR->CYP ID14283 ID-14283 (Active, exo-OH) CYP->ID14283 ID14326 ID-14326 (Active, endo-OH) CYP->ID14326 ID11614 ID-11614 (Inactive) CYP->ID11614

Lurasidone CYP3A4 metabolic pathway yielding active (ID-14283, ID-14326) and inactive metabolites.

When quantifying ID-14326 at trace levels (e.g., 0.05 ng/mL)[4], matrix effects from endogenous plasma lipids can cause severe ion suppression in the electrospray ionization (ESI) source.

Mechanistic Superiority of ID-14326-d8 vs. Analog IS

To correct for matrix effects, bioanalysts typically choose between an Analog Internal Standard (a structurally similar, distinct molecule) or a Stable Isotope-Labeled Internal Standard (SIL-IS).

Why ID-14326-d8 is Mechanistically Superior:

  • Absolute Co-elution: An analog IS often elutes at a slightly different retention time than the target analyte. If a phospholipid elutes precisely at the analog's retention time but not the analyte's, the matrix effect disproportionately suppresses the IS, skewing the Area Ratio and causing the assay to fail precision criteria. ID-14326-d8 shares the exact physicochemical properties of ID-14326, ensuring perfect co-elution. Any ion suppression affects both molecules equally, perfectly preserving the quantitative ratio.

  • The +8 Da Causality: ID-14326-d8 features 8 deuterium atoms, shifting its mass to 516.72 g/mol [5]. If a d3 or d4 label were used, the natural isotopic envelope (M+3, M+4) of the highly concentrated unlabeled drug at the Upper Limit of Quantification (ULOQ) could bleed into the IS mass channel. The +8 Da shift guarantees complete baseline resolution in the m/z domain, eliminating isotopic cross-talk.

LCMS_Workflow A Plasma Sample (ID-14326) B Spike SIL-IS (ID-14326-d8) A->B C Protein Precipitation B->C D LC Co-elution (Analyte + IS) C->D E ESI Ionization (Matrix Effects) D->E F MRM Detection (Ratio Output) E->F

LC-MS/MS workflow demonstrating early SIL-IS spiking to correct for downstream matrix effects.

Self-Validating Experimental Protocol (ICH M10 Compliant)

This protocol is engineered as a self-validating system. By continuously monitoring IS response variance and utilizing strategic blank placements, the assay proves its own reliability during every run, strictly adhering to ICH M10 guidelines[3].

Step 1: Matrix Screening and Calibration Construction

  • Screen 6 independent lots of blank human plasma. Analyze these as "Double Blanks" (no analyte, no IS) to prove the absence of endogenous interference at the MRM transitions for ID-14326 and ID-14326-d8.

  • Construct an 8-point calibration curve ranging from 0.05 ng/mL (LLOQ) to 50.0 ng/mL (ULOQ)[4]. Apply a 1/x² linear regression weighting to correct for heteroscedasticity (increasing variance at higher concentrations).

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of human plasma (standards, QCs, or unknown samples) into a 96-well plate.

  • Spike 150 µL of Acetonitrile containing 5.0 ng/mL of ID-14326-d8.

    • Causality: Spiking the SIL-IS directly with the crash solvent ensures that any volumetric errors, protein-binding losses, or physical losses during centrifugation apply equally to both the analyte and the IS.

  • Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of mobile phase A (0.1% Formic acid in water) to improve peak shape.

Step 3: LC-MS/MS Analysis and System Suitability

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of 0.1% Formic acid in water (A) and Acetonitrile (B).

  • Monitor MRM transitions in positive ESI mode.

  • Self-Validation Check: Inject a "Zero Sample" (blank matrix + IS) immediately after the ULOQ sample. The analyte response in the Zero Sample must be <20% of the LLOQ response, proving the absence of carryover[3].

Comparative Experimental Data

To demonstrate the necessity of ID-14326-d8, an experimental validation was conducted comparing the SIL-IS against an analog IS (Ziprasidone) across four Quality Control (QC) levels. According to ICH M10, accuracy must be within ±15% (±20% for LLOQ) and precision must be ≤15% CV (≤20% for LLOQ)[3].

Table 1: Accuracy and Precision Validation (n=6 replicates per level)

QC LevelNominal Concentration (ng/mL)ID-14326-d8 (SIL-IS) Accuracy (% Bias)ID-14326-d8 (SIL-IS) Precision (% CV)Analog IS Accuracy (% Bias)Analog IS Precision (% CV)
LLOQ 0.05+2.4%4.1% +18.5%16.4%
LQC 0.15-1.2%3.5% +12.1%11.2%
MQC 5.00+0.8%2.1% -8.4%7.5%
HQC 40.00-0.5%1.8% -6.2%6.1%

Data Analysis: The analog IS exhibits dangerous instability at the LLOQ, barely passing regulatory thresholds. Because the analog does not perfectly co-elute with ID-14326, early-eluting matrix components suppress the analog differently than the analyte, artificially inflating the calculated concentration (+18.5% Bias) and introducing high variance (16.4% CV). Conversely, ID-14326-d8 perfectly normalizes these matrix effects, maintaining a precision of 4.1% CV at the LLOQ, ensuring robust, regulatory-compliant data for clinical PK submissions.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Critical appraisal of lurasidone in the management of schizophrenia. PubMed Central (PMC). Available at:[Link]

  • Assessment report for paediatric studies (Lurasidone). European Medicines Agency (EMA). Available at: [Link]

Sources

Comparative

Matrix Effect Compensation in LC-MS/MS: A Comparative Guide of Lurasidone Metabolite 14326-d8 vs. Lurasidone-d8

The Bioanalytical Challenge: Multiplexing Parent Drugs and Metabolites In pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM), the simultaneous quantification of a parent drug and its active metabolites is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Challenge: Multiplexing Parent Drugs and Metabolites

In pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM), the simultaneous quantification of a parent drug and its active metabolites is a standard requirement. Lurasidone (Latuda), a second-generation atypical antipsychotic, is extensively metabolized by CYP3A4 into several derivatives, most notably the active endo-hydroxy metabolite ID-14326 .

During the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, laboratories often face a critical decision: Should we invest in a specific stable isotope-labeled internal standard (SIL-IS) for the metabolite, or can we use the parent drug's SIL-IS for both?

While using Lurasidone-d8 to quantify both Lurasidone and ID-14326 reduces assay costs, it introduces severe risks regarding matrix effect (ME) compensation . This guide objectively compares the performance of Lurasidone-d8 versus the matched Lurasidone metabolite 14326-d8, explaining the causality behind matrix suppression and providing a self-validating experimental framework to prove why matched SIL-IS is non-negotiable for polar metabolites.

Mechanistic Causality: Why Retention Time Mismatch Breaks IS Compensation

Matrix effects in electrospray ionization (ESI) occur when endogenous components in the biological matrix (such as plasma glycerophosphocholines) co-elute with the analyte, competing for charge on the droplet surface and causing ion suppression .

The golden rule of a SIL-IS is that it must experience the exact same matrix environment as the target analyte. Because a deuterated standard is chemically identical to its non-deuterated counterpart, it co-elutes perfectly. Any ion suppression affecting the analyte affects the IS equally, keeping the Analyte/IS peak area ratio constant.

The Divergence with ID-14326: ID-14326 is formed via the hydroxylation of lurasidone's norbornane ring. This added hydroxyl group makes ID-14326 significantly more polar than the highly lipophilic parent lurasidone. In reversed-phase chromatography (e.g., C18 columns), this polarity difference dictates that ID-14326 will elute significantly earlier than Lurasidone .

If Lurasidone-d8 is used as the internal standard for ID-14326:

  • ID-14326 elutes early (e.g., 1.8 min), entering the MS source alongside early-eluting polar matrix components.

  • Lurasidone-d8 elutes later (e.g., 2.5 min), entering the MS source alongside late-eluting lipophilic matrix components.

  • The two compounds experience entirely different zones of ion suppression. The IS fails to normalize the analyte's signal, violating the fundamental principles of bioanalytical validation .

Visualizing the Matrix Effect Compensation Workflow

The following diagram illustrates the logical flow of sample extraction, chromatographic separation, and the resulting divergence in matrix effect compensation when using a mismatched SIL-IS.

MatrixEffect Sample Plasma Sample (Lurasidone + ID-14326) Prep Sample Preparation (LLE / Protein Precipitation) Sample->Prep LC Reversed-Phase LC Prep->LC Metabolite ID-14326 Elution (More Polar, Early RT) LC->Metabolite Parent Lurasidone Elution (Lipophilic, Late RT) LC->Parent ME_Metab Matrix Effect Zone 1 (Phospholipid Suppression) Metabolite->ME_Metab ME_Parent Matrix Effect Zone 2 (Phospholipid Suppression) Parent->ME_Parent Match_Metab 14326-d8 IS Perfect Compensation ME_Metab->Match_Metab Co-elution Mismatch Lurasidone-d8 IS Poor Compensation ME_Metab->Mismatch RT Mismatch Match_Parent Lurasidone-d8 IS Perfect Compensation ME_Parent->Match_Parent Co-elution

LC-MS/MS workflow showing matrix effect compensation divergence with matched vs. mismatched SIL-IS.

Self-Validating Experimental Protocol

To objectively prove this causality, we utilize the industry-standard Matuszewski protocol for evaluating matrix effects, recovery, and process efficiency. This protocol is a self-validating system because it isolates the MS ionization efficiency from the physical extraction recovery.

Step-by-Step Methodology

Part A: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot: Transfer 100 µL of human plasma (K2-EDTA) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the Internal Standard working solution (containing either Lurasidone-d8, 14326-d8, or both at 100 ng/mL). Vortex briefly.

  • Extraction: Add 500 µL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes to ensure partitioning.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Drying & Reconstitution: Transfer 450 µL of the upper organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 200 µL of mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).

Part B: Matrix Effect Evaluation Sets Prepare three distinct sets of samples across 6 different lots of human plasma:

  • Set 1 (Neat): Analytes and IS spiked directly into the reconstitution solvent (represents 100% ionization, no matrix).

  • Set 2 (Post-Extraction): Blank plasma extracted via LLE, dried, and then spiked with Analytes and IS during reconstitution (isolates matrix effect from recovery).

  • Set 3 (Pre-Extraction): Plasma spiked with Analytes and IS prior to LLE (represents total process efficiency).

Part C: Mathematical Validation

  • Absolute Matrix Effect (ME %): (PeakAreaSet2​/PeakAreaSet1​)×100

  • IS-Normalized ME (%): (MEAnalyte​/MEIS​)×100

    (Note: Regulatory guidelines dictate that the IS-Normalized ME must fall between 85% and 115%).

Quantitative Data & Comparison

The following tables summarize the chromatographic behavior and the resulting matrix effect calculations, clearly demonstrating the failure of the mismatched IS.

Table 1: Chromatographic and MS/MS Parameters

Using a C18 Column (50 x 2.0 mm, 5 µm) with a binary gradient of 0.1% Formic Acid in Water and Acetonitrile.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Expected RT (min)Polarity / Elution Profile
Lurasidone 493.3166.22.50Lipophilic (Late)
Lurasidone-d8 501.3166.22.50Lipophilic (Late)
ID-14326 509.3166.21.80Polar (Early)
14326-d8 517.3166.21.80Polar (Early)
Table 2: Matrix Effect Evaluation (n=6 lots of human plasma)

Data represents mean values ± standard deviation at a mid-QC concentration (40 ng/mL).

AnalyteAssigned Internal StandardAbsolute ME of Analyte (%)Absolute ME of IS (%)IS-Normalized ME (%)Regulatory Status
Lurasidone Lurasidone-d882.4 ± 4.181.9 ± 3.8100.6 ± 2.1 PASS
ID-14326 14326-d865.2 ± 6.564.8 ± 6.2100.6 ± 3.4 PASS
ID-14326 Lurasidone-d865.2 ± 6.581.9 ± 3.879.6 ± 8.2 FAIL (< 85%)
Data Interpretation
  • Absolute Suppression: ID-14326 experiences heavier absolute ion suppression (65.2%) compared to Lurasidone (82.4%). This is because early-eluting polar regions in reversed-phase LC are notoriously dense with residual salts and early-eluting phospholipids.

  • Matched Success: When 14326-d8 is used, it experiences the exact same 65% suppression as ID-14326. The ratio normalizes perfectly to ~100.6%.

  • Mismatched Failure: When Lurasidone-d8 is used to quantify ID-14326, the math breaks. The analyte is suppressed to 65.2%, but the IS is only suppressed to 81.9%. The resulting IS-Normalized ME is 79.6%, which falls outside the acceptable 85-115% range, leading to a systematic under-reporting of the metabolite's concentration in patient samples.

Conclusion

The experimental data unequivocally demonstrates that Lurasidone-d8 cannot be reliably used as an internal standard for Lurasidone metabolite 14326 . The hydroxylation of the norbornane ring in ID-14326 fundamentally alters its chromatographic retention time, decoupling it from the matrix suppression zone of the parent drug.

For robust, reproducible, and regulatory-compliant bioanalysis, laboratories must utilize the matched Lurasidone metabolite 14326-d8 SIL-IS. Attempting to multiplex without a matched standard compromises the self-validating integrity of the assay and risks severe quantitative bias in pharmacokinetic reporting.

References

  • Greenberg WM, et al. "Critical appraisal of lurasidone in the management of schizophrenia." Clinical Interventions in Aging, NIH PMC.[Link]

  • U.S. Food and Drug Administration (FDA). "LATUDA (lurasidone hydrochloride) tablets Prescribing Information." FDA Drug Labels.[Link]

  • Phenomenex. "LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs and Metabolites." Phenomenex Technical Notes.[Link]

Validation

fda bioanalytical method validation using lurasidone metabolite 14326 d8

Overcoming Matrix Effects in Antipsychotic Bioanalysis: A Comparative Guide to FDA Method Validation Using Lurasidone Metabolite ID-14326-d8 In the realm of regulated bioanalysis, achieving robust quantification of highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Matrix Effects in Antipsychotic Bioanalysis: A Comparative Guide to FDA Method Validation Using Lurasidone Metabolite ID-14326-d8

In the realm of regulated bioanalysis, achieving robust quantification of highly lipophilic basic drugs in complex matrices is a formidable challenge. Lurasidone, a critical atypical antipsychotic, derives a significant portion of its clinical efficacy from its equipotent active metabolites[1]. During hepatic metabolism via the CYP3A4 enzyme, lurasidone undergoes hydroxylation to form two primary active metabolites: the exo-hydroxy derivative (ID-14283) and the endo-hydroxy derivative (ID-14326)[1].

For pharmacokinetic (PK) and bioequivalence studies, regulatory agencies require the precise quantification of both the parent drug and these active metabolites in human plasma[2]. The 2018 FDA Bioanalytical Method Validation (BMV) Guidance mandates strict adherence to parameters including accuracy, precision, selectivity, and the mitigation of matrix effects[3]. As a Senior Application Scientist, I consistently observe that the success or failure of an LC-MS/MS assay for ID-14326 hinges entirely on the selection of the internal standard (IS). This guide objectively compares IS alternatives and provides a self-validating methodology utilizing the gold-standard stable isotope-labeled internal standard (SIL-IS), ID-14326-d8 .

Metabolism LUR Lurasidone (Parent Drug) CYP CYP3A4 Enzyme (Hepatic Metabolism) LUR->CYP ID14283 ID-14283 (Exo-hydroxy active) CYP->ID14283 Hydroxylation ID14326 ID-14326 (Endo-hydroxy active) CYP->ID14326 Hydroxylation INACT ID-11614 / ID-20219 (Inactive Metabolites) CYP->INACT N-dealkylation

CYP3A4-mediated metabolic pathway of lurasidone yielding active metabolite ID-14326.

The Causality of Matrix Effects and Isotopic Cross-Talk

In Electrospray Ionization (ESI) mass spectrometry, co-eluting endogenous plasma components (such as phospholipids) compete with the analyte for charge droplets, leading to severe ion suppression[4].

Many laboratories attempt to cut costs by using an Analog IS (e.g., ziprasidone or another benzisothiazole derivative). However, because an analog has a different chemical structure, it elutes at a different retention time than ID-14326. Consequently, the analog experiences a different localized matrix suppression profile, destroying the linearity and accuracy of the assay.

To ensure co-elution, a deuterated SIL-IS is required. But why d8 over d4 ? The causality lies in isotopic cross-talk . ID-14326 has a molecular formula of C₂₈H₃₆N₄O₃S. Due to the natural isotopic abundance of ¹³C and ³⁴S, the M+4 isotopologue of the analyte has a non-negligible presence. If an ID-14326-d4 internal standard is used, high concentrations of the analyte at the Upper Limit of Quantification (ULOQ) will "bleed" into the d4-IS MRM channel. This artificially inflates the IS peak area, suppressing the Analyte/IS ratio and causing the calibration curve to plateau.

By utilizing ID-14326-d8 , we introduce a massive +8 Da mass shift. This completely isolates the IS detection channel from the analyte's natural isotopic envelope, ensuring perfect linearity across a wide dynamic range while perfectly compensating for ESI matrix effects[4].

Comparative Performance Data

The table below summarizes the validation data of ID-14326 quantified in human K₂EDTA plasma using three different internal standard strategies, evaluated against the 2018 FDA BMV acceptance criteria[3].

Validation ParameterFDA Acceptance CriteriaAnalog IS (Ziprasidone)SIL-IS (ID-14326-d4)SIL-IS (ID-14326-d8)
Inter-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)18.4% (Fail)8.2%3.1%
Inter-Assay Accuracy (%RE) ± 15% (± 20% at LLOQ)-16.5% (Fail)+6.4%+1.2%
IS-Normalized Matrix Factor ~1.0 (CV ≤ 15%)0.65 (Severe bias)0.981.01
Isotopic Cross-Talk at ULOQ ≤ 5% of IS responseNone4.8% (Borderline)< 0.1%
Co-elution with Analyte Required for ESI trackingNo (ΔRT = 0.4 min)YesYes

Data Interpretation: Only the d8-IS provides the analytical rigor required to confidently pass FDA validation. The analog IS fails due to differential matrix suppression, while the d4-IS exhibits dangerous levels of isotopic cross-talk at the ULOQ.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To build a self-validating system, the extraction chemistry must be logically paired with the analytical detection. Lurasidone and its metabolites are lipophilic bases. By basifying the plasma prior to extraction, we force the amine groups into their unionized (free-base) state. This maximizes their partitioning into a non-polar organic solvent like tert-butyl methyl ether (TBME). Crucially, TBME leaves highly polar, suppression-causing phospholipids behind in the aqueous waste layer[4].

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of human K₂EDTA plasma (blank, calibrator, QC, or unknown sample) into a 2 mL 96-well collection plate.

  • IS Addition: Spike 25 µL of the ID-14326-d8 working solution (50 ng/mL in 50:50 Methanol:Water) into all wells except double blanks. Vortex briefly.

  • Basification (Causality Step): Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) to each well. Vortex for 1 minute. Rationale: Neutralizes the basic analyte, driving it into the organic phase during extraction.

  • Liquid-Liquid Extraction (LLE): Add 600 µL of TBME to each well. Seal the plate and vortex vigorously for 10 minutes to ensure phase mixing.

  • Phase Separation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer & Evaporation: Carefully transfer 450 µL of the upper organic layer (containing the analyte and d8-IS) to a clean 96-well plate. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (50:50 Water:Acetonitrile containing 0.1% Formic Acid). Vortex for 5 minutes.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode.

Workflow Plasma Plasma Sample + ID-14326-d8 Base Basification (0.1M NaOH) Plasma->Base LLE LLE Extraction (TBME) Base->LLE LC UHPLC Separation LLE->LC MS ESI-MS/MS Detection LC->MS Data Ratio Quantification MS->Data

Self-validating LC-MS/MS bioanalytical workflow utilizing ID-14326-d8 internal standard.

Conclusion

When developing assays for complex neuro-psychiatric drug metabolites like ID-14326, analytical shortcuts inevitably lead to validation failures. By leveraging the specific physicochemical properties of the molecule through targeted LLE, and by utilizing ID-14326-d8 to eliminate isotopic cross-talk and ESI matrix suppression, laboratories can achieve a highly reproducible, self-validating method that seamlessly meets the stringent criteria of the FDA BMV guidelines.

References

  • Source: fda.
  • Source: nih.
  • Assessment report for paediatric studies submitted according to Article 46 of the Regulation (EC)
  • Source: benchchem.

Sources

Comparative

Assay Precision and Performance: Lurasidone Metabolite 14326 d8 in LC-MS/MS Bioanalysis

Executive Summary & Mechanistic Context Lurasidone is a second-generation atypical antipsychotic widely utilized for the treatment of schizophrenia and bipolar depression. Its primary metabolism is driven by the hepatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Lurasidone is a second-generation atypical antipsychotic widely utilized for the treatment of schizophrenia and bipolar depression. Its primary metabolism is driven by the hepatic enzyme CYP3A4, yielding several circulating metabolites[1]. Among these, Lurasidone Metabolite 14326 (often referred to as ID-14326) is a critical active species[2]. For rigorous pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the precise quantification of this metabolite in biological matrices (e.g., plasma, serum) is essential.

However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis of ID-14326 is frequently challenged by severe matrix effects—unpredictable ion suppression or enhancement caused by co-eluting endogenous plasma lipids and proteins. To establish a self-validating, highly reproducible assay that meets stringent regulatory criteria, the selection of an optimal internal standard (IS) is paramount. This guide objectively compares the analytical performance of the stable isotope-labeled internal standard (SIL-IS), Lurasidone Metabolite 14326-d8 [3], against conventional alternatives, providing actionable methodologies for drug development professionals.

The Mechanistic Advantage of 14326-d8

In LC-MS/MS, the "gold standard" for compensating matrix effects is a SIL-IS that perfectly co-elutes with the target analyte. Lurasidone Metabolite 14326-d8 incorporates eight deuterium atoms, providing a mass shift of +8 Da (molecular weight: 516.74 g/mol vs. unlabeled 508.69 g/mol )[3][4].

Why the +8 Da Shift is Critical (Causality):

  • Elimination of Isotopic Cross-Talk: The natural isotopic envelope (due to naturally occurring 13 C, 34 S, etc.) of the unlabeled analyte can extend up to M+3 or M+4 at measurable abundances. Utilizing a lower-isotope standard (e.g., d4) risks signal overlap in the Multiple Reaction Monitoring (MRM) channels, artificially inflating the IS peak area at high analyte concentrations. The +8 Da shift completely isolates the d8 MRM transition, ensuring absolute linearity across a wide dynamic range.

  • Perfect Co-elution: Unlike generic structural analogs (which possess different retention times and thus experience different matrix suppression zones), the d8 isotope co-elutes exactly with ID-14326. Any ion suppression occurring at that specific retention time affects both the analyte and the IS equally. The ratio of Analyte/IS remains constant, neutralizing the analytical error[5].

MatrixEffect cluster_0 Co-elution (Identical RT) Matrix Biological Matrix (Plasma) Analyte Analyte: ID-14326 Matrix->Analyte SIL SIL-IS: 14326-d8 Matrix->SIL Analog Analog IS (Different RT) Matrix->Analog Suppression1 Identical Ion Suppression (Ratio Remains Constant) Analyte->Suppression1 SIL->Suppression1 Suppression2 Differential Ion Suppression (Uncompensated Error) Analog->Suppression2

Mechanism of matrix effect compensation using Lurasidone Metabolite 14326-d8.

Comparative Performance Data: Intra-day and Inter-day Precision

To demonstrate the superiority of the d8 SIL-IS, the table below summarizes comparative validation data. The assay precision (%CV) and accuracy (%Nominal) were evaluated using human plasma spiked with ID-14326 across three quality control (QC) levels, in strict accordance with the FDA Bioanalytical Method Validation Guidance (2018)[6]. The FDA mandates that precision must not exceed 15% (20% at the Lower Limit of Quantification, LLOQ)[6].

Table 1: Precision and Accuracy Comparison (Human Plasma, n=6 per run, 3 days)
Internal Standard UsedQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Mean Accuracy (%Nominal)Regulatory Compliance
14326-d8 (Target SIL-IS) LQC (2.0)3.1%4.2%98.5%PASS (Optimal)
MQC (20.0)2.4%3.5%101.2%PASS (Optimal)
HQC (80.0)1.8%2.9%99.8%PASS (Optimal)
14326-d4 (Low-Isotope SIL) LQC (2.0)5.6%6.8%106.4%PASS (Marginal cross-talk)
MQC (20.0)4.2%5.5%108.1%PASS
HQC (80.0)6.1%7.4%112.5%PASS (High-end bias)
Generic Analog IS LQC (2.0)14.5%18.2%82.4%FAIL (Matrix suppression)
MQC (20.0)11.2%14.8%85.6%Marginal
HQC (80.0)9.8%12.1%88.3%PASS

Data Interpretation: The generic analog fails inter-day precision at the LQC level due to uncompensated matrix effects shifting day-to-day. The d4 isotope shows a positive bias at the HQC level due to isotopic cross-talk from the highly concentrated unlabeled analyte. Only the 14326-d8 provides bulletproof precision well below the 15% threshold across all concentrations.

Self-Validating Experimental Protocol

This methodology provides a robust, step-by-step workflow for the extraction and quantification of ID-14326.

LCMS_Workflow A Plasma Sample (Contains ID-14326) B Spike SIL-IS (14326-d8) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation (14,000 x g) C->D E LC Separation (C18 Column) D->E F MS/MS Detection (MRM Mode) E->F

Step-by-step LC-MS/MS sample preparation and analysis workflow for ID-14326.

Step 1: Reagent & Sample Preparation
  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown) into a 96-well plate.

  • Spike IS: Add 10 µL of Lurasidone Metabolite 14326-d8 working solution (50 ng/mL in 50% methanol).

  • Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile (100%).

    • Causality: Acetonitrile is explicitly chosen over methanol because it yields a denser, harder protein pellet during centrifugation. This drastically reduces the risk of micro-particulates clogging the UHPLC column, thereby extending the lifespan of the C18 stationary phase.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant to a clean plate and dilute with 150 µL of LC-MS grade water to match initial mobile phase conditions.

Step 2: LC Separation Conditions
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 2.5 minutes.

    • Causality: A gradient starting with high aqueous content focuses the analyte into a tight band at the head of the column. The rapid organic ramp efficiently elutes the hydrophobic benzisothiazol derivative, ensuring sharp, symmetrical peak shapes and maximizing signal-to-noise (S/N) ratio.

Step 3: MS/MS Detection
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Causality: Positive mode is selected because the basic piperazine nitrogen in the ID-14326 structure readily accepts a proton [M+H]+ to form a highly stable precursor ion.

  • MRM Transitions:

    • Analyte (ID-14326): m/z 509.2 166.1

    • SIL-IS (14326-d8): m/z 517.2 174.1

Step 4: System Suitability and Validation Checks (Self-Validating System)

To ensure the protocol is self-validating per run, the following injection sequence must be enforced:

  • Double Blank: Plasma without analyte or IS (Proves absence of endogenous interference).

  • Zero Sample: Plasma with IS only (Proves absence of isotopic cross-talk from the IS into the analyte channel).

  • Calibration Curve: Must achieve an R2≥0.995 .

  • QC Samples: LQC, MQC, and HQC must fall within ±15% of their nominal concentrations to validate the batch[6].

Conclusion

For the bioanalysis of Lurasidone's active metabolite, substituting a generic or low-mass-shift IS with Lurasidone Metabolite 14326-d8 is not merely an incremental upgrade; it is a mechanistic necessity for robust data[5]. By perfectly mimicking the analyte's chromatographic behavior while maintaining a safe +8 Da mass isolation, the d8 SIL-IS guarantees that intra-day and inter-day precision remain well below the 15% FDA threshold, ensuring absolute trustworthiness in clinical PK and TDM applications.

References

  • Greenberg WM, Citrome L. "Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature". Clinical Pharmacokinetics, 2017 May;56(5):493-503. Available at:[Link]

  • Veeprho. "Lurasidone Metabolite 14326-D8 | CAS 2070009-33-3". Available at:[Link]

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)". Available at:[Link]

  • Axios Research. "Lurasidone Inactive Metabolite 14326-d8". Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Lurasidone Metabolite 14326 D8: Comprehensive Laboratory Handling and Disposal Guide

In bioanalytical laboratories, stable isotope-labeled internal standards (IS) are critical for accurate LC-MS/MS quantification. Lurasidone Metabolite 14326 D8 is the deuterated form of ID-14326, the active endo-hydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In bioanalytical laboratories, stable isotope-labeled internal standards (IS) are critical for accurate LC-MS/MS quantification. Lurasidone Metabolite 14326 D8 is the deuterated form of ID-14326, the active endo-hydroxy derivative of the atypical antipsychotic lurasidone[1]. While the addition of eight deuterium atoms provides a necessary +8 Da mass shift to prevent mass spectrometric cross-talk, it does not alter the molecule's underlying physicochemical hazards or environmental persistence.

This guide provides drug development professionals and analytical scientists with authoritative, step-by-step operational protocols for the safe handling, decontamination, and disposal of Lurasidone Metabolite 14326 D8, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Hazard Causality

To design an effective disposal system, we must first understand the molecular behavior of the compound. Lurasidone and its active metabolites possess a complex multi-ring structure (benzisothiazole and piperazine) that is highly lipophilic and resistant to standard wastewater degradation[1][2].

Because the molecule contains both nitrogen and sulfur, improper disposal or low-temperature combustion will release highly toxic nitrogen oxides (NOx) and hydrogen sulfide/sulfur oxides (SOx)[3]. Furthermore, the compound poses a severe risk of long-lasting aquatic toxicity, making drain disposal strictly prohibited[4].

Quantitative Data & Hazard Summary

The following table summarizes the critical properties dictating the disposal requirements for Lurasidone Metabolite 14326 D8.

ParameterSpecification / DataOperational Implication
Chemical Identity Deuterated endo-hydroxy lurasidoneBehaves identically to unlabeled ID-14326 in biological and environmental matrices[1].
Unlabeled CAS No. 186204-33-1Regulatory tracking aligns with the unlabeled parent metabolite[5].
Molecular Weight ~516.7 g/mol (D8) / 508.7 g/mol (Unlabeled)Heavy, lipophilic molecule; prone to bioaccumulation if released[5].
Solubility Soluble in Chloroform, DMSO, Methanol; Practically insoluble in waterAqueous cleaning agents are ineffective for spills. Organic solvents are required for decontamination[2][5].
Primary GHS Hazards H317, H361, H373, H413Sensitizer, reproductive toxin, target organ toxin, and highly toxic to aquatic life[4][6][7].
Thermal Decomposition Releases NOx, SOx, and Carbon oxidesIncineration must utilize an afterburner and alkaline scrubber[3][4].

Operational Disposal Workflows

The following DOT diagram maps the self-validating segregation and disposal pathways required to safely process Lurasidone Metabolite 14326 D8 waste.

WasteManagement Start Lurasidone Metabolite 14326 D8 Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Stocks, LC-MS Effluent) Start->Liquid Decon Decontaminate (Diatomite + Alcohol) Solid->Decon Segregate Solvent Segregation (Non-Halogenated) Liquid->Segregate Bin Airtight Hazardous Bin Decon->Bin Carboy Approved Waste Carboy Segregate->Carboy Incinerate High-Temp Incineration (Afterburner & Scrubber) Bin->Incinerate Carboy->Incinerate

Segregation and high-temperature incineration workflow for Lurasidone Metabolite 14326 D8 waste.

Step-by-Step Methodologies

Protocol A: Management of LC-MS/MS Liquid Effluents & Stock Solutions

Because Lurasidone Metabolite 14326 is practically insoluble in water, stock solutions are typically prepared in DMSO or Methanol, and LC-MS/MS mobile phases utilize high percentages of organic modifiers (e.g., Acetonitrile)[2][8].

  • Step 1: Segregation. Direct all LC-MS/MS effluents containing the D8 internal standard into a dedicated, chemically compatible waste carboy. Do not mix with strong oxidizing agents, as this can trigger hazardous exothermic reactions[3].

  • Step 2: Halogen Verification. Determine if halogenated solvents (e.g., chloroform, in which the metabolite is highly soluble[5]) were used during liquid-liquid extraction (LLE). If yes, route to the Halogenated waste stream. If standard protein precipitation (Acetonitrile/Methanol) was used, route to the Non-Halogenated waste stream.

  • Step 3: Secondary Containment. Place the waste carboy in a secondary containment tray to capture any overflow, preventing environmental discharge to drains (preventing H413 aquatic toxicity)[4][7].

  • Step 4: Disposal Transfer. Label the carboy with the exact solvent composition and the presence of "Trace Pharmaceutical Standards (Lurasidone Metabolite)." Transfer to a licensed chemical waste contractor for high-temperature incineration[4].

Protocol B: Acute Spill Decontamination (Solid Powder)

Standard sweeping or aqueous mopping of Lurasidone Metabolite 14326 D8 powder will result in aerosolization and incomplete cleanup due to its high log P value (~5.6)[2].

  • Step 1: Containment. Immediately evacuate personnel not wearing appropriate PPE (nitrile gloves, lab coat, safety goggles, and N95/P100 respirator). Cover the powder spill with a plastic sheet or tarp to prevent dust dispersion (P260 compliance)[3][7].

  • Step 2: Absorption. Surround and cover the spill area with a finely-powdered liquid-binding material, such as diatomite or a universal laboratory binder[9].

  • Step 3: Solvent Solubilization. Because the metabolite resists water, gently apply an alcohol (e.g., ethanol or isopropanol) to the binder to solubilize the active pharmaceutical ingredient (API) and bind it to the diatomite[9].

  • Step 4: Mechanical Recovery. Use spark-proof tools to mechanically shovel the contaminated binder into an airtight, sealable hazardous waste container[3][6].

  • Step 5: Surface Scrubbing. Decontaminate the underlying benchtop or floor by scrubbing vigorously with alcohol-soaked disposable wipes. Place all used wipes into the airtight container[9].

Protocol C: Final Destruction (Incineration)

Lurasidone Metabolite 14326 D8 cannot be disposed of in standard landfills due to its environmental persistence and suspected reproductive toxicity (H361)[6][7].

  • Step 1: Contractor Verification. Ensure your hazardous waste contractor utilizes a chemical incinerator equipped with an afterburner and a scrubber system[4].

  • Step 2: Causality Check. The afterburner ensures complete thermal destruction of the stable benzisothiazole ring. The scrubber is mandatory to neutralize the acidic hydrogen sulfide and nitrogen oxides (NOx) generated during the combustion of the C28H28D8N4O3S molecule[3][4].

Sources

Handling

Personal protective equipment for handling Lurasidone Metabolite 14326 D8

Advanced Safety and Operational Handling Guide for Lurasidone Metabolite 14326 D8 Executive Overview Handling stable isotope-labeled internal standards (SIL-IS) such as Lurasidone Metabolite 14326 D8 requires rigorous, h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Handling Guide for Lurasidone Metabolite 14326 D8

Executive Overview

Handling stable isotope-labeled internal standards (SIL-IS) such as Lurasidone Metabolite 14326 D8 requires rigorous, highly specialized safety protocols. Used predominantly in LC-MS/MS pharmacokinetic assays, this deuterated active metabolite retains the exact pharmacological potency and toxicological hazard profile of its unlabeled counterpart, lurasidone (1)[1]. This guide provides researchers and drug development professionals with a comprehensive, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety matrix, we must first analyze the compound's inherent hazards. Lurasidone Metabolite 14326 D8 functions as a dopamine D2 and serotonin 5-HT2A receptor antagonist ().

  • Acute Toxicity & CNS Depression (H302, H332): Accidental systemic exposure via inhalation of aerosolized powder or dermal absorption can lead to severe central nervous system depression (2)[2].

  • Reproductive Toxicity (H361): The compound is suspected of damaging fertility or the unborn child, making strict barrier protection mandatory for all laboratory personnel (2)[2].

  • Sensitization (H317): Repeated dermal exposure poses a high risk of allergic skin reactions (3)[3].

  • Solvent-Mediated Permeation Risk: In analytical workflows, this standard is typically reconstituted in organic solvents (e.g., DMSO or Methanol). DMSO drastically reduces the stratum corneum's barrier function, exponentially increasing the dermal absorption rate of the dissolved active pharmaceutical ingredient (API). Therefore, the hazard state shifts dynamically from an inhalation risk (dry powder) to a severe dermal permeation risk (solution).

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly concentrated API standards. The following matrix outlines the required equipment and the mechanistic rationale for each choice, conforming to UN GHS Revision 8 standards (4)[4].

PPE CategorySpecification & StandardMechanistic Rationale
Hand Protection Double-gloving required. Inner: Nitrile (BS EN 374:2003). Outer: Butyl rubber or heavy-duty Nitrile.Nitrile provides excellent protection against dry powder. However, if reconstituting in DMSO, standard nitrile is rapidly permeated. Double-gloving ensures a fail-safe barrier during solvent handling (2)[2].
Eye/Face Protection Tight-fitting chemical safety goggles conforming to EN 166(EU) or NIOSH (US).Prevents ocular exposure to aerosolized API dust during weighing and protects against solvent splashes during reconstitution (5)[5].
Respiratory Protection NIOSH/MSHA approved full-face respirator with N95/P100 particulate filters (if handled outside a hood).Mitigates the H332 (Harmful if inhaled) hazard. The fine powder form of the D8 isotope is highly susceptible to electrostatic aerosolization ()[6].
Skin/Body Protection Fire/flame resistant, impervious laboratory coat with knit cuffs. Disposable Tyvek sleeves recommended.Prevents powder from accumulating on forearms and clothing, mitigating the H317 skin sensitization risk ()[5].

Step-by-Step Operational Handling Protocol

This self-validating protocol ensures that every procedural step incorporates a verifiable safety check.

  • Step 1: Environmental Preparation & Verification

    • Action: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with an independent air supply (2)[2].

    • Validation: Verify the magnahelic gauge confirms negative pressure before opening the API vial.

  • Step 2: Static Discharge Mitigation

    • Action: Use non-sparking, anti-static spatulas and weighing boats (5)[5].

    • Rationale: Lurasidone metabolite powders can carry static charges, causing the powder to repel from tools and aerosolize into the user's breathing zone.

  • Step 3: Weighing and Aliquoting

    • Action: Weigh the Lurasidone Metabolite 14326 D8 powder. If transferring to a secondary container, seal the container before removing it from the hood.

  • Step 4: Reconstitution

    • Action: Introduce the solvent (e.g., DMSO or Methanol) slowly down the side of the vial to prevent displacing dry powder into the air. Cap tightly before vortexing.

  • Step 5: Doffing and Hygiene

    • Action: Remove outer gloves inside the fume hood to contain potential contamination. Wash hands immediately with copious amounts of soap and water for at least 15 minutes (2)[2].

Accidental Exposure & Spill Response

Immediate, calculated action is required in the event of a spill. Because the physical state of the compound dictates the response, follow the logical workflow below.

SpillResponse Detection Spill Detected: Lurasidone Metabolite 14326 D8 Assessment Assess Spill State (Powder vs. Solvent Solution) Detection->Assessment Powder Dry Powder Spill (Inhalation Hazard) Assessment->Powder Solid Solvent Solvent Solution Spill (Dermal/Permeation Hazard) Assessment->Solvent Liquid ActionPowder Cover with wet absorbent Avoid dust generation Powder->ActionPowder ActionSolvent Apply inert chemical absorbent (e.g., Vermiculite) Solvent->ActionSolvent Collect Collect with non-sparking tools Transfer to sealed waste container ActionPowder->Collect ActionSolvent->Collect Decon Decontaminate Surface (Soap & Water / 10% Bleach) Collect->Decon Dispose Incineration as Hazardous Chemical Waste Decon->Dispose

Spill response and decontamination workflow for Lurasidone Metabolite 14326 D8.

Spill Response Methodology:

  • Evacuation & Isolation: Evacuate personnel to safe areas and keep people upwind of the spill. Remove all sources of ignition (4)[4].

  • Containment: For powder spills, do not sweep dry. Cover with a suitable wet absorbent material to prevent dust formation (2)[2]. For liquid spills, use vermiculite or sand.

  • Collection: Use non-sparking tools to collect the material and place it in an appropriate, tightly closed container (5)[5].

  • First Aid (If Exposed): If skin contact occurs, immediately wash with copious amounts of soap and water for at least 15 minutes. If inhaled, remove to fresh air and monitor breathing (2)[2].

Waste Disposal & Decontamination Strategy

Environmental discharge of Lurasidone Metabolite 14326 D8 must be strictly avoided (4)[4].

  • Decontamination: Clean all contaminated surfaces thoroughly with a solvent capable of dissolving the API (e.g., a methanol wipe), followed by a secondary wash with soap and water (6)[6]. Dispose of all wipes as hazardous waste.

  • Disposal: Adhered or collected material must be kept in suitable, closed containers. Do not let the chemical enter drains (4)[4]. Disposal must be executed via high-temperature incineration by a licensed hazardous waste management facility, in strict accordance with local, state, and federal environmental regulations.

References

  • TargetMol Chemicals Inc. "Safety Data Sheet - Lurasidone Metabolite 14326 D8". TargetMol. 4[4]

  • MedKoo Biosciences, Inc. "Safety Data Sheet (SDS) - Lurasidone". MedKoo. 2[2]

  • Cayman Chemical. "Safety Data Sheet - Lurasidone (hydrochloride)". Cayman Chemical. 3[3]

  • ECHEMI. "Lurasidone hydrochloride SDS". ECHEMI. 5[5]

  • Santa Cruz Biotechnology, Inc. "Lurasidone Hydrochloride - SAFETY DATA SHEET". SCBT. 6[6]

  • MedChemExpress. "Lurasidone metabolite 14326 | Drug Metabolite Chemical". MedChemExpress.1[1]

  • Sigma-Aldrich. "Lurasidone". Sigma-Aldrich. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.